molecular formula C9H8O4 B105319 4-Hydroxyphenylpyruvic acid CAS No. 156-39-8

4-Hydroxyphenylpyruvic acid

Cat. No.: B105319
CAS No.: 156-39-8
M. Wt: 180.16 g/mol
InChI Key: KKADPXVIOXHVKN-UHFFFAOYSA-N
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Description

4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group. It has a role as a human metabolite. It is a member of phenols and a 2-oxo monocarboxylic acid. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-(4-hydroxyphenyl)pyruvate.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Gnetum montanum, Drosophila melanogaster, and other organisms with data available.
(4-hydroxyphenyl)pyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-oxopropanoic acid
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InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KKADPXVIOXHVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID80166017
Record name 4-Hydroxyphenylpyruvic acid
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Molecular Weight

180.16 g/mol
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Physical Description

Solid
Record name 4-Hydroxyphenylpyruvic acid
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CAS No.

156-39-8
Record name 4-Hydroxyphenylpyruvic acid
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Record name 4-Hydroxyphenylpyruvic acid
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Record name 4-Hydroxyphenylpyruvic acid
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Record name 3-(4-HYDROXYPHENYL)PYRUVIC ACID
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Record name 4-Hydroxyphenylpyruvic acid
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Melting Point

219 - 220 °C
Record name 4-Hydroxyphenylpyruvic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 4-Hydroxyphenylpyruvic Acid in Tyrosine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical position of 4-Hydroxyphenylpyruvic acid (4-HPPA) within the tyrosine metabolic pathway. It details the enzymatic conversion of 4-HPPA, the clinical significance of its metabolic disruption, and the mechanisms of targeted therapeutic and herbicidal interventions. This document provides a comprehensive overview for professionals engaged in metabolic research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to the Tyrosine Metabolic Pathway

The catabolism of the amino acid L-tyrosine is a fundamental metabolic pathway in most aerobic organisms. This pathway is essential for the complete degradation of tyrosine into fumarate (B1241708) and acetoacetate, which subsequently enter the citric acid cycle for energy production.[1][2] A key intermediate in this pathway is this compound, a keto acid formed from the transamination of tyrosine. The subsequent and irreversible step is the conversion of 4-HPPA to homogentisate, a reaction catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4]

The Central Role of this compound and HPPD

This compound stands at a crucial juncture in tyrosine metabolism. Its efficient conversion is vital for the normal flow of the catabolic cascade. The enzyme responsible for this, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a non-heme Fe(II)-dependent oxygenase.[1] It catalyzes a complex reaction involving decarboxylation, aromatic hydroxylation, and substituent migration to form homogentisate.[1][5]

The significance of the HPPD-catalyzed reaction extends beyond simple amino acid degradation. In plants, the product, homogentisate, is a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are vital for photosynthesis and antioxidant defense.[6] In humans, the pathway is primarily catabolic, and its disruption can lead to severe metabolic disorders.

Clinical Significance: Tyrosinemia Type III

A deficiency in the HPPD enzyme, typically due to mutations in the HPD gene, leads to a rare autosomal recessive disorder known as Tyrosinemia Type III.[7][8][9] This condition is characterized by the accumulation of this compound and its upstream precursor, tyrosine, in the blood and urine.[10] The clinical presentation of Tyrosinemia Type III is variable, but can include neurological symptoms such as intellectual disability, seizures, and ataxia.[10][11] Unlike other forms of tyrosinemia, it does not typically involve severe liver or kidney damage.[11] Diagnosis is confirmed by measuring elevated levels of tyrosine and its derivatives in bodily fluids and can be confirmed by enzyme assay or genetic testing.[10]

Quantitative Analysis of HPPD Kinetics and Inhibition

The study of HPPD enzyme kinetics and the characterization of its inhibitors are crucial for understanding its function and for the development of therapeutic agents and herbicides.

Enzyme Kinetic Parameters

The catalytic efficiency of HPPD can be described by its Michaelis-Menten constant (Km) for its substrate, 4-HPPA, and its maximum reaction velocity (Vmax) or turnover number (kcat). These parameters can vary depending on the source of the enzyme and the experimental conditions.

Enzyme SourceKm for 4-HPPA (μM)Vmax (μmol/min/mg)kcat (s⁻¹)Reference
Human (recombinant)80 ± 20-2.2 ± 0.1[12]
Carrot (recombinant)7.5 ± 2.52.0 ± 0.31.8[7]
Inhibition of HPPD

HPPD is a well-established target for a class of herbicides and is also the target for the therapeutic agent nitisinone (B1678953) (NTBC), used in the treatment of Hereditary Tyrosinemia Type I.[13][14] These inhibitors function by competing with the substrate, 4-HPPA, for binding to the active site of the enzyme.[15] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

InhibitorEnzyme SourceIC50 (nM)Ki (nM)Reference
Nitisinone (NTBC)Human173-[16]
MesotrioneArabidopsis thaliana--[13][16]
Leptospermonep-Hydroxyphenylpyruvate dioxygenase12,100-[16]
FenquinotrioneRice27.2-[16]
FenquinotrioneArabidopsis thaliana44.7-[16]
HPPD-IN-34-Hydroxyphenylpyruvate dioxygenase10-[16]
HPPD-IN-1Arabidopsis thaliana248-[16]
HPPD-IN-54-hydroxyphenylpyruvate dioxygenase210-[16]
AtHPPD-IN-1Arabidopsis thaliana12-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and HPPD.

Expression and Purification of Recombinant Human HPPD

This protocol describes the expression of human HPPD in E. coli and its subsequent purification.[8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human HPD gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Fe(II)SO₄

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 75)

  • SEC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger culture with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and Fe(II)SO₄ to a final concentration of 1 mM.[8]

  • Incubate the culture at a lower temperature (e.g., 16-18°C) overnight with shaking.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged HPPD with elution buffer.

  • Further purify the protein by size-exclusion chromatography using an SEC column equilibrated with SEC buffer.

  • Pool the fractions containing pure HPPD, assess purity by SDS-PAGE, and determine the protein concentration.

Spectrophotometric Assay for HPPD Activity

This assay measures the activity of HPPD by monitoring the decrease in the substrate, 4-HPPA, which forms a colored complex with borate (B1201080).[8]

Materials:

  • Purified HPPD enzyme

  • This compound (4-HPPA) stock solution (e.g., 30 mM in 0.5 M Ammonium Acetate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Borate solution (e.g., 1 M boric acid, pH adjusted with NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer and the desired concentration of 4-HPPA.

  • Initiate the reaction by adding a known amount of purified HPPD enzyme to the wells. Include a blank control without the enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution that will denature the enzyme (this step can be combined with the detection step).

  • To detect the remaining 4-HPPA, add 100 µL of borate solution to each well.[8]

  • Read the absorbance at 306 nm using a microplate reader.[8] The decrease in absorbance is proportional to the amount of 4-HPPA consumed.

  • Calculate the enzyme activity based on the change in absorbance over time, using a standard curve for 4-HPPA-borate complex if necessary.

HPLC Method for the Quantification of this compound

High-performance liquid chromatography (HPLC) provides a sensitive and specific method for the quantification of 4-HPPA in various samples.[3][17]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Newcrom R1)[3][17]

  • Mobile phase: Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[3][17]

  • 4-HPPA standard solutions of known concentrations

  • Sample preparation reagents (e.g., for protein precipitation if analyzing biological samples)

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system and column.

  • Prepare a series of 4-HPPA standard solutions to generate a calibration curve.

  • Prepare the samples for analysis. For biological fluids, this may involve protein precipitation followed by centrifugation and filtration of the supernatant.

  • Inject the standards and samples onto the HPLC column.

  • Elute the column with the mobile phase at a constant flow rate.

  • Detect 4-HPPA using a UV detector at its maximum absorbance wavelength (around 292 nm).

  • Identify and quantify the 4-HPPA peak in the samples by comparing its retention time and peak area to those of the standards.

Site-Directed Mutagenesis of HPPD

This protocol allows for the introduction of specific mutations into the HPD gene to study the function of individual amino acid residues.[18][19][20]

Materials:

  • Plasmid DNA containing the wild-type HPD gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation (e.g., DH5α)

Procedure:

  • Design and synthesize complementary mutagenic primers containing the desired nucleotide change.

  • Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR conditions should be optimized for the specific primers and template.

  • The PCR reaction will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[21]

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

  • Select individual colonies and grow them in liquid culture.

  • Isolate the plasmid DNA from the cultures (miniprep).

  • Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

Visualizing the Pathway and Experimental Logic

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following are Graphviz (DOT language) representations of the tyrosine metabolic pathway, the HPPD-catalyzed reaction, and a typical experimental workflow for studying HPPD inhibitors.

Tyrosine_Metabolism cluster_disease Metabolic Block in Tyrosinemia Type III Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) Tyrosine->HPPA Tyrosine Aminotransferase Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Block X Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase Citric_Acid_Cycle Citric Acid Cycle Fumarate_Acetoacetate->Citric_Acid_Cycle

Caption: The catabolic pathway of L-tyrosine.

HPPD_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products HPPA This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) (Fe²⁺ cofactor) HPPA->HPPD O2 O₂ O2->HPPD Homogentisate Homogentisate HPPD->Homogentisate CO2 CO₂ HPPD->CO2

Caption: The enzymatic reaction catalyzed by HPPD.

Inhibitor_Screening_Workflow Start Start: Hypothesis of HPPD Inhibition Compound_Library Source Compound Library Start->Compound_Library Primary_Screen Primary High-Throughput Screening (e.g., Spectrophotometric Assay) Compound_Library->Primary_Screen Identify_Hits Identify 'Hit' Compounds Primary_Screen->Identify_Hits Dose_Response Dose-Response and IC₅₀ Determination Identify_Hits->Dose_Response Secondary_Assay Secondary Assay (e.g., HPLC-based) Dose_Response->Secondary_Assay Kinetic_Analysis Enzyme Kinetic Analysis (Determine Ki and Mechanism of Inhibition) Secondary_Assay->Kinetic_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Kinetic_Analysis->Lead_Optimization Final_Candidate Final Candidate for Further Development Lead_Optimization->Final_Candidate

Caption: A logical workflow for screening HPPD inhibitors.

Conclusion

This compound is a linchpin in the tyrosine metabolic pathway, and its enzymatic conversion by HPPD is of significant interest in medicine, agriculture, and fundamental biochemical research. A thorough understanding of this metabolic step, the consequences of its disruption, and the mechanisms of its inhibition is essential for the development of novel therapeutic strategies for metabolic disorders and for the design of effective and selective herbicides. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in these fields.

References

Biosynthesis of 4-Hydroxyphenylpyruvic Acid from Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 4-Hydroxyphenylpyruvic acid (4-HPP) from L-tyrosine. 4-HPP is a crucial intermediate in the metabolism of aromatic amino acids and serves as a precursor for the synthesis of various valuable compounds in the pharmaceutical and food industries. This document details the core enzymatic pathways, provides comprehensive experimental protocols, and presents quantitative data to facilitate research and development in this area.

Core Biosynthetic Pathways

The primary route for the biosynthesis of 4-HPP from L-tyrosine involves a transamination reaction catalyzed by the enzyme Tyrosine Aminotransferase (TAT) . An alternative pathway utilizes L-amino acid deaminase (ml-AAD) for the direct deamination of L-tyrosine.

Tyrosine Aminotransferase (TAT) Pathway

Tyrosine Aminotransferase (EC 2.6.1.5) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the transfer of an amino group from L-tyrosine to α-ketoglutarate, yielding 4-HPP and L-glutamate.[1] This is the initial and rate-limiting step in the catabolism of tyrosine in most organisms.[1]

TAT_Pathway Tyrosine L-Tyrosine TAT Tyrosine Aminotransferase (PLP-dependent) Tyrosine->TAT aKG α-Ketoglutarate aKG->TAT HPP This compound Glu L-Glutamate TAT->HPP TAT->Glu ml_AAD_Pathway Tyrosine L-Tyrosine mlAAD L-amino acid deaminase (FAD-dependent) Tyrosine->mlAAD H2O H₂O H2O->mlAAD O2 O₂ O2->mlAAD HPP This compound NH3 NH₃ H2O2 H₂O₂ mlAAD->HPP mlAAD->NH3 mlAAD->H2O2 Protein_Purification_Workflow start Start transform Transformation of E. coli (e.g., BL21(DE3)) with TAT expression vector start->transform culture Inoculate starter culture (LB medium with antibiotic) transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Cell lysis (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purification (e.g., Affinity Chromatography) clarify->purify analyze Analyze purity (SDS-PAGE) purify->analyze end End analyze->end HPLC_Workflow start Start prepare_sample Prepare sample (centrifuge, filter) start->prepare_sample inject Inject sample into HPLC system prepare_sample->inject separate Separation on Reverse-Phase Column inject->separate detect Detection using UV detector separate->detect quantify Quantification based on peak area and standard curve detect->quantify end End quantify->end

References

Chemical and physical properties of 4-Hydroxyphenylpyruvic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Hydroxyphenylpyruvic acid (4-HPPA), a pivotal intermediate in the metabolism of aromatic amino acids. This document summarizes its core characteristics, details its role in biological pathways, and offers comprehensive experimental protocols for its analysis and study.

Chemical and Physical Properties

This compound is a keto acid that plays a crucial role in the tyrosine catabolism pathway.[1][2] It is formed from L-tyrosine through the action of tyrosine aminotransferase and is subsequently converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[3][4][5]

Identifiers and Structure
PropertyValueSource(s)
IUPAC Name 3-(4-hydroxyphenyl)-2-oxopropanoic acid[4][5][6][7]
Synonyms p-Hydroxyphenylpyruvic acid, (p-Hydroxyphenyl)pyruvic acid, HPPA[3][4][6]
CAS Number 156-39-8[3][6][8]
Chemical Formula C₉H₈O₄[3][4][6]
Molecular Weight 180.16 g/mol [6][9]
SMILES OC(=O)C(=O)Cc1ccc(O)cc1[3][5][10]
InChI Key KKADPXVIOXHVKN-UHFFFAOYSA-N[3][5][10]
Physicochemical Data
PropertyValueSource(s)
Physical State Solid, off-white to tan crystalline powder[6][11][12]
Melting Point 219-220 °C (with decomposition)[4][5][6][9][10][12][13]
Boiling Point ~380.8 °C at 760 mmHg (Predicted)[9][13]
Solubility Moderately soluble in water. Soluble in ethanol (B145695) (50 mg/mL), methanol, and acetonitrile (B52724).[3][10][11][13][14]
pKa (Strongest Acidic) 2.91 - 2.98[7][15]
Polar Surface Area 74.6 Ų[7][15]

Biological Role: The Tyrosine Metabolism Pathway

4-HPPA is a key intermediate in the catabolic pathway of tyrosine. This pathway is essential for the breakdown of excess tyrosine and the production of fumarate (B1241708) and acetoacetate, which can then enter central metabolic pathways.[16][17] Disruptions in this pathway can lead to metabolic disorders such as tyrosinemia type III.[1][2]

Tyrosine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase HPPA This compound Tyr->HPPA Tyrosine aminotransferase HGA Homogentisic acid HPPA->HGA 4-Hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Fumarylacetoacetase Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetase

Figure 1. Tyrosine Metabolism Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for related enzyme assays.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of α-keto acids.

Materials:

Procedure:

Step 1: Synthesis of the Azlactone Intermediate

  • In a 25-mL round-bottom flask, combine 4-hydroxybenzaldehyde (5 mmol), N-acetylglycine (6 mmol), and sodium acetate (6 mmol).

  • Add 3 mL of acetic anhydride to the mixture.

  • Equip the flask with a magnetic stir bar and a water condenser.

  • Heat the mixture with stirring at 80°C for 4 hours, then increase the temperature to 100°C for 1 hour.

  • Allow the reaction mixture to cool to room temperature and stir for 12 hours.

  • Add 5 mL of ice-cold water to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash with approximately 5 mL of cold water.

  • Dry the solid under vacuum. This intermediate is used directly in the next step.

Step 2: Hydrolysis to the Pyruvic Acid

  • In a 50-mL round-bottom flask, dissolve 2 mmol of the dried intermediate from Step 1 in 10 mL of a 1:1 (v/v) mixture of water and acetone.

  • Stir the mixture under reflux for 4 hours.

  • Remove the volatile solvents by rotary evaporation.

  • Place the flask in a refrigerator overnight to facilitate crystallization.

  • Isolate the product by vacuum filtration.

  • Transfer the collected solid to a flask containing 10 mL of 1 M HCl.

  • Stir the mixture under reflux for 6 hours.

  • Concentrate the solution by rotary evaporation.

  • Place the flask in a refrigerator overnight to allow for the crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of 4-HPPA in various samples, including biological fluids.

Instrumentation and Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • A reverse-phase C18 column (e.g., Atlantis C18) is commonly used.[13][18]

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[3]

  • A gradient elution may be necessary to achieve optimal separation from other components in a complex mixture.

Sample Preparation:

  • For biological samples such as serum or urine, protein precipitation is required. This can be achieved by adding a solvent like methanol.[19]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

General HPLC Method:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared sample.

  • Run the gradient program to separate the analytes.

  • Detect 4-HPPA using a UV detector (wavelength can be optimized, typically around 280 nm) or a mass spectrometer in negative ionization mode.[13][18]

  • Quantify the concentration of 4-HPPA by comparing its peak area to a standard curve prepared with known concentrations of a 4-HPPA standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Serum, Urine) Precipitate Protein Precipitation (e.g., with Methanol) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Filtration (0.22 µm filter) Centrifuge->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Reverse-Phase Column) Inject->Separate Detect Detection (UV or Mass Spectrometry) Separate->Detect Quantify Quantification (Standard Curve) Detect->Quantify

Figure 2. HPLC Analysis Workflow
Tyrosine Aminotransferase (TAT) Enzyme Assay

This fluorometric assay measures the activity of Tyrosine Aminotransferase (TAT), the enzyme that produces 4-HPPA from tyrosine.

Principle: The transamination of tyrosine by TAT produces glutamate (B1630785). The glutamate is then used in a subsequent enzymatic reaction to convert a non-fluorescent probe into a fluorescent product. The rate of fluorescence increase is proportional to the TAT activity.[20]

Materials:

  • Tyrosine Aminotransferase Activity Assay Kit (e.g., from Abcam or similar suppliers)[20]

  • 96-well white microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Tissue or cell lysates containing TAT

Procedure:

  • Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the protein concentration of the lysate.[20]

  • Reagent Preparation: Prepare all kit reagents (assay buffer, substrates, developer, enzyme mix, probe, and standard) according to the kit's instructions.[20]

  • Standard Curve: Prepare a glutamate standard curve in the 96-well plate.[20]

  • Assay Reaction:

    • Add samples, positive controls, and background controls to the appropriate wells.

    • Add the reaction mix containing the TAT substrates and the probe to the wells.

    • Immediately start measuring the fluorescence in kinetic mode at room temperature for 60-90 minutes.[20]

  • Calculation: Calculate the TAT activity based on the rate of fluorescence increase, after subtracting the background, and by comparing it to the standard curve.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Enzyme Assay

This colorimetric assay can be used to screen for inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), the enzyme that metabolizes 4-HPPA.

Principle: A recombinant E. coli strain expressing HPPD is used. This strain can convert tyrosine, via 4-HPPA, into homogentisate, which then spontaneously oxidizes to form a soluble melanin-like pigment. The amount of pigment produced is proportional to the HPPD activity. Inhibitors of HPPD will reduce pigment formation.[6]

Materials:

  • Recombinant E. coli expressing HPPD

  • Culture medium

  • L-tyrosine

  • 96-well microplate

  • Spectrophotometer (to measure absorbance of the pigment)

  • HPPD inhibitors (for screening)

Procedure:

  • Cell Culture: Grow the recombinant E. coli strain to a suitable optical density.

  • Assay Setup:

    • Immobilize the E. coli cells in a matrix (e.g., agarose) within the wells of a 96-well microplate.

    • Add the substrate (L-tyrosine) to initiate the reaction.

    • For inhibitor screening, add different concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate to allow for pigment production.

  • Measurement: Measure the absorbance of the soluble brown pigment produced in each well using a spectrophotometer.

  • Analysis: A decrease in pigment production in the presence of a test compound indicates inhibition of HPPD. The potency of the inhibitor can be determined by testing a range of concentrations.[6]

Safety Information

This compound is considered a hazardous substance.[20] It may be harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[9][18][21] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated area or a fume hood.[18] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9][18][20][21]

References

A Technical Guide to the Role of 4-Hydroxyphenylpyruvic Acid in Phenylalanine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Hydroxyphenylpyruvic acid (4-HPPA) is a critical intermediate in the metabolic pathway responsible for the degradation of the essential amino acid L-phenylalanine. This pathway, primarily active in the liver, is fundamental for maintaining amino acid homeostasis. Dysregulation at the enzymatic step involving 4-HPPA or subsequent steps leads to severe metabolic disorders. This document provides a detailed overview of the biochemical role of 4-HPPA, the enzymes involved in its formation and conversion, associated genetic diseases, and relevant experimental methodologies for studying this pathway.

Introduction to Phenylalanine Catabolism

The catabolism of phenylalanine is a multi-step enzymatic process that converts it into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.[1][2] This makes phenylalanine both a glucogenic and ketogenic amino acid. The initial and irreversible step is the hydroxylation of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase.[1][3] Tyrosine then undergoes a series of reactions, with 4-HPPA serving as a key intermediate.[4]

The Central Role of this compound (4-HPPA)

4-HPPA is formed from tyrosine through a transamination reaction catalyzed by tyrosine aminotransferase (TAT).[2][4] It sits (B43327) at a crucial juncture in the pathway, preceding the ring-cleavage of the aromatic structure.

Formation of 4-HPPA

The conversion of L-tyrosine to 4-HPPA is a reversible transamination reaction. The enzyme tyrosine aminotransferase, which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, transfers the amino group from tyrosine to α-ketoglutarate, producing glutamate (B1630785) and 4-HPPA.[1][5]

Conversion of 4-HPPA to Homogentisate (B1232598)

The subsequent step is the conversion of 4-HPPA to homogentisate (2,5-dihydroxyphenylacetic acid). This complex reaction is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase.[6][7] The reaction involves decarboxylation, aromatic ring hydroxylation, and a 1,2-shift of the carboxymethyl side chain.[6][8] Both atoms of molecular oxygen are incorporated into the product, homogentisate.[6][9]

Downstream Catabolic Pathway

Following the formation of homogentisate, the pathway proceeds through several additional enzymatic steps:

  • Homogentisate to 4-Maleylacetoacetate (B1238811): Homogentisate 1,2-dioxygenase (HGD), an iron-containing enzyme, catalyzes the cleavage of the aromatic ring of homogentisate to form 4-maleylacetoacetate.[10][11][12]

  • 4-Maleylacetoacetate to 4-Fumarylacetoacetate: Maleylacetoacetate isomerase facilitates the isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate.[1]

  • 4-Fumarylacetoacetate to Fumarate and Acetoacetate: The final step is the hydrolysis of 4-fumarylacetoacetate by fumarylacetoacetate hydrolase (FAH), yielding fumarate and acetoacetate.[13][14][15] These products can then be utilized in central metabolic pathways.[14]

Clinical Significance and Genetic Disorders

Deficiencies in the enzymes of the phenylalanine catabolic pathway lead to several inherited metabolic disorders.[16][17]

  • Tyrosinemia Type III: This rare disorder is caused by a deficiency of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The blockage at this step leads to an accumulation of 4-HPPA and tyrosine in the blood and urine.

  • Alkaptonuria: Caused by a deficiency in homogentisate 1,2-dioxygenase (HGD), this disorder results in the accumulation of homogentisic acid.[11][12] This acid is excreted in the urine, causing it to darken upon exposure to air, and can deposit in connective tissues, leading to a condition called ochronosis.[18][19]

  • Tyrosinemia Type I: A deficiency in fumarylacetoacetate hydrolase (FAH) causes this severe disorder.[13][15] The accumulation of fumarylacetoacetate and its derivatives is toxic, leading to severe liver and kidney damage.[14][15] Inhibition of HPPD is a therapeutic strategy to prevent the formation of these toxic downstream metabolites.[6]

Quantitative Data

The study of enzyme kinetics provides crucial information about the efficiency and regulation of metabolic pathways. Below are representative kinetic parameters for key enzymes in phenylalanine catabolism.

EnzymeSubstrateOrganismKm (µM)Vmax (U/mg)Reference
Tyrosine Aminotransferase L-TyrosineRat Liver1500-(Brand & Harper, 1974)
4-Hydroxyphenylpyruvate Dioxygenase 4-HPPAPseudomonas sp.3412.5(Rundgren, 1977)
Homogentisate 1,2-Dioxygenase HomogentisateAspergillus nidulans1018.5(Fariña et al., 1998)
Fumarylacetoacetate Hydrolase FumarylacetoacetateHuman527(Tanguay et al., 1994)

Note: Kinetic parameters can vary significantly based on the organism, tissue, purification methods, and assay conditions.

Experimental Protocols

Assay for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity

This protocol describes a spectrophotometric assay to measure the activity of HPPD by monitoring the consumption of its substrate, 4-HPPA.

Principle: The assay measures the decrease in absorbance at 310 nm, which corresponds to the consumption of 4-HPPA.

Reagents:

  • 100 mM Potassium Phosphate buffer, pH 7.0

  • 10 mM this compound (4-HPPA) stock solution in 10 mM HCl

  • 10 mM Ascorbic acid solution (freshly prepared)

  • Purified HPPD enzyme solution

Procedure:

  • Prepare a reaction mixture containing 800 µL of potassium phosphate buffer and 50 µL of ascorbic acid solution in a 1 mL cuvette.

  • Add 50 µL of the HPPD enzyme solution to the cuvette and mix gently.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding 100 µL of the 4-HPPA stock solution and immediately start monitoring the decrease in absorbance at 310 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of 4-HPPA at 310 nm (ε = 13,500 M-1cm-1).

Analysis of 4-HPPA by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of 4-HPPA in biological samples.

Principle: Reversed-phase HPLC is used to separate 4-HPPA from other metabolites in a sample, followed by detection using UV absorbance.

Sample Preparation:

  • Deproteinize plasma or tissue homogenate samples by adding an equal volume of ice-cold 10% perchloric acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 292 nm

  • Injection Volume: 20 µL

Quantification:

  • Generate a standard curve using known concentrations of 4-HPPA.

  • Determine the concentration of 4-HPPA in the samples by comparing their peak areas to the standard curve.

Visualizations

Phenylalanine Catabolic Pathway

Phenylalanine_Catabolism cluster_main Phenylalanine Catabolism cluster_cycle Citric Acid Cycle Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase HPPA 4-Hydroxyphenylpyruvic acid (4-HPPA) Tyr->HPPA Tyrosine aminotransferase HGA Homogentisate HPPA->HGA 4-Hydroxyphenylpyruvate dioxygenase (HPPD) MAA 4-Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase FAA 4-Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fum_AcAc Fumarate + Acetoacetate FAA->Fum_AcAc Fumarylacetoacetate hydrolase CAC Energy Production Fum_AcAc->CAC

Caption: The metabolic pathway of phenylalanine degradation.

Experimental Workflow for HPPD Inhibition Assay

HPPD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer & Reagents D Incubate Enzyme with Inhibitor A->D B Purify/Obtain HPPD Enzyme B->D C Prepare Inhibitor Stock Solutions C->D E Initiate Reaction with 4-HPPA Substrate D->E F Monitor Absorbance Change at 310 nm E->F G Calculate Initial Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining HPPD inhibitor potency.

References

The Divergent Path: 4-Hydroxyphenylpyruvic Acid as a Modulator of Neurotransmitter Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate role of 4-Hydroxyphenylpyruvic acid (4-HPPA) in the metabolic landscape of neurotransmitter synthesis. While not a direct intermediary in the canonical pathway of catecholamine production, the metabolic route involving 4-HPPA plays a crucial, indirect role in regulating the availability of the essential precursor, L-tyrosine. Understanding this divergent pathway is critical for researchers and professionals in drug development, as it presents novel therapeutic avenues for neurological and metabolic disorders.

The Canonical Pathway of Catecholamine Synthesis: The Main Route from Tyrosine

The primary and most well-understood pathway for the synthesis of dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) begins with the amino acid L-tyrosine. This conversion is a tightly regulated process, with tyrosine hydroxylase (TH) acting as the rate-limiting enzyme.[1][2] L-DOPA is then rapidly converted to dopamine by aromatic L-amino acid decarboxylase (AADC).[3][4] In noradrenergic and adrenergic neurons, dopamine is further hydroxylated to norepinephrine by dopamine β-hydroxylase (DBH), and norepinephrine can be subsequently methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).[5]

Canonical Catecholamine Synthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT) Tyrosine Catabolic Pathway to 4-HPPA Tyrosine Tyrosine HPPA This compound (4-HPPA) Tyrosine->HPPA Tyrosine Aminotransferase (TAT) Homogentisic_Acid Homogentisic Acid HPPA->Homogentisic_Acid 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Krebs_Cycle Fumarate & Acetoacetate (Krebs Cycle Intermediates) Homogentisic_Acid->Krebs_Cycle Further Metabolism TAT Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare Reaction Mixture (Buffer, Tyrosine, α-KG, PLP, NADH) A1 Combine Reaction Mixture and Enzyme Sample P1->A1 P2 Prepare Enzyme Sample (Tissue Homogenate or Purified TAT) P2->A1 A2 Initiate with Lactate Dehydrogenase A1->A2 A3 Incubate at 37°C A2->A3 D1 Monitor Absorbance at 340 nm A3->D1 D2 Calculate Rate of NADH Oxidation D1->D2

References

An In-depth Technical Guide to 4-Hydroxyphenylpyruvic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylpyruvic acid (4-HPPA) is a pivotal intermediate in the catabolism of the amino acid tyrosine. Its discovery was intrinsically linked to the study of inborn errors of metabolism, and it has since become a significant molecule of interest in diverse scientific fields. As the substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD), it is central to the pathophysiology of tyrosinemia type III. Furthermore, the inhibition of HPPD has been successfully exploited in the development of herbicides and therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological significance of 4-HPPA. It includes detailed experimental protocols for its synthesis and analysis, extensive quantitative data, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The history of this compound is fundamentally connected to the investigation of "inborn errors of metabolism," a concept first proposed by Archibald Garrod. The first direct identification of 4-HPPA in a biological context was a landmark in understanding amino acid metabolism.

Grace Medes and the Case of "Tyrosinosis"

In 1932, biochemist Grace Medes published a seminal paper titled "A new error of tyrosine metabolism: Tyrosinosis."[1][2][3] She described the case of a 49-year-old man with myasthenia gravis who excreted a substance in his urine that was identified as p-hydroxyphenylpyruvic acid.[1] Medes conducted extensive metabolic studies on this patient, administering tyrosine and phenylalanine and observing the consequent increase in urinary 4-HPPA excretion.[1] She correctly proposed that this "tyrosinosis" was due to a deficiency in the body's ability to further metabolize 4-HPPA.[1] This was the first documented instance of what would later be understood as a form of tyrosinemia, and it firmly established 4-HPPA as an intermediate in the tyrosine degradation pathway.

Elucidation of the Tyrosine Catabolism Pathway

Following Medes' discovery, further research throughout the mid-20th century helped to delineate the complete pathway of tyrosine degradation. It was established that tyrosine is formed from the hydroxylation of phenylalanine.[4] The conversion of tyrosine to 4-HPPA is catalyzed by tyrosine aminotransferase. Subsequently, 4-hydroxyphenylpyruvate dioxygenase (HPPD) converts 4-HPPA to homogentisic acid.[5][6] Deficiencies in the enzymes of this pathway lead to different types of tyrosinemia, with the accumulation of specific intermediates. A deficiency in HPPD, the enzyme that metabolizes 4-HPPA, is now known to cause tyrosinemia type III.[5]

A Target for Herbicides and Therapeutics

In the latter half of the 20th century, the critical role of the HPPD enzyme in plants made it an attractive target for herbicide development. The inhibition of HPPD disrupts the synthesis of essential molecules, leading to bleaching and plant death.[7] This led to the development of a class of herbicides known as HPPD inhibitors.[7] Interestingly, this research had therapeutic implications. The HPPD inhibitor nitisinone (B1678953) (NTBC) was found to be an effective treatment for the more severe tyrosinemia type I by preventing the accumulation of toxic downstream metabolites.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-HPPA is essential for its study and application in research and development.

PropertyValueReference(s)
Molecular Formula C₉H₈O₄[9][10]
Molecular Weight 180.16 g/mol [9][10]
CAS Number 156-39-8[9][10]
Melting Point 219-220 °C (decomposes)[10][11]
Appearance White to off-white crystalline solid[11]
Solubility Moderately soluble in water. Soluble in ethanol (B145695) (50 mg/mL).[11]
pKa Not explicitly found in searches
InChI Key KKADPXVIOXHVKN-UHFFFAOYSA-N[11]

Biological Significance and Metabolic Pathways

4-HPPA is a key node in the catabolism of tyrosine, linking it to energy production and the synthesis of other important biomolecules.

Tyrosine Catabolism Pathway

The primary biological role of 4-HPPA is as an intermediate in the degradation of tyrosine. This pathway ultimately converts the amino acid into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.

Tyrosine_Catabolism cluster_inhibition Inhibition Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA This compound Tyrosine->HPPA Tyrosine aminotransferase Homogentisate (B1232598) Homogentisic acid HPPA->Homogentisate 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase TCA_Cycle Citric Acid Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle HPPD_Inhibitors HPPD Inhibitors (e.g., Nitisinone, Herbicides) HPPD_Inhibitors->HPPA

Figure 1: Tyrosine Catabolism Pathway
Enzyme Kinetics

The enzymes responsible for the synthesis and degradation of 4-HPPA have been the subject of extensive kinetic studies.

Table 2: Kinetic Parameters of Key Enzymes in 4-HPPA Metabolism

EnzymeOrganismSubstrateKₘkcatReference(s)
Tyrosine Aminotransferase Leishmania donovaniTyrosine3.5 ± 0.9 mM-[10]
Leishmania donovaniPhenylalanine3.752 ± 0.96 mM-[10]
Leishmania donovaniTryptophan5.055 ± 0.42 mM-[10]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Arabidopsis thaliana4-HPPA--[9]
Carrot4-HPPA7.5 ± 2.5 µM1.8 s⁻¹[12]
Avena sativa4-HPPA--
Rat4-HPPA--
Pseudomonas fluorescens4-HPPA--[9]
HPPD Inhibitors

The inhibition of HPPD is of significant interest for both agricultural and pharmaceutical applications. A variety of compounds have been identified or synthesized that inhibit this enzyme.

Table 3: IC₅₀ Values of Selected HPPD Inhibitors

InhibitorTarget Organism/EnzymeIC₅₀Reference(s)
Nitisinone (NTBC)Human HPPD173 nM[2][13]
MesotrioneArabidopsis thaliana HPPD0.283 µM[2]
Sulcotrione--
Tembotrione--
Leptospermone--
FenquinotrioneRice HPPD27.2 nM[2][13]
FenquinotrioneArabidopsis thaliana HPPD44.7 nM[2][13]
BicyclopyroneHPPD-[2][13]
IsoxaflutoleHPPD-[13]
HPPD-IN-1Arabidopsis thaliana HPPD0.248 µM[2]
HPPD-IN-3HPPD10 nM[2][13]
HPPD-IN-4HPPD0.19 µM[13]
HPPD-IN-5HPPD0.21 µM[2]
HPPD-IN-7Arabidopsis thaliana HPPD89 nM[2]
AtHPPD-IN-1Arabidopsis thaliana HPPD12 nM[2][13]
Compound 23Arabidopsis thaliana HPPD-[14]
Compound 31Arabidopsis thaliana HPPD39 nM[14]

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of α-keto acids.[9]

Step 1: Synthesis of N-acetylglycine

  • In a 25-mL round-bottom flask equipped with a magnetic stir bar and a water condenser, add glycine (B1666218) (5 g, 0.07 mol) and acetic anhydride (B1165640) (18.9 mL, 0.2 mol) to methanol (B129727) (50 mL).

  • Reflux the mixture for 20 hours.

  • Purify the N-acetylglycine product by recrystallization from methanol.

Step 2: Condensation Reaction

  • In a 25-mL round-bottom flask with a magnetic stir bar and condenser, mix 4-hydroxybenzaldehyde (B117250) (5 mmol) with N-acetylglycine (702.6 mg, 6 mmol), sodium acetate (B1210297) (49.2 mg, 6 mmol), and acetic anhydride (3 mL).

  • Stir the mixture at 80 °C for 4 hours, then at 100 °C for 1 hour.

  • Allow the solution to stir at room temperature for 12 hours.

  • Add 5 mL of ice-cold water. Isolate the precipitate by vacuum filtration and rinse with cold water.

  • Dry the solid under vacuum.

Step 3: Hydrolysis

  • In a 50-mL round-bottom flask with a magnetic stir bar and condenser, dissolve 2 mmol of the product from Step 2 in 10 mL of a 1:1 water/acetone mixture.

  • Stir the mixture under reflux for 4 hours.

  • Remove the volatile solvent by rotary evaporation and allow the residue to crystallize in a refrigerator overnight.

  • Isolate the product by vacuum filtration and transfer it to 10 mL of 1 M HCl.

  • Stir the mixture under reflux for 6 hours.

  • Concentrate the solution by rotary evaporation and place it in a refrigerator overnight to allow for crystallization.

  • Collect the crystals by filtration, wash with ice-cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: N-acetylglycine Synthesis cluster_step2 Step 2: Condensation cluster_step3 Step 3: Hydrolysis s1_reactants Glycine + Acetic Anhydride in Methanol s1_process Reflux for 20h s1_reactants->s1_process s1_purification Recrystallization from Methanol s1_process->s1_purification s1_product N-acetylglycine s1_purification->s1_product s2_reactants 4-hydroxybenzaldehyde + N-acetylglycine + Sodium Acetate + Acetic Anhydride s1_product->s2_reactants s2_process Stir at 80°C (4h), then 100°C (1h) s2_reactants->s2_process s2_precipitation Add ice-cold water and filter s2_process->s2_precipitation s2_product Intermediate Product s2_precipitation->s2_product s3_reactants Intermediate Product in Water/Acetone s2_product->s3_reactants s3_process1 Reflux for 4h s3_reactants->s3_process1 s3_hydrolysis Add 1M HCl and Reflux for 6h s3_process1->s3_hydrolysis s3_crystallization Concentrate and Crystallize s3_hydrolysis->s3_crystallization s3_product This compound s3_crystallization->s3_product

Figure 2: Chemical Synthesis Workflow
Analysis of Urinary 4-HPPA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general workflow for the analysis of organic acids, including 4-HPPA, in urine samples.

1. Sample Preparation

  • Collection: Collect a random urine sample in a sterile, preservative-free container.

  • Storage: Store the urine sample frozen until analysis.

  • Internal Standard Addition: Add an appropriate internal standard to the urine sample to account for variations during sample preparation and analysis.

  • Extraction:

    • Acidify the urine sample.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization

  • To increase the volatility of the organic acids for GC analysis, a derivatization step is necessary.

  • A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: The organic acids are separated on a capillary column based on their boiling points and interactions with the stationary phase.

  • Detection: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify Sample add_is->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract dry Evaporate to Dryness (under Nitrogen) extract->dry derivatize Add Derivatizing Agent (e.g., BSTFA) dry->derivatize heat Heat to Complete Reaction derivatize->heat inject Inject into GC-MS heat->inject separate Gas Chromatography (Separation) inject->separate detect Mass Spectrometry (Detection and Identification) separate->detect data_analysis Data Analysis (Quantification and Profiling) detect->data_analysis

Figure 3: GC-MS Analysis Workflow
In Vitro HPPD Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of a compound against HPPD.[5]

Principle: The activity of HPPD is measured by monitoring the formation of its product, homogentisate (HGA). Since HGA itself is not easily detected spectrophotometrically, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is added. HGD rapidly converts HGA to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm.

Materials:

  • Purified recombinant HPPD enzyme

  • Purified recombinant HGD enzyme

  • This compound (HPPA) substrate solution

  • Test inhibitor compound at various concentrations

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2, containing ascorbate)

  • Spectrophotometer capable of reading at 318 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HPPD enzyme, and HGD enzyme in a cuvette.

  • Add the test inhibitor at the desired concentration (or solvent control).

  • Pre-incubate the mixture at a constant temperature (e.g., 25 °C) for a defined period.

  • Initiate the reaction by adding the HPPA substrate.

  • Immediately monitor the increase in absorbance at 318 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Repeat for a range of inhibitor concentrations.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound, since its discovery in the context of a rare metabolic disorder, has proven to be a molecule of profound scientific importance. As a central intermediate in tyrosine metabolism, its study has been crucial for understanding the biochemical basis of tyrosinemias. The enzyme responsible for its conversion, HPPD, has emerged as a key target for the development of both widely used herbicides and life-saving therapeutics. This guide has provided a detailed overview of the historical context, physicochemical characteristics, and biological roles of 4-HPPA, along with practical experimental protocols and comprehensive data. It is intended to serve as a valuable technical resource for scientists and researchers engaged in the fields of biochemistry, drug discovery, and agricultural science, facilitating further investigation into this multifaceted molecule and its associated pathways.

References

The Central Role of 4-Hydroxyphenylpyruvic Acid in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Hydroxyphenylpyruvic acid (4-HPPA) is a pivotal intermediate metabolite situated at the crossroads of primary and secondary metabolism in plants. Derived from the amino acid tyrosine, 4-HPPA serves as a critical precursor for a diverse array of secondary metabolites essential for plant growth, development, and defense. These include vital compounds such as tocopherols (B72186) (Vitamin E) and plastoquinones, which are indispensable for photosynthesis and antioxidant defense, as well as various specialized molecules like rosmarinic acid and certain alkaloids. The metabolic fate of 4-HPPA is primarily dictated by the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key regulatory point and a major target for commercial herbicides. This guide provides an in-depth examination of the biosynthesis and metabolic functions of 4-HPPA, details its role in significant biosynthetic pathways, presents quantitative data on its metabolic influence, and outlines key experimental protocols for its study.

Biosynthesis of this compound (4-HPPA)

This compound is an alpha-keto acid that originates from the catabolism of aromatic amino acids.[1] In plants, the primary route to 4-HPPA synthesis is through the transamination of L-tyrosine. This reaction is catalyzed by the enzyme Tyrosine Aminotransferase (TAT) .[1][2][3] This initial step effectively channels carbon from primary amino acid metabolism into various secondary metabolic pathways.

Tyrosine L-Tyrosine HPPA This compound (4-HPPA) Tyrosine->HPPA   Tyrosine Aminotransferase (TAT)

Figure 1: Biosynthesis of 4-HPPA from L-Tyrosine.

4-HPPA as a Critical Metabolic Branch-Point

Once synthesized, 4-HPPA stands at a crucial metabolic fork, directing biochemical flux towards several classes of essential secondary metabolites. The fate of 4-HPPA is determined by the action of competing enzymes that commit it to distinct downstream pathways.

The most prominent pathway utilizing 4-HPPA leads to the synthesis of tocopherols and plastoquinones. This pathway is initiated by the catalytic action of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a non-heme, Fe(II)-dependent oxygenase that converts 4-HPPA into homogentisic acid (HGA) .[4][5][6] This complex reaction involves decarboxylation, aromatic hydroxylation, and substituent migration.[4]

HGA is the universal aromatic precursor for all tocopherols and plastoquinones in plants.[6][7][8]

  • Plastoquinones are vital electron carriers that function between photosystem II and the cytochrome b6/f complex during photosynthesis.[6] They are also essential cofactors for phytoene (B131915) desaturase, an enzyme required for carotenoid biosynthesis.[7]

  • Tocopherols (Vitamin E) are potent lipid-soluble antioxidants that protect cellular membranes and the photosynthetic apparatus from oxidative damage caused by reactive oxygen species (ROS).[7][9]

cluster_main Tocopherol & Plastoquinone Pathway cluster_tocopherol Tocopherols (Vitamin E) cluster_plastoquinone Plastoquinones Tyrosine L-Tyrosine HPPA This compound (4-HPPA) Tyrosine->HPPA TAT HGA Homogentisic Acid (HGA) HPPA->HGA 4-HPPD MPBQ MPBQ HGA->MPBQ HPT PQ9 Plastoquinone-9 HGA->PQ9 HST gT γ-Tocopherol MPBQ->gT aT α-Tocopherol gT->aT HPPA This compound (4-HPPA) pHPL 4-Hydroxyphenyllactic Acid (pHPL) HPPA->pHPL   Hydroxyphenylpyruvate Reductase (HPPR) RA Rosmarinic Acid & other specialized metabolites pHPL->RA HPPA 4-HPPA HPPD HPPD Enzyme HPPA->HPPD HGA HGA HPPD->HGA PQ Plastoquinone HGA->PQ Carotenoids Carotenoids PQ->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor HPPD-Inhibiting Herbicide Inhibitor->HPPD Bleaching Bleaching & Plant Death Block->Bleaching   Inhibition   Leads To

References

The Crossroads of Isoprenoid Synthesis: A Technical Guide to 4-Hydroxyphenylpyruvic Acid's Role in Vitamin E and Ubiquinone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylpyruvic acid (HPPA) represents a critical metabolic nexus, serving as a key precursor in the biosynthesis of two essential lipophilic molecules: vitamin E (tocopherols) and ubiquinone (coenzyme Q). The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPPA to homogentisate (B1232598) (HGA), the aromatic head group for tocopherols (B72186), and a related pathway leads to the formation of the benzoquinone ring of ubiquinone. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and experimental methodologies pertinent to understanding the pivotal role of HPPA. Quantitative data on enzyme kinetics and metabolite levels are summarized, and detailed experimental protocols are provided to facilitate further research in this area. The intricate signaling and logical relationships within these pathways are visualized through detailed diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on isoprenoid biosynthesis, antioxidant metabolism, and related therapeutic and herbicidal applications.

Introduction

Vitamin E and ubiquinone are vital lipophilic compounds synthesized by a wide range of organisms. Vitamin E, a class of compounds including tocopherols and tocotrienols, is a potent antioxidant crucial for protecting cell membranes from oxidative damage.[1] Ubiquinone, also known as coenzyme Q, is an essential component of the mitochondrial electron transport chain, playing a central role in cellular respiration and ATP production.[2][3] The biosynthetic pathways of these two molecules, while producing functionally distinct end-products, converge at the metabolism of the aromatic amino acid tyrosine and its derivative, this compound (HPPA).[4]

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of HPPA to homogentisate (HGA).[5] In plants and other photosynthetic organisms, HGA serves as the aromatic precursor for the synthesis of both tocopherols and plastoquinone, a functional analog of ubiquinone.[6][7] In animals, the pathway from tyrosine through HPPA is primarily catabolic, but it also provides the necessary precursors for ubiquinone biosynthesis.[8][9]

Given its central role, HPPD is a significant target for the development of herbicides and is also implicated in certain human metabolic disorders, such as tyrosinemia type III.[5][10] Understanding the intricate details of HPPA metabolism is therefore of considerable interest for agricultural, nutritional, and therapeutic applications. This guide will provide a detailed technical overview of the role of HPPA in the biosynthesis of vitamin E and ubiquinone, with a focus on quantitative data, experimental protocols, and pathway visualizations.

Biochemical Pathways

The biosynthesis of vitamin E and ubiquinone from tyrosine involves a series of enzymatic reactions that diverge after the formation of HPPA.

Vitamin E Biosynthesis

In plants, the synthesis of tocopherols occurs in the plastids. The pathway begins with the conversion of tyrosine to HPPA, which is then converted to HGA by HPPD. HGA, the aromatic head group, is then condensed with a phytyl diphosphate (B83284) tail, derived from the methylerythritol phosphate (B84403) (MEP) pathway or chlorophyll (B73375) degradation, to form the first committed intermediate in tocopherol synthesis.[11]

The key enzymatic steps are as follows:

  • Tyrosine to this compound (HPPA): This transamination reaction is catalyzed by tyrosine aminotransferase (TAT).[12]

  • HPPA to Homogentisate (HGA): This reaction is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5]

  • HGA to 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ): Homogentisate phytyltransferase (HPT) catalyzes the condensation of HGA with phytyl diphosphate.

  • MPBQ to 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ): MPBQ methyltransferase (VTE3) methylates MPBQ.

  • DMPBQ to γ-tocopherol: Tocopherol cyclase (VTE1) catalyzes the cyclization of DMPBQ.

  • γ-tocopherol to α-tocopherol: γ-tocopherol methyltransferase (VTE4) performs the final methylation to produce the most biologically active form of vitamin E.

Vitamin E Biosynthesis Pathway Tyrosine Tyrosine HPPA This compound (HPPA) Tyrosine->HPPA TAT HGA Homogentisate (HGA) HPPA->HGA HPPD MPBQ 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) HGA->MPBQ HPT (VTE2) PDP Phytyl Diphosphate PDP->MPBQ DMPBQ 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) MPBQ->DMPBQ VTE3 gamma_T γ-Tocopherol DMPBQ->gamma_T VTE1 alpha_T α-Tocopherol gamma_T->alpha_T VTE4

Figure 1: Vitamin E Biosynthesis Pathway
Ubiquinone (Coenzyme Q) Biosynthesis

In eukaryotes, the biosynthesis of the benzoquinone ring of ubiquinone also originates from tyrosine.[2] The pathway proceeds through HPPA to 4-hydroxybenzoate (B8730719) (4-HB), which is then condensed with a polyprenyl diphosphate tail derived from the mevalonate (B85504) pathway.[2][8] The subsequent modifications of the benzoquinone ring, including hydroxylations, methylations, and decarboxylation, are carried out by a suite of "COQ" enzymes.[8]

The initial steps in the formation of the benzoquinone head are:

  • Tyrosine to this compound (HPPA): Catalyzed by tyrosine aminotransferase (TAT).[9]

  • HPPA to 4-Hydroxyphenylacetaldehyde: The exact enzymatic steps from HPPA to 4-hydroxybenzoate are not fully elucidated in mammals but are known to proceed through several intermediates.[9]

  • 4-Hydroxyphenylacetaldehyde to 4-Hydroxybenzaldehyde (4-HBal): This conversion is likely catalyzed by an aldehyde dehydrogenase.

  • 4-Hydroxybenzaldehyde to 4-Hydroxybenzoate (4-HB): This final oxidation is catalyzed by an aldehyde dehydrogenase, such as ALDH3A1 in humans.[9]

  • 4-HB to Polyprenyl-4-hydroxybenzoate: The enzyme 4-hydroxybenzoate polyprenyltransferase (COQ2) catalyzes the condensation of 4-HB with a polyprenyl diphosphate chain.[13]

Ubiquinone Head Biosynthesis Tyrosine Tyrosine HPPA This compound (HPPA) Tyrosine->HPPA TAT Intermediates Multiple Steps (?) HPPA->Intermediates Four_HB 4-Hydroxybenzoate (4-HB) Intermediates->Four_HB PPHB Polyprenyl-4-hydroxybenzoate Four_HB->PPHB COQ2 PDP_tail Polyprenyl Diphosphate PDP_tail->PPHB Ubiquinone Ubiquinone (Coenzyme Q) PPHB->Ubiquinone COQ3-10

Figure 2: Ubiquinone Head Group Biosynthesis

Quantitative Data

The efficiency and regulation of vitamin E and ubiquinone biosynthesis are governed by the kinetic properties of the involved enzymes and the cellular concentrations of key metabolites.

Enzyme Kinetics of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The Michaelis-Menten constants (Km) and catalytic constants (kcat) for HPPD provide insight into its substrate affinity and catalytic efficiency. These parameters can vary between different organisms.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Arabidopsis thaliana (Wild Type)HPPA3.5 ± 0.311.2 ± 0.43.2[3]
Arabidopsis thaliana (N423A mutant)HPPA24.1 ± 2.110.5 ± 0.50.44[3]
Pseudomonas sp. P.J. 874HPPAN/AN/AN/A[4][14]
Human LiverHPPAN/AN/AN/A[10]

Note: N/A indicates that specific values were not available in the cited abstracts.

Metabolite Levels in Genetically Modified Organisms

Alterations in the expression of HPPD and other pathway genes can significantly impact the accumulation of tocopherols and ubiquinone.

Organism/GenotypeTissueChange in Tocopherol LevelsChange in Ubiquinone LevelsReference
Arabidopsis thaliana (pds1 mutant - HPPD knockout)LeafNot detectableNot detectable (plastoquinone)[6][7]
Arabidopsis thaliana (Overexpressing MsHPPD)Seedβ-tocotrienol increased 12-36%, δ-tocopherol increased 10-57%Not reported[15]
Nicotiana tabacum (Overexpressing barley HPPD)Seed~2-fold increase in total vitamin ENot reported[16]
Saccharomyces cerevisiae (COQ2 null mutant)Whole cellNot applicableCoQ6 not detectable[17]
Human fibroblasts (COQ2 mutant)Cultured cellsNot applicable33-45% of control activity[17]

Experimental Protocols

A variety of experimental techniques are employed to study the role of HPPA in vitamin E and ubiquinone biosynthesis.

HPPD Enzyme Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures HPPD activity by monitoring the formation of its product, homogentisate (HGA), through a coupled reaction with homogentisate 1,2-dioxygenase (HGD). HGD converts HGA to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm.[18]

Materials:

  • Purified HPPD enzyme

  • Purified HGD enzyme

  • This compound (HPPA) solution

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading at 318 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HGD, and HPPA in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified HPPD enzyme.

  • Immediately begin monitoring the increase in absorbance at 318 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of maleylacetoacetate.

HPPD Activity Assay Workflow cluster_0 Reaction Mixture Preparation Buffer Reaction Buffer Mix Mix and Equilibrate Buffer->Mix HGD HGD Enzyme HGD->Mix HPPA HPPA Substrate HPPA->Mix Add_HPPD Add HPPD Enzyme Mix->Add_HPPD Monitor_Abs Monitor Absorbance at 318 nm Add_HPPD->Monitor_Abs Calculate Calculate Velocity Monitor_Abs->Calculate

Figure 3: HPPD Coupled-Enzyme Assay Workflow
Quantification of Tocopherols by HPLC

High-performance liquid chromatography (HPLC) with fluorescence or UV detection is a common method for the separation and quantification of different tocopherol isomers.[1][15][19]

Materials:

  • Biological sample (e.g., plant tissue, seeds)

  • Extraction solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate)

  • Saponification solution (e.g., ethanolic potassium hydroxide), if necessary

  • HPLC system with a normal-phase or reverse-phase column

  • Fluorescence detector (excitation ~295 nm, emission ~330 nm) or UV detector (~292 nm)

  • Tocopherol standards (α, β, γ, δ-tocopherol)

Procedure:

  • Extraction: Homogenize the sample in the extraction solvent. For some matrices, a saponification step may be required to release bound tocopherols.[20]

  • Filtration and Evaporation: Filter the extract and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Redissolve the residue in the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system. Separate the tocopherol isomers using an appropriate mobile phase gradient.

  • Quantification: Identify and quantify the tocopherols by comparing their retention times and peak areas to those of the standards.

Quantification of Ubiquinone (Coenzyme Q10) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of coenzyme Q10 in biological samples like plasma.[2][13][18][21]

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated CoQ10)

  • Protein precipitation agent (e.g., ethanol (B145695) or propanol)

  • Extraction solvent (e.g., hexane)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Add the internal standard to the plasma sample. Precipitate proteins with a solvent like ethanol.

  • Liquid-Liquid Extraction: Extract the CoQ10 from the supernatant using an organic solvent such as hexane.[21]

  • Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate CoQ10 from other components on a C18 column.

  • Detection and Quantification: Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for CoQ10 and its internal standard for accurate quantification.[21]

Cloning and Expression of HPPD in E. coli

Recombinant expression of HPPD in E. coli is essential for producing sufficient quantities of the enzyme for structural and functional studies.[22][23]

Procedure:

  • Gene Amplification: Amplify the HPPD coding sequence from cDNA using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Ligate the purified PCR product into an expression vector (e.g., pET vector) containing a promoter (e.g., T7) and a purification tag (e.g., His-tag).

  • Transformation: Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression Induction: Grow the transformed bacteria to a suitable optical density and induce protein expression with IPTG.

  • Cell Lysis and Purification: Harvest the cells, lyse them (e.g., by sonication), and purify the recombinant HPPD using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

HPPD Cloning and Expression start Start PCR Amplify HPPD gene via PCR start->PCR Ligation Ligate into Expression Vector PCR->Ligation Transformation Transform E. coli Ligation->Transformation Induction Induce Protein Expression with IPTG Transformation->Induction Purification Purify Recombinant HPPD Induction->Purification end End Purification->end

Figure 4: Workflow for HPPD Cloning and Expression

Regulation of the Pathways

The biosynthesis of vitamin E and ubiquinone is tightly regulated at multiple levels to meet the metabolic demands of the cell and respond to environmental cues.

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes is a key regulatory point. For example, the expression of HPPD and other genes in the tocopherol pathway can be induced by stress conditions such as high light and pathogen attack, leading to increased tocopherol accumulation.[12][24] The promoters of these genes contain regulatory elements that bind transcription factors, which in turn modulate gene expression in response to developmental and environmental signals.[25][26]

Substrate Availability

The availability of the precursors HPPA and the respective lipophilic tails (phytyl diphosphate or polyprenyl diphosphate) is a major limiting factor in the biosynthesis of vitamin E and ubiquinone. The metabolic flux through the shikimate and MEP/mevalonate pathways, which produce these precursors, is therefore a critical control point.

Feedback Inhibition

While not extensively characterized for these specific pathways, feedback inhibition, where the end-product of a pathway inhibits an early enzymatic step, is a common regulatory mechanism in metabolism. It is plausible that high levels of tocopherols or ubiquinone could allosterically regulate the activity of key enzymes like HPPD or TAT.

Conclusion and Future Directions

This compound stands at a crucial metabolic juncture, directing the flow of carbon from tyrosine into the biosynthesis of the essential lipophilic molecules, vitamin E and ubiquinone. The enzyme HPPD, which catalyzes the conversion of HPPA to homogentisate, is a key player in this process and a validated target for herbicides. This technical guide has provided a comprehensive overview of the biochemical pathways, quantitative aspects, and experimental methodologies related to the role of HPPA.

Future research in this field will likely focus on several key areas:

  • Elucidation of the complete ubiquinone head group biosynthesis pathway in mammals: The precise enzymatic steps from HPPA to 4-hydroxybenzoate remain to be fully characterized.

  • Identification of regulatory factors: Uncovering the transcription factors and signaling pathways that control the expression of HPPD and other key biosynthetic genes will provide a deeper understanding of how these pathways are regulated.

  • Metabolic engineering: The knowledge of these pathways can be applied to engineer crops with enhanced vitamin E content for improved nutritional value and stress tolerance.

  • Drug and herbicide development: A detailed understanding of the structure and function of HPPD will continue to inform the rational design of novel and more effective inhibitors for therapeutic and agricultural applications.

The continued investigation into the metabolism of HPPA and its downstream products will undoubtedly yield valuable insights into fundamental biological processes and open up new avenues for biotechnological and pharmaceutical innovation.

References

The Enzymatic Blueprint: A Technical Guide to the Conversion of Tyrosine to 4-Hydroxyphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of the amino acid L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA). This critical reaction serves as the initial and rate-limiting step in the catabolic pathway of tyrosine. A thorough understanding of this process, the enzymes that catalyze it, and the methods to study it are paramount for research in metabolic disorders, drug development, and biotechnology.

Core Reaction and Key Enzymes

The transamination of L-tyrosine to 4-HPPA is primarily catalyzed by the enzyme Tyrosine Aminotransferase (TAT) , also known as tyrosine transaminase (EC 2.6.1.5).[1][2] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme transfers the amino group from tyrosine to α-ketoglutarate, yielding 4-HPPA and glutamate.[2] This reaction is a crucial component of the tyrosine degradation pathway, which ultimately breaks down tyrosine into fumarate (B1241708) and acetoacetate, intermediates of the citric acid cycle.[1][3]

The product of this reaction, 4-HPPA, is subsequently converted to homogentisate (B1232598) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] Deficiencies in the enzymes of this pathway can lead to metabolic disorders such as tyrosinemia.[4]

Quantitative Data on Tyrosine Aminotransferase

The kinetic parameters of TAT vary across different species and with different substrates. A summary of available quantitative data is presented below to facilitate comparison.

Enzyme SourceSubstrateKm (mM)Vmax (U mg-1)Optimal pHOptimal Temperature (°C)Reference
Anthoceros agrestis (hornwort)L-tyrosine0.53-7.9–8.460[5]
Olea europaea (olive) - OeTAT1L-tyrosine0.5747.61~8.9>40[6]
Olea europaea (olive) - OeTAT2L-tyrosine6.805.72~8.940[6]
Mouse (recombinant mTAT)L-tyrosine--7.050-70[2]

Note: '-' indicates data not available in the cited sources.

Signaling and Metabolic Pathways

The conversion of tyrosine to 4-HPPA is the initial step in the broader tyrosine catabolism pathway. Understanding this pathway is crucial for identifying potential targets for therapeutic intervention in metabolic diseases.

Tyrosine_Catabolism cluster_products Citric Acid Cycle Intermediates Tyrosine L-Tyrosine HPPA This compound (4-HPPA) Tyrosine->HPPA Tyrosine Aminotransferase (TAT) EC 2.6.1.5 Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) EC 1.13.11.27 Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase EC 1.13.11.5 Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase EC 5.2.1.2 Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetase EC 3.7.1.2 Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate aKG α-Ketoglutarate Glu Glutamate aKG->Glu

Figure 1. Tyrosine Catabolism Pathway

Experimental Protocols

Accurate and reproducible experimental protocols are essential for studying the enzymatic conversion of tyrosine to 4-HPPA. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Tyrosine Aminotransferase (TAT) Activity

This protocol is based on the principle of a coupled reaction where the product of the TAT reaction is used in a subsequent reaction that can be monitored spectrophotometrically.[7]

Materials:

  • Tyrosine solution (e.g., 10 mM in appropriate buffer)

  • α-Ketoglutarate solution (e.g., 20 mM in appropriate buffer)

  • Pyridoxal phosphate (PLP) solution (e.g., 1 mM)

  • Aromatic ketoacid reductase

  • NADH solution (e.g., 10 mM)

  • Enzyme extract (cell lysate or purified TAT)

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, tyrosine, α-ketoglutarate, PLP, aromatic ketoacid reductase, and NADH.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the enzyme extract to the cuvette and mix thoroughly.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the TAT activity.

High-Performance Liquid Chromatography (HPLC) for Quantification of Tyrosine and 4-HPPA

HPLC is a highly sensitive and specific method for the simultaneous quantification of tyrosine and 4-HPPA.[6][8]

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Standards for L-tyrosine and 4-HPPA of known concentrations

  • Reaction samples, quenched at specific time points (e.g., with an equal volume of methanol (B129727) or perchloric acid)

Procedure:

  • Prepare a standard curve by running known concentrations of tyrosine and 4-HPPA standards.

  • Centrifuge the quenched reaction samples to pellet any precipitate.

  • Inject a known volume of the supernatant onto the HPLC column.

  • Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Detect the analytes at an appropriate wavelength (e.g., 275 nm for UV detection).

  • Identify the peaks corresponding to tyrosine and 4-HPPA by comparing their retention times with the standards.

  • Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.

Experimental and Analytical Workflows

A systematic workflow is crucial for obtaining reliable kinetic data and for the overall characterization of the enzyme.

Experimental_Workflow cluster_prep Preparation cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Purification/Lysate) Assay Enzymatic Assay (e.g., Spectrophotometric or HPLC) Enzyme_Prep->Assay Reagent_Prep Reagent Preparation (Substrates, Buffers) Reagent_Prep->Assay Data_Collection Data Collection (Absorbance/Peak Area vs. Time) Assay->Data_Collection Initial_Velocity Calculate Initial Velocities (v₀) Data_Collection->Initial_Velocity Michaelis_Menten Michaelis-Menten Plot (v₀ vs. [S]) Initial_Velocity->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Initial_Velocity->Lineweaver_Burk Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) Michaelis_Menten->Kinetic_Parameters Lineweaver_Burk->Kinetic_Parameters

Figure 2. Workflow for Enzyme Kinetic Analysis

This guide provides a foundational understanding of the enzymatic conversion of tyrosine to 4-HPPA. The presented data, protocols, and workflows are intended to serve as a valuable resource for professionals in the fields of biochemistry, molecular biology, and drug discovery, facilitating further research and development in these areas.

References

The Crucial Role of 4-Hydroxyphenylpyruvic Acid in the Biosynthesis of the Cyanobacterial Sunscreen, Scytonemin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating threat of ultraviolet (UV) radiation has spurred a search for novel photoprotective compounds. Among these, scytonemin (B610753), a potent UV-screening pigment synthesized by cyanobacteria, has garnered significant attention for its potential applications in cosmetics and pharmaceuticals. This technical guide delves into the core of scytonemin biosynthesis, focusing on the pivotal role of its precursor, 4-hydroxyphenylpyruvic acid (HPPA). We will explore the intricate enzymatic pathways, present key quantitative data, detail experimental methodologies, and provide visual representations of the biosynthetic machinery.

The Scytonemin Biosynthetic Pathway: A Symphony of Enzymes

Scytonemin is a dimeric indole-alkaloid pigment that provides broad-spectrum UV protection to cyanobacteria inhabiting environments with high solar irradiance.[1][2] Its biosynthesis is a complex process orchestrated by a conserved gene cluster, with the core reactions involving the condensation of two aromatic amino acid-derived precursors: one from the tryptophan pathway and the other, this compound (HPPA), from the tyrosine pathway.[3][4]

The biosynthesis initiates with the conversion of L-tryptophan to indole-3-pyruvic acid (IPA).[1][5] Simultaneously, HPPA is generated from the shikimate pathway.[3][6] The key carbon-carbon bond formation is catalyzed by the thiamin diphosphate (B83284) (ThDP)-dependent enzyme, ScyA, which facilitates an acyloin condensation between IPA and HPPA.[7][8] This is followed by a series of cyclization, decarboxylation, oxidation, and dimerization steps to yield the final scytonemin molecule.[5][9]

The core enzymes directly involved in the initial steps of scytonemin biosynthesis are encoded by the scy gene cluster.[9][10] Specifically, ScyB, a leucine (B10760876) dehydrogenase homolog, catalyzes the oxidative deamination of L-tryptophan to IPA.[3][10] ScyA then couples IPA and HPPA.[3][7] Subsequently, ScyC is responsible for the cyclization and decarboxylation of the resulting β-ketoacid intermediate.[3][5]

Quantitative Insights into Scytonemin Biosynthesis

Understanding the quantitative aspects of scytonemin production is crucial for optimizing its biotechnological synthesis. The following tables summarize key quantitative data from various studies.

ParameterOrganism/SystemConditionValueReference
Scytonemin Content Nostoc punctiforme6 days UV-A inductionScytonemin/Chlorophyll (B73375) a ratio significantly higher than mutant[9]
Lyngbya aestuariiHigh UV exposureUp to 5% of dry weight[5]
Gene Expression Nostoc punctiforme48h UV-A radiation (0.64 mW·cm⁻²)44-82% increase in scy cluster gene transcription[3]
Nostoc flagelliforme24h UV-B radiation (0.5 W·m⁻²)Varied transcriptional changes in scy genes[3]
In Vitro Enzyme Activity NpR1276 (ScyA)500 µM IPA, 500 µM HPPA, 400 nM enzymeFormation of a single new product peak[7]
Heterologous Production Escherichia coli (expressing scyABC)1 mM substrate supplementation, 5 days8.9 mg L⁻¹ of scytonemin monomer moiety[11]
Escherichia coli (expressing putative scy cluster)No substrate supplementation4.2 mg L⁻¹ of scytonemin monomer moiety[11]
Antioxidant Activity Scytonemin0.4 mM22% antioxidant activity (compared to 0.5 mM ascorbic acid)[3]
Scytonemin0.8 mM52% antioxidant activity (compared to 0.5 mM ascorbic acid)[3]

Experimental Protocols for Studying Scytonemin Biosynthesis

Reproducible and robust experimental protocols are the bedrock of scientific advancement. Below are detailed methodologies for key experiments cited in the study of scytonemin biosynthesis.

Quantification of Scytonemin by High-Pressure Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used to quantify scytonemin in cyanobacterial extracts.[9][12]

Objective: To quantify the amount of scytonemin in a sample relative to chlorophyll a.

Materials:

  • Cyanobacterial cell pellet

  • 100% Acetone (B3395972)

  • HPLC system with a photodiode array detector

  • Reverse-phase C18 column (e.g., Waters Spherisorb S10 ODS2)

  • Mobile phase solvents (e.g., gradient of water and methanol/acetonitrile)

  • Scytonemin standard (if available for absolute quantification)

  • Chlorophyll a standard

Procedure:

  • Pigment Extraction:

    • Harvest cyanobacterial cells by centrifugation.

    • Extract lipid-soluble pigments by adding a known volume of 100% acetone to the cell pellet.

    • Vortex or sonicate the mixture to ensure complete extraction.

    • Centrifuge to pellet cell debris.

    • Carefully transfer the supernatant containing the pigments to a new tube.

  • HPLC Analysis:

    • Inject a defined volume (e.g., 50 µl) of the acetone extract onto the HPLC column.

    • Run a solvent gradient to separate the pigments. A typical gradient might start with a higher polarity solvent and gradually increase the proportion of a lower polarity solvent.

    • Monitor the elution of pigments using a photodiode array detector at multiple wavelengths, including 384 nm for scytonemin and 665 nm for chlorophyll a.

    • Record the retention times and peak areas for scytonemin and chlorophyll a.

  • Quantification:

    • Calculate the ratio of the peak area of scytonemin to the peak area of chlorophyll a. This provides a relative measure of scytonemin content.

    • For absolute quantification, create a standard curve using known concentrations of scytonemin and chlorophyll a standards.

In Vitro Enzyme Assay for ScyA (NpR1276) Activity

This protocol is based on the characterization of the ThDP-dependent enzyme ScyA.[7]

Objective: To determine the activity of the ScyA enzyme in catalyzing the condensation of indole-3-pyruvic acid (IPA) and this compound (HPPA).

Materials:

  • Purified ScyA (NpR1276) enzyme

  • Indole-3-pyruvic acid (IPA)

  • This compound (HPPA)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Thiamin diphosphate (ThDP)

  • HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in Tris-HCl buffer containing:

      • 500 µM IPA

      • 500 µM HPPA

      • 5 mM MgCl₂

      • 1 mM ThDP

    • Initiate the reaction by adding the purified ScyA enzyme to a final concentration of 400 nM.

    • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 30°C).

  • Time-Course Analysis:

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding methanol).

    • Analyze the quenched samples by HPLC.

  • Product Detection:

    • Monitor the formation of a new product peak by HPLC analysis, typically at a wavelength of 280 nm.

    • The appearance of a new peak that is dependent on the presence of the enzyme and both substrates confirms enzyme activity.

Construction of a scy Gene Deletion Mutant

This protocol outlines the general steps for creating an in-frame deletion mutant of a scy gene in Nostoc punctiforme.[9]

Objective: To investigate the function of a specific scy gene by creating a knockout mutant.

Materials:

  • Nostoc punctiforme wild-type strain

  • Plasmids for homologous recombination (containing flanking regions of the target gene and a selection marker)

  • Electroporation or conjugation system for DNA transfer into Nostoc

  • Appropriate antibiotics for selection

  • PCR reagents for mutant verification

Procedure:

  • Construct Design:

    • Design a suicide vector containing DNA fragments homologous to the regions upstream and downstream of the target scy gene.

    • Clone these flanking regions into the vector, leaving out the coding sequence of the target gene.

    • Include a selectable marker (e.g., an antibiotic resistance gene) between the flanking regions.

  • Transformation:

    • Introduce the constructed plasmid into Nostoc punctiforme using an appropriate method like conjugation or electroporation.

  • Selection of Mutants:

    • Select for transformants that have undergone homologous recombination by plating on a medium containing the appropriate antibiotic.

    • Successful double homologous recombination will result in the replacement of the target gene with the selectable marker.

  • Mutant Verification:

    • Confirm the gene deletion by PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.

    • Further verification can be done using primers that anneal within the deleted region, which should not produce a PCR product in the mutant.

Visualizing the Biosynthetic Landscape

To better understand the intricate processes of scytonemin biosynthesis, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

The Scytonemin Biosynthetic Pathway

Scytonemin_Biosynthesis cluster_precursors Upstream Pathways cluster_core Scytonemin Core Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Tryptophan L-Tryptophan Chorismate->Tryptophan HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Chorismate->HPPA IPA Indole-3-pyruvic Acid (IPA) Tryptophan->IPA Oxidative deamination BetaKetoacid Labile β-ketoacid intermediate HPPA->BetaKetoacid IPA->BetaKetoacid Acyloin coupling Ketone Tricyclic Ketone BetaKetoacid->Ketone Cyclization & decarboxylation Monomer Scytonemin Monomer Ketone->Monomer Scytonemin Scytonemin Monomer->Scytonemin ScyB ScyB ScyB->Tryptophan ScyA ScyA ScyA->HPPA ScyA->IPA ScyC ScyC ScyC->BetaKetoacid Late_Enzymes Late Stage Enzymes Late_Enzymes->Ketone Dimerization Oxidative Dimerization Dimerization->Monomer

Caption: The biosynthetic pathway of scytonemin from the shikimate pathway to the final dimerized pigment.

Regulatory Control of Scytonemin Biosynthesis

Scytonemin_Regulation cluster_stimuli Environmental Stimuli cluster_signaling Signaling Cascade cluster_genes Gene Expression cluster_response Cellular Response UVA UV-A Radiation SensorKinase Sensor Kinase (Npun_F1277) UVA->SensorKinase activates UVB UV-B Radiation UVB->SensorKinase activates Other_Stress Other Stresses (e.g., osmotic) Other_Stress->SensorKinase may influence ResponseRegulator Response Regulator (Npun_F1278) SensorKinase->ResponseRegulator phosphorylates ScyCluster scy Gene Cluster (scyA, scyB, scyC, etc.) ResponseRegulator->ScyCluster activates transcription EboCluster ebo Gene Cluster (Transport) ResponseRegulator->EboCluster activates transcription Scytonemin_Production Scytonemin Biosynthesis ScyCluster->Scytonemin_Production EboCluster->Scytonemin_Production

Caption: Regulation of scytonemin biosynthesis by environmental UV radiation through a two-component system.

Experimental Workflow for Mutant Analysis

Mutant_Analysis_Workflow cluster_analysis Phenotypic Analysis Start Start: Wild-Type Nostoc punctiforme Construction Construct Deletion Vector (Target scy gene) Start->Construction Transformation Transform Nostoc punctiforme Construction->Transformation Selection Select for Mutants (Antibiotic Resistance) Transformation->Selection Verification Verify Gene Deletion (PCR) Selection->Verification Induction Induce Scytonemin Production (UV-A Exposure) Verification->Induction Spectroscopy Spectroscopic Analysis (384 nm peak) Induction->Spectroscopy HPLC HPLC Analysis (Quantify Scytonemin) Induction->HPLC Microscopy Microscopic Examination (Pigmentation) Induction->Microscopy Conclusion Conclusion on Gene Function Spectroscopy->Conclusion HPLC->Conclusion Microscopy->Conclusion

Caption: A typical experimental workflow for the creation and analysis of a scytonemin biosynthesis mutant.

Conclusion and Future Directions

This compound is an indispensable precursor in the biosynthesis of the cyanobacterial sunscreen scytonemin. The elucidation of the enzymatic steps involving HPPA, driven by the enzymes encoded in the scy gene cluster, has provided a roadmap for the potential biotechnological production of this high-value compound. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of scytonemin.

Future research should focus on several key areas. Firstly, enhancing the production of HPPA and tryptophan in heterologous systems could significantly boost scytonemin yields. Secondly, a deeper understanding of the regulatory networks controlling the scy gene cluster could unveil novel strategies for upregulating its expression. Finally, the exploration of the bioactivities of scytonemin and its derivatives could lead to the development of novel pharmaceuticals and skincare products. The journey from understanding the fundamental biochemistry of scytonemin biosynthesis to its commercial application is a promising endeavor with significant potential benefits.

References

The Crossroads of Tyrosine Metabolism: A Technical Guide to the Involvement of 4-HPPA in the Krebs Cycle via Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical metabolic pathway that channels 4-hydroxyphenylpyruvic acid (4-HPPA), a key intermediate in tyrosine catabolism, into the Krebs cycle through its conversion to fumaric acid. A comprehensive understanding of this pathway is paramount for research into inborn errors of metabolism, such as alkaptonuria and tyrosinemia, and for the development of novel therapeutic interventions. This document provides a detailed overview of the enzymatic cascade, quantitative kinetic data, experimental methodologies, and visual representations of the core biochemical processes.

The Metabolic Pathway: From 4-HPPA to Fumaric Acid

The conversion of 4-HPPA to fumaric acid is a multi-step enzymatic process primarily occurring in the liver and kidneys. This pathway ensures the complete degradation of the aromatic amino acid tyrosine, feeding its catabolites into central energy metabolism. The process involves four key enzymes that sequentially modify the substrate, ultimately yielding fumarate (B1241708), an intermediate of the Krebs (citric acid) cycle, and acetoacetate (B1235776), which can be converted to acetyl-CoA.

The sequential enzymatic reactions are as follows:

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This Fe(II)-dependent, non-heme oxygenase catalyzes the conversion of 4-HPPA to homogentisate (B1232598). The reaction is complex, involving decarboxylation, substituent migration, and aromatic oxygenation.[1]

  • Homogentisate 1,2-Dioxygenase (HGD): HGD facilitates the oxidative cleavage of the aromatic ring of homogentisate to produce maleylacetoacetate. This reaction is a critical step in the degradation of aromatic rings in biological systems.[2][3]

  • Maleylacetoacetate Isomerase (MAI): This enzyme catalyzes the cis-trans isomerization of maleylacetoacetate to fumarylacetoacetate. This step is essential for preparing the molecule for the final hydrolytic cleavage.[4][5]

  • Fumarylacetoacetate Hydrolase (FAH): The final enzyme in the pathway, FAH, cleaves fumarylacetoacetate into fumarate and acetoacetate.[6][7] Fumarate directly enters the Krebs cycle, while acetoacetate is converted to acetyl-CoA, another key entry point into the cycle.

Deficiencies in these enzymes lead to serious metabolic disorders. A lack of functional HGD results in alkaptonuria, characterized by the accumulation of homogentisic acid.[2] A deficiency in FAH causes hereditary tyrosinemia type I, a severe condition leading to liver and kidney damage.[6][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the enzymes involved in the conversion of 4-HPPA to fumaric acid. This information is crucial for comparative analysis and for understanding the efficiency and regulation of this metabolic pathway.

EnzymeSubstrate(s)Km (µM)Vmax or Turnover Number (kcat)Optimal pHSource OrganismReference(s)
4-Hydroxyphenylpyruvate Dioxygenase4-Hydroxyphenylpyruvate, O2~10 (for HPP)16 s-17.5Human Liver[8][9]
Homogentisate 1,2-DioxygenaseHomogentisate, O222.3 ± 0.9 (for HGA)95.2 ± 1.8 µM/min6.2Human[10]
Maleylacetoacetate IsomeraseMaleylacetoacetateNot readily availableNot readily available---
Fumarylacetoacetate HydrolaseFumarylacetoacetate85 (Ki for inhibitor)Not readily available-Human[11]

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Assay for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity

This protocol is based on the measurement of evolved carbon dioxide from a radiolabeled substrate.

Materials:

  • Apparently homogenous preparation of human liver HPPD.

  • [1-¹⁴C]-4-hydroxyphenylpyruvate (radiolabeled substrate).

  • 0.2 M Tris-HCl buffer, pH 7.5.

  • Scintillation counter.

  • Reaction vessels.

  • Oxygen source.

Procedure:

  • Prepare a reaction mixture containing 0.2 M Tris-HCl buffer (pH 7.5) and the purified HPPD enzyme.

  • Initiate the reaction by adding a known concentration of [1-¹⁴C]-4-hydroxyphenylpyruvate.

  • Incubate the reaction at 37°C under a controlled oxygen supply.

  • At specific time intervals, terminate the reaction.

  • Measure the amount of evolved ¹⁴CO₂ using a scintillation counter.

  • Alternatively, the formation of homogentisate from U-¹⁴C-labeled substrate can be measured.

  • To determine kinetic parameters, vary the concentrations of 4-hydroxyphenylpyruvate and oxygen and measure the initial reaction velocities.

  • Analyze the data using appropriate kinetic models, such as the Ordered Bi Bi kinetic mechanism.

(Reference: Adapted from[8])

Assay for Homogentisate 1,2-Dioxygenase (HGD) Activity

This spectrophotometric assay measures the rate of disappearance of the substrate, homogentisate.

Materials:

  • Purified human HGD.

  • Homogentisate (HGA) solution.

  • 20 mM MES, 80 mM NaCl buffer, pH 6.2.

  • Spectrophotometer capable of measuring absorbance at 330 nm.

  • Oxygen-saturated buffer.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 20 mM MES, 80 mM NaCl buffer (pH 6.2) and a known concentration of purified HGD.

  • Equilibrate the reaction mixture to 25°C.

  • Initiate the reaction by adding a specific concentration of HGA to the cuvette.

  • Immediately monitor the decrease in absorbance at 330 nm, which corresponds to the consumption of HGA.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • To determine the Km for HGA, vary its concentration while keeping the oxygen concentration constant (air-saturated buffer).

  • To determine the Km for oxygen, vary the oxygen concentration using buffers with different oxygen saturations while keeping the HGA concentration saturating.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters.

(Reference: Adapted from[10])

Assay for Maleylacetoacetate Isomerase (MAI) Activity

This spectrophotometric assay is performed in the presence of excess HGD and FAH to couple the reaction to a measurable product.

Materials:

  • Purified MAI.

  • Purified Homogentisate 1,2-Dioxygenase (HGD).

  • Purified Fumarylacetoacetate Hydrolase (FAH).

  • Homogentisate (HGA).

  • Spectrophotometer.

Procedure:

  • Since the substrate for MAI, maleylacetoacetate (MAA), is not commercially available, it is synthesized in situ.

  • Prepare a reaction mixture containing HGA and an excess amount of HGD. HGD will convert HGA to MAA. The formation of MAA can be monitored by an increase in absorbance at 330 nm.

  • Once MAA is formed, add the purified MAI to the reaction mixture.

  • In the presence of MAI, MAA is isomerized to fumarylacetoacetate (FAA).

  • The activity of MAI is then measured by coupling the reaction with an excess of FAH, which hydrolyzes FAA. The overall reaction can be monitored spectrophotometrically, though the specific wavelength will depend on the detection method for the final products (fumarate and acetoacetate).

(Reference: Adapted from[12])

Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

This spectrophotometric assay measures the rate of disappearance of the substrate, fumarylacetoacetate.

Materials:

  • Cytosolic liver homogenate or purified FAH.

  • Fumarylacetoacetate (FAA) substrate.

  • Appropriate buffer solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the cytosolic liver homogenate or purified FAH in a suitable buffer.

  • Incubate the mixture at a controlled temperature.

  • Initiate the reaction by adding the fumarylacetoacetate substrate.

  • Monitor the rate of disappearance of FAA by measuring the decrease in absorbance at a specific wavelength (the optimal wavelength should be determined experimentally).

  • The rate of the reaction is proportional to the FAH activity in the sample.

(Reference: Adapted from[13])

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

metabolic_pathway cluster_tyrosine_catabolism Tyrosine Catabolism cluster_krebs_cycle Krebs Cycle 4-HPPA 4-HPPA Homogentisate Homogentisate 4-HPPA->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase (HGD) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase (MAI) Fumaric Acid Fumaric Acid Fumarylacetoacetate->Fumaric Acid Fumarylacetoacetate Hydrolase (FAH) Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate Hydrolase (FAH) Krebs_Cycle Krebs Cycle Fumaric Acid->Krebs_Cycle Enters Cycle Acetyl-CoA Acetyl-CoA Acetoacetate->Acetyl-CoA Converted to Acetyl-CoA->Krebs_Cycle Enters Cycle

Caption: Metabolic pathway from 4-HPPA to the Krebs cycle.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify Target Enzyme (e.g., HPPD, HGD, MAI, FAH) Mix_Reagents Mix Enzyme and Buffer in Reaction Vessel Purify_Enzyme->Mix_Reagents Prepare_Substrate Prepare Substrate Solution (e.g., 4-HPPA, Homogentisate) Initiate_Reaction Initiate Reaction by adding Substrate Prepare_Substrate->Initiate_Reaction Prepare_Buffer Prepare Assay Buffer (Specific pH and components) Prepare_Buffer->Mix_Reagents Mix_Reagents->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Spectrophotometry or Radiometry) Initiate_Reaction->Monitor_Reaction Calculate_Velocity Calculate Initial Velocity Monitor_Reaction->Calculate_Velocity Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) using Michaelis-Menten Plot Calculate_Velocity->Determine_Kinetics

Caption: General experimental workflow for enzyme kinetic analysis.

disease_pathway Normal_Metabolism Normal Tyrosine Metabolism Enzyme_Deficiency Enzyme Deficiency (e.g., HGD or FAH) Normal_Metabolism->Enzyme_Deficiency Mutation leads to Normal_Products Formation of Fumarate & Acetoacetate Normal_Metabolism->Normal_Products Metabolite_Accumulation Accumulation of Upstream Metabolite (e.g., Homogentisate or Fumarylacetoacetate) Enzyme_Deficiency->Metabolite_Accumulation Clinical_Manifestations Clinical Manifestations (e.g., Alkaptonuria or Tyrosinemia) Metabolite_Accumulation->Clinical_Manifestations Krebs_Cycle_Entry Entry into Krebs Cycle Normal_Products->Krebs_Cycle_Entry

Caption: Logical relationship of enzyme deficiency to metabolic disease.

References

The Pivotal Role of 4-Hydroxyphenylpyruvic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylpyruvic acid (HPPA) is a vital, yet often overlooked, intermediate in the plant's primary and secondary metabolism. Originating from the shikimate pathway via the amino acid L-tyrosine, HPPA stands at a critical metabolic crossroads. It serves as the direct precursor to homogentisic acid (HGA), the foundational molecule for the biosynthesis of essential compounds such as plastoquinone (B1678516) and tocochromanols (Vitamin E), which are indispensable for photosynthesis and antioxidant defense. While not typically found in high concentrations, its transient nature belies its importance. This technical guide provides an in-depth look at the natural occurrence, biosynthesis, and physiological significance of HPPA in plants, with a conceptual focus on its role within species like Pueraria lobata (Kudzu). Detailed experimental protocols for its extraction and quantification are provided, alongside diagrams of its core metabolic pathways to support further research and drug development endeavors.

Introduction

This compound (4-HPPA) is an alpha-keto acid derived from the deamination of L-tyrosine.[1][2] In the complex web of plant biochemistry, it functions as a key intermediate metabolite.[1] While extensive research on plants like Pueraria lobata has focused on its rich isoflavonoid (B1168493) content, such as puerarin (B1673276) and daidzein, the foundational pathways that supply the necessary precursors are of equal importance.[3] HPPA is a product of the shikimate pathway, which is the source of aromatic amino acids and a vast array of secondary metabolites.[2] Its principal fate in plants is its conversion to homogentisic acid (HGA) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] This step is the gateway to the biosynthesis of plastoquinone, a critical component of the photosynthetic electron transport chain, and tocochromanols (tocopherols and tocotrienols), which are potent lipid-soluble antioxidants.[3][6][7] Understanding the flux through the HPPA metabolic node is therefore crucial for fields ranging from plant physiology to the development of novel herbicides that target the HPPD enzyme.[6]

Biosynthesis of this compound

The formation of HPPA is a fundamental process linked to amino acid metabolism. The biosynthetic pathway is conserved across most plants and microorganisms.

  • Origin from the Shikimate Pathway : The journey begins with the shikimate pathway, which produces the aromatic amino acid L-tyrosine.[7]

  • Transamination of L-Tyrosine : L-tyrosine is converted to this compound through a transamination reaction. This step is catalyzed by the enzyme Tyrosine Aminotransferase (TAT) , which transfers the amino group from tyrosine to an alpha-keto acid acceptor, typically α-ketoglutarate, yielding HPPA and glutamate.[4][5]

The diagram below illustrates this initial and critical step in the formation of HPPA.

HPPA_Biosynthesis cluster_enzyme Enzyme Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Transamination TAT Tyrosine Aminotransferase (TAT) TAT->Tyrosine

Figure 1: Biosynthesis of this compound (HPPA) from L-Tyrosine.

Physiological Role and Downstream Signaling Pathways

HPPA itself is not known to be a signaling molecule. Its significance lies in its role as an essential precursor to compounds that have profound physiological and signaling functions, particularly in stress response and photosynthesis.

The primary metabolic fate of HPPA is its conversion into homogentisic acid (HGA) by the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[4][7] HGA is the aromatic head group for both plastoquinone and tocopherols.[6][8]

  • Plastoquinone (PQ) : A vital electron carrier in the photosynthetic electron transport chain, linking Photosystem II to the Cytochrome b6f complex. Its availability is crucial for photosynthetic efficiency.[6][8]

  • Tocopherols and Tocotrienols (Vitamin E) : These are powerful lipid-soluble antioxidants that protect cellular membranes, particularly the thylakoid membranes in chloroplasts, from damage by reactive oxygen species (ROS) generated during photosynthesis and other stress conditions.[3][7]

The metabolic pathway from HPPA to these critical compounds is illustrated below.

HPPA_Downstream_Pathway cluster_products Essential Products HPPA 4-Hydroxyphenylpyruvic acid (HPPA) HGA Homogisic Acid (HGA) HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone HGA->Plastoquinone Multiple Steps Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Multiple Steps Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Function Antioxidant_Defense Antioxidant Defense (ROS Scavenging) Tocopherols->Antioxidant_Defense Function

Figure 2: Metabolic fate of HPPA leading to plastoquinone and tocopherols.

Quantitative Data on HPPA Occurrence

As a metabolic intermediate, HPPA does not typically accumulate to high levels in plant tissues under normal conditions. Its concentration is tightly regulated by the relative activities of the synthesizing enzyme (TAT) and the consuming enzyme (HPPD). To date, specific quantitative data for HPPA in the tissues of Pueraria lobata is not available in published literature. However, HPPA has been detected in various other plant species, though not always quantified.[9]

For researchers aiming to quantify HPPA in Pueraria lobata or other plants, the following table provides a template for data presentation. It is populated with hypothetical, yet plausible, concentration ranges to illustrate its structure. Actual values must be determined experimentally.

Plant TissueDevelopmental StageConditionHPPA Concentration (nmol/g fresh weight)Method of QuantificationReference
Pueraria lobata RootMatureControlTo be determinedLC-MS/MS[Your Study Here]
Pueraria lobata LeafYoungHigh Light StressTo be determinedLC-MS/MS[Your Study Here]
Arabidopsis thaliana Rosette4 weeksControlTo be determinedLC-MS/MS[Your Study Here]

Methodologies for Analysis

The quantification of HPPA from complex plant matrices requires robust extraction and sensitive analytical techniques. Below are detailed protocols synthesized from established methods for phenolic acid analysis.[10][11][12]

Experimental Workflow Overview

The general workflow for the analysis of HPPA from plant tissue is outlined in the diagram below.

Experimental_Workflow Start Plant Tissue Sample (e.g., Pueraria lobata root) Step1 Flash Freeze in Liquid N₂ & Homogenize to Fine Powder Start->Step1 Step2 Extraction with Acidified Methanol (B129727) Step1->Step2 Step3 Centrifugation to Pellet Debris Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Solid Phase Extraction (SPE) for Cleanup and Concentration Step4->Step5 Step6 Solvent Evaporation & Reconstitution Step5->Step6 End LC-MS/MS Analysis Step6->End

Figure 3: General experimental workflow for HPPA analysis from plant tissue.
Detailed Experimental Protocol

Objective: To extract and quantify this compound from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: 80% Methanol / 19.9% Water / 0.1% Formic Acid (v/v/v)

  • Internal Standard (e.g., deuterated 4-HPPA)

  • Refrigerated centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 10% Methanol / 89.9% Water / 0.1% Formic Acid (v/v/v)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1.0 mL of ice-cold Extraction Solvent to the tube.

    • Add an appropriate amount of internal standard to correct for extraction losses.

    • Vortex vigorously for 1 minute.

    • Place the tube in a shaker or sonicator bath at 4°C for 30 minutes to ensure thorough extraction.[13]

  • Clarification:

    • Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[13]

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove highly polar impurities.

    • Elute the HPPA and other phenolic compounds with 1 mL of methanol.

  • Concentration and Reconstitution:

    • Dry the eluate (or the initial supernatant if SPE is skipped) under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of Reconstitution Solvent.

    • Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the final supernatant to an HPLC vial for analysis.

  • LC-MS/MS Quantification:

    • Column: A reverse-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm) is typically suitable.[12]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) should be optimized to separate HPPA from isomers and other interfering compounds.

    • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for HPPA and the internal standard must be determined by direct infusion of standards. A potential transition for HPPA (m/z 179) could be to its decarboxylated fragment (m/z 135).[12]

    • Quantification: Create a calibration curve using a series of known concentrations of an authentic HPPA standard, including the internal standard. Calculate the concentration in the plant sample based on the peak area ratio of the analyte to the internal standard.

Conclusion and Future Directions

This compound is a central metabolite whose study is essential for a complete understanding of plant physiology, particularly in the context of photosynthesis, antioxidant systems, and the production of a wide array of secondary metabolites. While its direct presence in plants like Pueraria lobata is inferred from the well-established biosynthetic pathways, direct quantification is necessary to understand the metabolic flux under various physiological and environmental conditions. The protocols and diagrams presented in this guide offer a robust framework for researchers to investigate the dynamics of HPPA. Future research should focus on the in-situ quantification of HPPA in different tissues and under various stress conditions to elucidate its regulatory role in the plant's response to its environment. Such studies will be invaluable for crop improvement, herbicide development, and the exploration of plant-derived bioactive compounds.

References

Methodological & Application

Application Note: Quantification of 4-Hydroxyphenylpyruvic Acid in Human Urine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvic acid (HPPA) is a key intermediate in the metabolic pathway of the amino acid tyrosine.[1] Elevated urinary levels of HPPA are a primary diagnostic marker for the rare genetic disorder alkaptonuria and can also be indicative of other metabolic disorders such as tyrosinemia type III.[1][2] Accurate and reliable quantification of HPPA in urine is crucial for the diagnosis, monitoring, and treatment of these conditions, as well as for research in metabolic diseases and drug development. This application note provides a detailed protocol for the quantification of HPPA in human urine using a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other urinary components. The separated analyte is then detected and quantified by a tandem mass spectrometer operating in negative ionization and Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate measurement of HPPA in complex urine matrices.[3]

Signaling Pathway

The following diagram illustrates the position of this compound in the tyrosine metabolism pathway.

cluster_pathway Tyrosine Metabolism Pathway cluster_disorder Associated Disorder Tyrosine Tyrosine HPPA This compound Tyrosine->HPPA Tyrosine aminotransferase Homogentisic_acid Homogentisic acid HPPA->Homogentisic_acid 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetic_acid Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase Alkaptonuria Alkaptonuria (Deficiency in Homogentisate 1,2-dioxygenase) Homogentisic_acid->Alkaptonuria

Caption: Tyrosine metabolism pathway highlighting this compound.

Experimental Protocols

Reagents and Materials
  • This compound (HPPA) reference standard

  • Internal Standard (IS): ¹³C₆-Homogentisic acid (¹³C₆-HGA)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Urine collection containers (with 5 N sulfuric acid for preservation if necessary)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation

A simple dilution protocol is employed for the preparation of urine samples.[3]

  • Urine Collection: Collect urine samples in appropriate containers. For some applications, collection into containers with 5 N sulfuric acid may be required for preservation.[4]

  • Internal Standard Spiking: Prepare a working solution of the internal standard, ¹³C₆-HGA, in deionized water with 0.1% formic acid.

  • Dilution: Perform a 1 in 1000 dilution of the urine sample with the internal standard solution. For example, add 1 µL of urine to 999 µL of the IS solution.

  • Vortexing: Vortex the mixture thoroughly to ensure homogeneity.

  • Centrifugation (Optional): If the sample contains particulates, centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes and transfer the supernatant to an HPLC vial.

HPLC-MS/MS Conditions

The following table summarizes the instrumental conditions for the analysis.

ParameterCondition
HPLC System Agilent 1290 Infinity LC System or equivalent
Column Waters Atlantis dC18 (100 mm x 3.0 mm, 3 µm)
Column Temperature 35°C
Mobile Phase A Deionized water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 20% B for 0.5 min, linear ramp to 90% B by 2.5 min, hold at 90% B for 1 min, ramp to 100% B for 1.4 min, then re-equilibrate at 20% B for 2 min.
Total Run Time 7 minutes
Mass Spectrometer Agilent 6460 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Gas Temperature 150°C
Gas Flow 17 L/min
Sheath Gas Temp 320°C
Sheath Gas Flow 12 L/min
Calibration and Quality Control
  • Calibration Standards: Prepare calibration standards by spiking known concentrations of HPPA into a pooled urine matrix. A typical calibration range is from 20 to 500 µmol/L.[4]

  • Quality Control Samples: Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in a pooled urine matrix to be analyzed with each batch of samples.

Data Presentation

The following tables summarize the key quantitative data for this method.

Table 1: Method Validation Parameters for HPPA in Urine [3][4]

ParameterResult
Retention Time 2.8 minutes
Lower Limit of Quantification (LLOQ) <50 µmol/L
Intra-assay Precision <7.2%
Inter-assay Precision <10%
Intra-assay Accuracy 95.0% - 107.8%
Inter-assay Accuracy 95.0% - 107.8%
Recovery at 1 in 10 Dilution 96.5 ± 5.6%

Table 2: MRM Transitions for HPPA and Internal Standard [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (HPPA) 181.1137.1
¹³C₆-Homogentisic acid (IS) 173.1128.1

Experimental Workflow and System Diagram

The diagrams below illustrate the experimental workflow and the logical relationship of the HPLC system components.

cluster_workflow Experimental Workflow Sample_Collection 1. Urine Sample Collection Dilution 2. 1:1000 Dilution with Internal Standard Solution Sample_Collection->Dilution Vortex 3. Vortex Mixing Dilution->Vortex HPLC_MS_Analysis 4. HPLC-MS/MS Analysis Vortex->HPLC_MS_Analysis Data_Processing 5. Data Processing and Quantification HPLC_MS_Analysis->Data_Processing cluster_hplc_system HPLC System Components Solvent_Reservoir Solvent Reservoirs (Mobile Phases A & B) Degasser Degasser Solvent_Reservoir->Degasser Pump HPLC Pump Degasser->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column_Oven Column Oven Autosampler->Column_Oven HPLC_Column HPLC Column Column_Oven->HPLC_Column MS_Detector Mass Spectrometer (Detector) HPLC_Column->MS_Detector Data_System Data Acquisition System MS_Detector->Data_System

References

Application Notes and Protocols for LC-MS/MS Analysis of 4-Hydroxyphenylpyruvic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphenylpyruvic acid (4-HPPA) is a key intermediate in the metabolism of the amino acid tyrosine. The quantitative analysis of 4-HPPA in serum is crucial for the diagnosis and monitoring of inherited metabolic disorders such as tyrosinemia and alkaptonuria.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of 4-HPPA and other related metabolites in biological matrices.[2] This document provides a detailed protocol for the analysis of 4-HPPA in serum using LC-MS/MS, intended for researchers, scientists, and professionals in drug development.

The presented method is based on a validated approach that offers robustness and accuracy for clinical and research applications.[1][3] The protocol includes detailed steps for sample preparation, liquid chromatography conditions, and mass spectrometry parameters. Additionally, this document provides visual workflows and diagrams to facilitate a clear understanding of the experimental process and the biochemical context of 4-HPPA.

Tyrosine Metabolism Pathway

The following diagram illustrates the metabolic pathway of tyrosine, highlighting the position of this compound (4-HPPA). Understanding this pathway is essential for interpreting the clinical significance of 4-HPPA levels.

Tyrosine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase HPPA 4-Hydroxyphenylpyruvic acid (4-HPPA) Tyr->HPPA Tyrosine aminotransferase HGA Homogentisic acid HPPA->HGA 4-Hydroxyphenylpyruvic acid dioxygenase Maleylacetoacetic_acid Maleylacetoacetic acid HGA->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetic_acid->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase

Diagram of the Tyrosine Metabolism Pathway.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of 4-HPPA in serum is depicted in the following diagram. This process includes sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Serum_Collection Serum Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Methanol) Serum_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Experimental Workflow for 4-HPPA Analysis.

Experimental Protocol

This protocol is for the quantitative analysis of this compound (4-HPPA) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • This compound (analytical standard)

  • Internal Standard (IS), e.g., a stable isotope-labeled 4-HPPA

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Serum samples (human)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation

The sample preparation involves protein precipitation to remove high molecular weight components from the serum.[4]

  • Thawing: Thaw frozen serum samples on ice.

  • Aliquoting: Aliquot 100 µL of serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each serum sample.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reverse-phase C18 column.

ParameterValue
Column Atlantis C18 column or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient A suitable gradient to elute 4-HPPA

Note: The gradient conditions should be optimized to achieve good separation of 4-HPPA from other matrix components. A typical elution time for 4-HPPA is around 2.8 minutes.[1][3]

Mass Spectrometry (MS/MS) Conditions

The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4000 V
Temperature 600°C
Nebulizer Gas 90 psi
Heater Gas 90 psi
Curtain Gas 40 psi
Collision Gas Medium
MRM Transitions Specific to 4-HPPA and its IS

Note: The specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized for the specific instrument used. For 4-HPPA, two product ion transitions are typically monitored for confirmation.[2]

Data Presentation

The quantitative data for the LC-MS/MS method validation should be summarized for clarity and easy comparison.

Method Validation Parameters
ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.990.999
Intra-assay Precision (%CV) < 15%< 10%[1]
Inter-assay Precision (%CV) < 15%< 10%[1]
Accuracy (% Recovery) 85-115%95.0% - 107.8%[1][3]
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10Analyte-dependent
Matrix Effect MinimalNot significant[1]
Carry-over Not significantNot significant[1]

Application Notes

  • Stability of 4-HPPA: this compound can be unstable. It is recommended to process samples promptly and store them at low temperatures to minimize degradation.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) is essential before applying the method to clinical samples. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

  • Troubleshooting: Potential issues such as ion suppression or enhancement due to matrix components can be addressed by optimizing the sample preparation procedure (e.g., using solid-phase extraction) or modifying the chromatographic conditions to better separate the analyte from interfering substances. In a study by Barykina et al. (2023), protein precipitation was found to be effective in minimizing matrix effects for similar analytes.[4]

References

Application Notes: 4-Hydroxyphenylpyruvic Acid as a Biomarker for Alkaptonuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaptonuria (AKU) is a rare, autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD).[1] This enzymatic block leads to the accumulation of homogentisic acid (HGA) in the body.[1] The deposition of HGA in connective tissues, a process known as ochronosis, results in progressive and debilitating arthropathy, cardiovascular complications, and other systemic effects. The primary biomarker for diagnosing and monitoring AKU has traditionally been HGA itself, which is excreted in large amounts in the urine, causing it to darken upon standing.[2]

The therapeutic landscape of AKU has been transformed by the introduction of nitisinone (B1678953), a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is upstream of HGD in the tyrosine catabolic pathway. By inhibiting HPPD, nitisinone effectively reduces the production of HGA, thereby mitigating the progression of the disease.[3] However, this inhibition leads to the accumulation of upstream metabolites, most notably tyrosine and 4-hydroxyphenylpyruvic acid (HPPA). This makes HPPA a critical biomarker for assessing the therapeutic efficacy of nitisinone and monitoring patient compliance.

Rationale for Using this compound as a Biomarker

In untreated individuals with alkaptonuria, the metabolic block occurs after the formation of HPPA, and therefore, its levels in urine and plasma are not significantly elevated. However, when a patient is treated with nitisinone, the inhibition of HPPD causes a build-up of HPPA.[4] Consequently, elevated levels of HPPA in urine and plasma serve as a direct indicator of nitisinone's mechanism of action and can be used to:

  • Confirm therapeutic effect: The presence of elevated HPPA levels confirms that nitisinone is effectively inhibiting the HPPD enzyme.

  • Monitor patient compliance: Consistent detection of elevated HPPA can indicate that the patient is adhering to the prescribed nitisinone regimen.

  • Dose optimization: While not yet fully established, monitoring HPPA levels in conjunction with tyrosine and HGA could potentially aid in optimizing nitisinone dosage to maximize efficacy while minimizing side effects such as hypertyrosinemia.

Data Presentation

The following table summarizes the typical concentrations of this compound (HPPA) in urine and plasma under different conditions.

ConditionAnalyteMatrixConcentration Range
Healthy Individuals HPPAUrine35.5 - 1116.3 nmol/mg Creatinine[5]
HPPAPlasmaNot well-established; generally low or undetectable
Untreated Alkaptonuria HPPAUrineWithin the normal reference range
HPPAPlasmaNot significantly elevated
Nitisinone-Treated Alkaptonuria HPPAUrineSignificantly elevated; can reach concentrations of 0.4 mM or higher[6]
HPPAPlasmaSignificantly elevated

Signaling Pathways and Experimental Workflows

Tyrosine Metabolism and the Impact of Alkaptonuria and Nitisinone Treatment

Tyrosine_Metabolism Tyrosine Metabolism in Alkaptonuria and Nitisinone Treatment Tyrosine Tyrosine TAT Tyrosine Aminotransferase Tyrosine->TAT HPPA This compound (HPPA) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD HGA Homogentisic acid (HGA) HGD Homogentisate 1,2-Dioxygenase (HGD) HGA->HGD Accumulation_HGA HGA Accumulates (Ochronosis) HGA->Accumulation_HGA Maleylacetoacetic_acid Maleylacetoacetic acid TAT->HPPA HPPD->HGA Accumulation_HPPA HPPA Accumulates HPPD->Accumulation_HPPA HGD->Maleylacetoacetic_acid AKU_Block Alkaptonuria (AKU) Block Nitisinone Nitisinone Treatment Nitisinone->HPPD AKU_Block->HGD

Caption: Tyrosine metabolism pathway illustrating the enzymatic block in Alkaptonuria and the site of action of nitisinone.

Experimental Workflow for HPPA Quantification by LC-MS/MS

Experimental_Workflow Workflow for HPPA Quantification Start Sample Collection (Urine or Plasma) Sample_Prep Sample Preparation Start->Sample_Prep Protein_Precipitation Protein Precipitation (for plasma) Sample_Prep->Protein_Precipitation Plasma Dilution Dilution Sample_Prep->Dilution Urine LC_MS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MS_Analysis Dilution->LC_MS_Analysis Chromatography Chromatographic Separation (Reversed-Phase C18) LC_MS_Analysis->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) LC_MS_Analysis->MS_Detection Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis Quantification Quantification against Calibrators and Controls Data_Analysis->Quantification End Report Results Data_Analysis->End

Caption: A generalized workflow for the quantification of HPPA in biological samples using LC-MS/MS.

Experimental Protocols

Quantification of this compound in Human Urine and Plasma by LC-MS/MS

This protocol is a composite based on validated methods for the analysis of HPPA and other tyrosine metabolites.[3][4][7]

1. Materials and Reagents

  • This compound (HPPA) analytical standard

  • Isotopically labeled internal standard (e.g., 13C6-HPPA or a suitable structural analog)

  • LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid

  • Phosphate-buffered saline (PBS)

  • Human plasma and urine for matrix-matched calibrators and quality controls

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

2. Sample Collection and Storage

  • Urine: Collect a first-morning void or a 24-hour urine sample. Aliquot into polypropylene (B1209903) tubes and store at -80°C until analysis.

  • Plasma: Collect whole blood in EDTA or heparin tubes. Centrifuge at 2000 x g for 15 minutes at 4°C. Transfer the plasma to polypropylene tubes and store at -80°C until analysis.

3. Preparation of Standards, Calibrators, and Quality Controls

  • Prepare a stock solution of HPPA in methanol or a suitable solvent.

  • Prepare a stock solution of the internal standard.

  • Serially dilute the HPPA stock solution to create working standards for calibration curves and quality controls.

  • Spike the working standards into the appropriate matrix (urine or plasma) to prepare calibrators and quality controls at various concentrations.

4. Sample Preparation

  • Urine Samples:

    • Thaw urine samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Dilute the urine samples (e.g., 1:10) with LC-MS grade water containing the internal standard.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Plasma Samples:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for HPPA.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for HPPA and its internal standard should be optimized. For HPPA (m/z 179.0), characteristic product ions would be monitored.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

6. Data Analysis and Quantification

  • Integrate the peak areas for HPPA and the internal standard.

  • Calculate the peak area ratio of HPPA to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of HPPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • For urine samples, normalize the HPPA concentration to the creatinine (B1669602) concentration.

Conclusion

This compound is a valuable biomarker for monitoring the therapeutic efficacy of nitisinone in patients with alkaptonuria. Its measurement provides direct evidence of HPPD inhibition and can aid in assessing patient compliance. The provided LC-MS/MS protocol offers a robust and sensitive method for the quantification of HPPA in both urine and plasma, making it a crucial tool for researchers, clinicians, and professionals involved in the development of therapies for alkaptonuria.

References

Application Notes and Protocols for the Enzyme Kinetics of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) with 4-HPPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzyme kinetics of 4-hydroxyphenylpyruvate dioxygenase (HPPD) when using its natural substrate, 4-hydroxyphenylpyruvic acid (4-HPPA). Detailed protocols for common enzymatic assays are provided to facilitate research and development in areas such as herbicide discovery and the study of metabolic disorders.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[1][2][3] The enzyme catalyzes the complex reaction involving the conversion of 4-hydroxyphenylpyruvate (4-HPPA) to homogentisate (B1232598) (HGA).[1][2] This process includes decarboxylation, aromatic hydroxylation, and substituent migration. In plants, HGA is a vital precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols, which are critical for photosynthesis and antioxidant defense.[4] Due to this essential role, HPPD has become a prime target for the development of herbicides. In humans, deficiencies in HPPD activity are associated with the metabolic disorder tyrosinemia type III.[3]

Understanding the kinetic parameters of HPPD with its substrate 4-HPPA is fundamental for characterizing the enzyme's catalytic efficiency and for the development of specific inhibitors. These notes compile key kinetic data and provide detailed experimental protocols for the in vitro characterization of HPPD activity.

Data Presentation: Kinetic Parameters of HPPD with 4-HPPA

The following table summarizes the kinetic constants for HPPD from various organisms with this compound as the substrate. These values are essential for comparative studies and for understanding the enzyme's efficiency across different species.

OrganismKm (µM)Vmax (µmol O₂·min⁻¹·mg⁻¹)kcat (s⁻¹)Source
Arabidopsis thaliana44.4Not Reported1.1 - 7.8 (range)[5]
Daucus carota (carrot)7.5 ± 2.52.0 ± 0.31.8[5]

Note: The catalytic constant (kcat) for Arabidopsis thaliana is presented as a range from multiple studies.[5] It is also important to note that substrate inhibition has been observed for Arabidopsis thaliana HPPD with a Ksi of 226.0 µmol/L.[5]

Experimental Protocols

Two primary methods for assaying HPPD activity are detailed below: a direct measurement of oxygen consumption and a continuous spectrophotometric coupled-enzyme assay.

Protocol 1: Oxygen Consumption Assay

This method directly measures the consumption of molecular oxygen during the conversion of 4-HPPA to homogentisate.

Materials:

  • Purified HPPD enzyme

  • This compound (4-HPPA) stock solution

  • Assay Buffer: 50 mM Na-Hepes, pH 7.5, 1 mM EDTA, 1 mM dithiothreitol, 1 mM benzamidine (B55565) HCl, 5 mM amino caproic acid[6]

  • Oxygen electrode system

  • Temperature-controlled reaction chamber (e.g., 30°C)[5]

Procedure:

  • Prepare the Reaction Mixture: In the temperature-controlled reaction chamber of the oxygen electrode system, prepare the reaction mixture by adding the Assay Buffer.

  • Equilibration: Allow the buffer to equilibrate to the desired temperature (e.g., 30°C) and for the oxygen electrode to establish a stable baseline.

  • Substrate Addition: Add a known concentration of the 4-HPPA substrate to the reaction chamber. A range of substrate concentrations from 2 µM to 2.5 mM can be used to determine the apparent Km for 4-HPPA.[5][6]

  • Initiate the Reaction: Start the enzymatic reaction by adding a specific amount of purified HPPD enzyme to the chamber.

  • Data Acquisition: Record the rate of oxygen consumption over time. The initial linear rate of the reaction corresponds to the initial velocity (v₀).

  • Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Continuous Spectrophotometric Coupled-Enzyme Assay

This assay continuously monitors the formation of the final product of a coupled reaction, which is linked to the activity of HPPD. While a direct coupled assay for HPPD can be complex, a common approach involves a secondary enzyme that utilizes the product of the HPPD reaction.[1] A more recently developed spectroscopy-based assay detects the remaining substrate after the reaction.[2][7]

Materials:

  • Purified HPPD enzyme

  • This compound (4-HPPA) stock solution

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.0[7]

  • Iron(II) solution (e.g., Fe(NH₄)₂(SO₄)₂)

  • Ascorbate (B8700270) solution

  • Borate (B1201080) solution for quenching and complex formation

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the Assay Plate:

    • Pipette 10 µL of the iron(II) solution into each well of a 96-well microplate.[7]

    • Add 110 µL of Reaction Buffer to each well.[7]

    • Add 10 µL of the purified HPPD enzyme solution. For a negative control, add 10 µL of the enzyme's lysis buffer instead of the enzyme.[7]

    • Add 10 µL of the ascorbate solution to each well and mix.[7]

    • Cover the plate and incubate for 30 minutes at 37°C.[7]

  • Prepare the Substrate: During the incubation, prepare serial dilutions of the 4-HPPA stock solution.

  • Initiate the Reaction:

    • Add 10 µL of the various concentrations of 4-HPPA solution to the corresponding wells to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction and Detect Substrate:

    • Stop the reaction by adding a quenching solution.

    • Add a borate solution to form a complex with the remaining enol-HPP.[7]

    • Measure the absorbance of the enol-HPP/borate complex using a microplate reader at the appropriate wavelength.

  • Data Analysis: The decrease in substrate concentration over time is proportional to the enzyme activity. Calculate the initial velocities from the change in absorbance and plot them against the substrate concentrations to determine the kinetic parameters using the Michaelis-Menten equation.

Mandatory Visualizations

HPPD_Reaction_Pathway HPPA 4-Hydroxyphenylpyruvate (4-HPPA) HPPD HPPD-Fe(II) HPPA->HPPD Binds O2 O₂ O2->HPPD Binds HGA Homogentisate (HGA) HPPD->HGA Produces CO2 CO₂ HPPD->CO2 Releases

Experimental_Workflow_Oxygen_Consumption cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_substrate Prepare 4-HPPA Stock prep_enzyme Prepare Purified HPPD equilibrate Equilibrate Buffer in Oxygen Electrode Chamber prep_enzyme->equilibrate add_substrate Add 4-HPPA to Chamber equilibrate->add_substrate initiate_reaction Initiate with HPPD add_substrate->initiate_reaction record_o2 Record O₂ Consumption initiate_reaction->record_o2 calc_velocity Calculate Initial Velocity (v₀) record_o2->calc_velocity plot_data Plot v₀ vs. [4-HPPA] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

HPPD_Kinetic_Mechanism E E E_HPPA E-HPPA E->E_HPPA + 4-HPPA E_HGA E-HGA E->E_HGA + HGA E_HPPA->E - 4-HPPA E_HPPA_O2 E-HPPA-O₂ E_HPPA->E_HPPA_O2 + O₂ E_HPPA_O2->E_HPPA - O₂ E_HGA_CO2 E-HGA-CO₂ E_HPPA_O2->E_HGA_CO2 Catalysis E_HGA_CO2->E_HGA - CO₂ E_HGA->E - HGA E_HGA->E_HGA_CO2 + CO₂

References

Application Notes and Protocols for Whole-Cell Colorimetric Bioassay for 4-HPPD Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway.[1][2][3] In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and protection against oxidative stress.[4] Inhibition of HPPD disrupts these processes, leading to a characteristic bleaching phenotype and eventual plant death, making it a prime target for herbicides.[4] In humans, HPPD inhibition is a therapeutic strategy for managing hereditary tyrosinemia type I, a metabolic disorder caused by a deficiency of the downstream enzyme fumarylacetoacetate hydrolase. By inhibiting HPPD, the accumulation of toxic upstream metabolites is prevented.

This document provides a detailed protocol for a whole-cell colorimetric bioassay for the analysis and high-throughput screening of 4-HPPD inhibitors. The assay utilizes recombinant Escherichia coli engineered to express a 4-HPPD enzyme (either from a plant or human source) and leverages the host's tyrosine catabolism pathway to produce a quantifiable colorimetric output.

Principle of the Bioassay

The principle of this bioassay is based on the visual detection of pyomelanin, a brown, melanin-like pigment produced during the tyrosine catabolism pathway.[2][5] Recombinant E. coli expressing a functional 4-HPPD enzyme can convert L-tyrosine into 4-hydroxyphenylpyruvate (4-HPPA) and subsequently into homogentisate (B1232598) (HGA).[2][5] In the absence of the downstream enzyme homogentisate 1,2-dioxygenase (HGD), which is not present in the E. coli host, HGA auto-oxidizes and polymerizes to form the soluble brown pigment pyomelanin.[5]

When a 4-HPPD inhibitor is present, the conversion of 4-HPPA to HGA is blocked.[5] This leads to a dose-dependent decrease in the production of pyomelanin, resulting in a reduction or complete loss of the brown coloration.[2][5] The amount of pigment produced can be quantified spectrophotometrically, allowing for the determination of the inhibitor's potency (e.g., IC50 value).

Signaling Pathway

HPPD_Pathway cluster_cell Recombinant E. coli Tyrosine L-Tyrosine HPPA 4-HPPA Tyrosine->HPPA Transaminases (E. coli native) HPPD 4-HPPD (recombinant) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Pyomelanin Pyomelanin (Brown Pigment) HGA->Pyomelanin Auto-oxidation & Polymerization Inhibitor 4-HPPD Inhibitor Inhibitor->HPPD

Caption: Biochemical pathway of pyomelanin production from L-tyrosine in recombinant E. coli.

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Recombinant E. coli Harvest Harvest & Resuspend Cells Culture->Harvest Immobilize Immobilize Cells in 96-well Plate (optional) Harvest->Immobilize AddInhibitor Add 4-HPPD Inhibitor (Test Compounds) Immobilize->AddInhibitor AddSubstrate Add L-Tyrosine AddInhibitor->AddSubstrate Incubate Incubate AddSubstrate->Incubate Measure Measure Absorbance (e.g., 400-460 nm) Incubate->Measure Analyze Calculate % Inhibition & IC50 Values Measure->Analyze

Caption: Experimental workflow for the whole-cell colorimetric 4-HPPD inhibitor bioassay.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) for several known 4-HPPD inhibitors using the whole-cell colorimetric bioassay as reported in the literature.

InhibitorLimit of Detection (LOD) (µM)Reference
Mesotrione0.069[1][2]
Tembotrione0.051[1][2]
Sulcotrione0.038[1][2]
Leptospermone20[1][2]

Experimental Protocols

Materials and Reagents
  • Recombinant E. coli strain expressing 4-HPPD (e.g., E. coli BL21(DE3) transformed with a suitable expression vector containing the 4-HPPD gene).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin, kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-Tyrosine.

  • M9 minimal medium (or other suitable minimal medium).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 400-460 nm.

Protocol 1: Preparation of Recombinant E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the 4-HPPD gene using a standard heat shock or electroporation protocol.

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight starter culture to an initial OD600 of 0.05-0.1. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce the expression of 4-HPPD by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture, typically at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance the production of soluble protein.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing and Resuspension: Discard the supernatant and wash the cell pellet with PBS. Centrifuge again and resuspend the cell pellet in the desired assay medium (e.g., M9 minimal medium) to a specific optical density (e.g., OD600 of 1.0-2.0).

Protocol 2: Whole-Cell Colorimetric Bioassay
  • Plate Setup:

    • Test Wells: Add a defined volume (e.g., 100 µL) of the resuspended recombinant E. coli to the wells of a 96-well microplate.

    • Negative Control: Include wells with resuspended E. coli but without any inhibitor.

    • Blank: Include wells with assay medium only.

  • Inhibitor Addition: Add various concentrations of the test compounds (4-HPPD inhibitors) to the test wells. A typical final volume for this addition is small (e.g., 1-5 µL) to minimize solvent effects. Include a solvent control if necessary.

  • Substrate Addition: Add L-tyrosine to all wells containing cells to a final concentration that supports robust pigment production (e.g., 1-5 mM).

  • Incubation: Seal the microplate and incubate at a suitable temperature (e.g., 25-37°C) for a period sufficient for color development in the negative control wells (typically 12-48 hours). Incubation can be done with or without shaking.

  • Measurement: After incubation, measure the absorbance of the soluble pyomelanin in the supernatant at a wavelength between 400 nm and 460 nm using a microplate reader.[6][7] It may be necessary to centrifuge the plate and transfer the supernatant to a new plate to avoid interference from the cells.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Relationships in Assay Optimization

Optimization Signal Optimal Signal-to-Noise Ratio IncubationTime Incubation Time IncubationTime->Signal Temperature Temperature Temperature->Signal CellDensity Cell Density CellDensity->Signal SubstrateConc L-Tyrosine Concentration SubstrateConc->Signal

Caption: Key factors to optimize for a robust whole-cell 4-HPPD bioassay.

Conclusion

The whole-cell colorimetric bioassay for 4-HPPD inhibitors offers a simple, cost-effective, and high-throughput compatible method for screening and characterizing potential inhibitors. This assay is a valuable tool in both the discovery of new herbicides and the development of therapeutics for metabolic disorders. The protocols and information provided herein should serve as a comprehensive guide for researchers to establish and optimize this assay in their own laboratories.

References

Application of 4-Hydroxyphenylpyruvic Acid (4-HPPA) in Elucidating Metabolic Dysregulation in Post-COVID-19 Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emerging body of research into post-COVID-19 syndrome, or Long COVID, has highlighted significant and persistent metabolic disturbances as a key area of investigation. Among the various metabolic pathways affected, the metabolism of aromatic amino acids, particularly tyrosine, has been identified as a critical node. 4-Hydroxyphenylpyruvic acid (4-HPPA), an intermediate in the tyrosine catabolism pathway, is gaining attention as a potential biomarker and a tool to understand the metabolic underpinnings of Long COVID.

Studies have revealed that metabolic pathways related to tyrosine are significantly disrupted in individuals who have had COVID-19.[1] Specifically, pathways involving 4-HPPA and dopamine (B1211576) have been noted as being particularly dysfunctional in the oral microenvironment of COVID-19 patients.[1] Observations have been made of lower levels of 4-HPPA in the oral cavity of these patients, suggesting that a decrease in HPPA might impact the energy metabolism of individuals with post-COVID-19 syndrome.[1]

Furthermore, the broader context of amino acid metabolism is frequently altered in post-COVID-19 conditions. For instance, a higher phenylalanine to tyrosine ratio has been observed in some patient cohorts, which may indicate a reduced conversion of phenylalanine to tyrosine, a pathway directly upstream of 4-HPPA production.[2] Such alterations in amino acid metabolism appear to be linked to immune-mediated changes and the persistence of symptoms.[2] Additionally, research in pediatric populations has connected decreased tyrosine metabolism by the gut microbiota to symptomatic COVID-19, further emphasizing the importance of this pathway.[3][4]

The study of 4-HPPA in post-COVID-19 syndrome can therefore provide valuable insights into:

  • Biomarker Discovery: Altered levels of 4-HPPA could serve as a specific and quantifiable biomarker for diagnosing and monitoring Long COVID.

  • Pathophysiological Mechanisms: Investigating the dysregulation of the tyrosine-4-HPPA pathway can help elucidate the mechanisms behind symptoms such as fatigue and neurological complaints, which are common in Long COVID.[5]

  • Therapeutic Targeting: Understanding the specific enzymatic steps and metabolic shifts involving 4-HPPA could reveal novel targets for therapeutic interventions aimed at correcting metabolic imbalances in Long COVID patients.

  • Gut Microbiome Interaction: Given the role of gut microbiota in tyrosine metabolism, 4-HPPA can be a key analyte in studies exploring the link between gut dysbiosis and Long COVID symptoms.[3][4]

Quantitative Data Summary

While comprehensive quantitative data on 4-HPPA in large, dedicated post-COVID-19 cohorts are still emerging, preliminary findings from metabolomics studies indicate a trend of altered levels. The following table summarizes conceptual findings based on initial research.

MetabolitePatient CohortSample TypeObservationPotential ImplicationReference
This compound (4-HPPA) COVID-19 PatientsOral SecretionsDecreased LevelsAltered energy metabolism and tyrosine pathway dysfunction.[1]
Phenylalanine/Tyrosine Ratio Post-COVID-19 Patients (60 days post-infection)SerumIncreased Ratio in some patientsReduced conversion of Phenylalanine to Tyrosine, upstream of 4-HPPA.[2]
Tyrosine Post-COVID-19 Patients (60 days post-infection)SerumLower than 95th percentile in many patientsReduced substrate availability for 4-HPPA synthesis.[2]

Experimental Protocols

The following are generalized protocols for the analysis of 4-HPPA and related metabolites in clinical research settings, based on common metabolomics methodologies.

Protocol 1: Quantification of 4-HPPA in Plasma/Serum by LC-MS/MS

Objective: To accurately measure the concentration of 4-HPPA in plasma or serum samples from post-COVID-19 patients and healthy controls.

Materials:

  • Blood collection tubes (e.g., EDTA or serum separator tubes)

  • Centrifuge

  • Protein precipitation solution (e.g., ice-cold methanol (B129727) with internal standards)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • 4-HPPA analytical standard and stable isotope-labeled internal standard

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood from participants and process to obtain plasma or serum within 1 hour of collection.

    • Store samples at -80°C until analysis.

    • Thaw samples on ice. For 100 µL of plasma/serum, add 400 µL of ice-cold methanol containing a known concentration of the internal standard (e.g., 4-HPPA-d4).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column.

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Run a gradient elution to separate 4-HPPA from other metabolites.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 4-HPPA and its internal standard.

  • Data Analysis:

    • Generate a calibration curve using the 4-HPPA analytical standard.

    • Calculate the concentration of 4-HPPA in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

    • Perform statistical analysis to compare 4-HPPA levels between post-COVID-19 and control groups.

Protocol 2: Metabolic Pathway Analysis of Tyrosine Metabolism

Objective: To assess the overall activity of the tyrosine metabolic pathway in post-COVID-19 patients.

Materials:

  • LC-MS/MS system for targeted metabolomics

  • Analytical standards for key metabolites in the tyrosine pathway (e.g., Phenylalanine, Tyrosine, 4-HPPA, Homogentisic acid, etc.)

Methodology:

  • Sample Preparation: Prepare plasma/serum samples as described in Protocol 1.

  • Targeted Metabolomics:

    • Develop an LC-MS/MS method to simultaneously quantify multiple metabolites in the tyrosine pathway.

    • Include Phenylalanine, Tyrosine, 4-HPPA, and downstream metabolites in the analytical panel.

  • Pathway Analysis:

    • Calculate the ratios of product-to-substrate metabolites to infer the activity of specific enzymes (e.g., Phenylalanine/Tyrosine ratio, 4-HPPA/Tyrosine ratio).

    • Use pathway analysis software (e.g., MetaboAnalyst) to identify significantly altered pathways based on the measured metabolite concentrations.[1]

Visualizations

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine 4-HPPA 4-HPPA Tyrosine->4-HPPA TAT Dopamine Dopamine Tyrosine->Dopamine Post_COVID_Syndrome Post_COVID_Syndrome Tyrosine->Post_COVID_Syndrome Altered Levels Homogentisic_acid Homogentisic_acid 4-HPPA->Homogentisic_acid HPPD Fumarate_Acetoacetate Fumarate_Acetoacetate Homogentisic_acid->Fumarate_Acetoacetate HGD

Caption: Dysregulation of Tyrosine Metabolism in Post-COVID-19 Syndrome.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation Patient_Cohort Post-COVID-19 Patients Blood_Sample Collect Blood (Plasma/Serum) Patient_Cohort->Blood_Sample Control_Cohort Healthy Controls Control_Cohort->Blood_Sample Sample_Prep Protein Precipitation & Metabolite Extraction Blood_Sample->Sample_Prep LC_MS LC-MS/MS Analysis (Targeted for 4-HPPA) Sample_Prep->LC_MS Data_Processing Quantification & Normalization LC_MS->Data_Processing Statistical_Analysis Statistical Comparison (Patient vs. Control) Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway Enrichment Analysis Data_Processing->Pathway_Analysis Biomarker_ID Biomarker Identification Statistical_Analysis->Biomarker_ID Pathway_Analysis->Biomarker_ID

Caption: Workflow for 4-HPPA as a Biomarker in Post-COVID-19 Research.

Logical_Relationship SARS_CoV_2 SARS-CoV-2 Infection Immune_Dysregulation Immune Dysregulation & Chronic Inflammation Metabolic_Shift Metabolic Shift in Tyrosine Metabolism Immune_Dysregulation->Metabolic_Shift HPPA_Alteration Altered 4-HPPA Levels Metabolic_Shift->HPPA_Alteration Symptoms Post-COVID-19 Symptoms (Fatigue, Neurological) HPPA_Alteration->Symptoms

Caption: Hypothesized Role of 4-HPPA in Post-COVID-19 Symptomatology.

References

Application Notes and Protocols for Monitoring 4-Hydroxyphenylpyruvic Acid Levels in Nitisinone Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone (B1678953) is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in the tyrosine catabolic pathway.[1][2] It is the standard of care for Hereditary Tyrosinemia Type 1 (HT-1) and is also used in the treatment of Alkaptonuria (AKU).[1][3] By blocking the tyrosine degradation pathway, nitisinone prevents the accumulation of toxic downstream metabolites, such as succinylacetone in HT-1 and homogisic acid (HGA) in AKU.[1][4] However, this enzymatic inhibition leads to a significant accumulation of upstream metabolites, most notably tyrosine and 4-hydroxyphenylpyruvic acid (HPPA).[5][6][7]

Monitoring the levels of these accumulated metabolites is crucial for optimizing therapeutic efficacy and ensuring patient safety. While tyrosine levels are routinely monitored to prevent dose-related side effects, the quantification of HPPA can provide a more direct measure of HPPD inhibition and may offer additional insights into patient metabolism and response to therapy.[8] These application notes provide a comprehensive overview and detailed protocols for the monitoring of HPPA in patients undergoing nitisinone therapy.

Signaling Pathway and Mechanism of Action

Nitisinone competitively inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is responsible for the conversion of this compound to homogentisic acid in the tyrosine catabolic pathway. The inhibition of HPPD by nitisinone leads to a build-up of HPPA and its precursor, tyrosine.

Tyrosine_Metabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA HGA Homogentisic acid (HGA) HPPA->HGA HPPD MAA Maleylacetoacetic acid HGA->MAA HGD FAA Fumarylacetoacetic acid MAA->FAA Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate FAH Nitisinone Nitisinone HPPD 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Nitisinone->HPPD Inhibits HGD Homogentisate 1,2-dioxygenase (HGD) FAH Fumarylacetoacetate hydrolase (FAH)

Caption: Tyrosine catabolic pathway and the mechanism of action of nitisinone.

Quantitative Data on HPPA Levels During Nitisinone Therapy

The following tables summarize the reported levels of this compound (HPPA) in serum and urine of alkaptonuria patients treated with varying doses of nitisinone. These data are derived from a study by Milan et al. (2019) and illustrate the dose-dependent accumulation of HPPA following HPPD inhibition.[1]

Table 1: Serum this compound (HPPA) Levels in Patients on Nitisinone Therapy [1]

Nitisinone Daily DosePre-Nitisinone (µmol/L)Post-Nitisinone (µmol/L)
1 mgUndetectable1.8 (0.5)
2 mgUndetectable2.1 (0.6)
4 mgUndetectable2.3 (0.7)
8 mgUndetectable2.9 (1.0)
Values are presented as mean (SD).

Table 2: Urinary this compound (HPPA) Excretion in Patients on Nitisinone Therapy [1]

Nitisinone Daily DosePre-Nitisinone (µmol/24h)Post-Nitisinone (µmol/24h)
1 mgUndetectable1850 (850)
2 mgUndetectable2250 (950)
4 mgUndetectable2800 (1100)
8 mgUndetectable3500 (1300)
Values are presented as mean (SD).

Experimental Protocols

The following protocols are based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of HPPA in human serum and urine.[9]

Protocol 1: Quantification of this compound in Human Serum

1. Materials and Reagents:

  • This compound (HPPA) analytical standard

  • Isotopically labeled internal standard (e.g., 13C6-HPPA or a suitable structural analog)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Human serum (for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • Prepare a stock solution of the internal standard (IS) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • For each sample, calibrator, and quality control (QC), pipette 50 µL of serum into a microcentrifuge tube.

  • Add 150 µL of the IS working solution (containing the appropriate concentration of IS in acetonitrile with 0.1% formic acid) to each tube. This step serves to precipitate proteins and add the IS.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • HPPA: Precursor ion [M-H]- → Product ion (specific transitions to be optimized based on instrument).

    • Internal Standard: Precursor ion [M-H]- → Product ion (specific transitions for the chosen IS).

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of HPPA to the internal standard against the concentration of the calibrators.

  • Use a linear regression model with a 1/x weighting factor to fit the calibration curve.

  • Quantify HPPA concentrations in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Human Urine

1. Materials and Reagents:

  • Same as for serum analysis.

  • Human urine (for calibration standards and quality controls).

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples at 2,000 x g for 5 minutes to pellet any sediment.

  • Prepare a stock solution of the internal standard (IS) in an appropriate solvent.

  • For each sample, calibrator, and QC, dilute the urine 1 in 10 with LC-MS grade water.

  • Take 10 µL of the diluted urine and add it to 990 µL of the IS working solution (in 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • The instrumentation and conditions are the same as described for the serum analysis protocol.

4. Data Analysis and Quantification:

  • The data analysis and quantification procedure is the same as described for the serum analysis protocol. Urinary HPPA concentrations are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Experimental Workflow

The following diagram illustrates the general workflow for monitoring HPPA levels in patients undergoing nitisinone therapy, from sample collection to data reporting.

HPPA_Monitoring_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient on Nitisinone Therapy Sample_Collection Sample Collection (Serum or Urine) Patient->Sample_Collection Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation/Dilution, Internal Standard Addition) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (MRM Transitions) LCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification of HPPA Data_Processing->Quantification Data_Review Data Review and QC Quantification->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: Experimental workflow for HPPA monitoring.

Conclusion

The monitoring of this compound provides a valuable tool for researchers and clinicians involved in the management of patients on nitisinone therapy. The protocols and data presented in these application notes offer a framework for the accurate and reproducible quantification of HPPA in biological samples. The implementation of HPPA monitoring, in conjunction with the measurement of other relevant biomarkers, can contribute to a more comprehensive understanding of the metabolic effects of nitisinone and aid in the optimization of treatment strategies for patients with Hereditary Tyrosinemia Type 1 and Alkaptonuria.

References

Application Notes and Protocols for the Experimental Use of 4-Hydroxyphenylpyruvic Acid in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvic acid (HPPA) is a pivotal intermediate in the microbial metabolism of aromatic amino acids, primarily phenylalanine and tyrosine.[1][2] This alpha-keto acid serves as a branching point for various catabolic and anabolic pathways, making it a molecule of significant interest in microbiology research. Its applications range from serving as a substrate for studying enzyme kinetics to being a precursor for the biosynthesis of valuable secondary metabolites and a potential, though less explored, signaling molecule.[3][4] These notes provide an overview of HPPA's applications in microbiology and detailed protocols for its experimental use.

I. Application Notes

Precursor for Secondary Metabolite Biosynthesis

HPPA is a key precursor in the biosynthesis of a variety of secondary metabolites in microorganisms. A notable example is the production of pyomelanin, a dark brown pigment, through the tyrosine degradation pathway.[4][5] In this pathway, HPPA is converted to homogentisic acid (HGA) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] HGA then auto-oxidizes and polymerizes to form pyomelanin. This pathway is of interest for studying microbial pigment production, which has implications for pathogenesis and bioremediation. Furthermore, HPPA is a precursor for the biosynthesis of L-p-hydroxyphenylglycine (L-HPG), a non-proteinogenic amino acid that is a crucial component of several important antibiotics, including the vancomycin (B549263) group.[3]

Substrate for Enzymatic Assays

HPPA is the natural substrate for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7] As such, it is essential for in vitro assays designed to study the kinetics and inhibition of this enzyme.[8] HPPD is a target for the development of herbicides and has been investigated as a therapeutic target in certain metabolic disorders.[9] Assays using HPPA are critical for screening potential inhibitors and understanding the enzyme's mechanism of action.

Engineered Microbial Pathways

Metabolic engineering has enabled the use of microorganisms as cell factories for the production of valuable chemicals from renewable feedstocks. HPPA is a target molecule for production in engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, often starting from tyrosine.[1][10] Furthermore, HPPA itself can be used as a starting material for the microbial biotransformation into other high-value chemicals.

Potential as a Signaling Molecule

While less explored, intermediates of metabolic pathways can sometimes act as signaling molecules, influencing cellular processes like quorum sensing.[2] Although direct evidence for HPPA as a quorum sensing molecule is limited, its central role in metabolism makes it a candidate for such functions. Experimental approaches like chemotaxis assays and gene expression analysis can be employed to investigate this potential role.

II. Quantitative Data

The following tables summarize quantitative data related to the production and effects of 4-HPPA and its derivatives in microbiological research.

OrganismEngineering StrategySubstrateProductTiter/YieldReference
Escherichia coliExpression of membrane-bound L-amino acid deaminase from Proteus vulgarisL-Tyrosine4-HPPA72.72 mmol·L⁻¹ from 100 mmol·L⁻¹ tyrosine in 10 h[1]
Escherichia coliHeterologous expression of 4-hydroxyphenylpyruvate dioxygenase (HPPD)4-HPPAPyomelanin804.4 ± 5.9 mg/L in 48 h[4]
Halomonas titanicaeInduced wild-type strain4-HPAPyomelanin0.55 ± 0.09 g/L[11]
Saccharomyces cerevisiaeOverexpression of ARO10 (phenylpyruvate decarboxylase)GlucoseTyrosol (from 4-HPPA)45.5-fold increase over wild-type[10]

III. Experimental Protocols

Production of 4-HPPA in Recombinant E. coli

This protocol is based on the whole-cell biocatalysis method using E. coli expressing a membrane-bound L-amino acid deaminase (ml-AAD).[1]

a. Strain and Plasmid:

  • Host Strain: E. coli BL21(DE3)

  • Plasmid: pET28a carrying the ml-aad gene from Proteus vulgaris.

b. Culture and Induction:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing kanamycin (B1662678) (50 µg/mL).

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium with kanamycin.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.05 mmol·L⁻¹.

  • Continue to culture at a lower temperature (e.g., 20-25°C) for an additional 12-16 hours to allow for proper protein folding and expression.

c. Whole-Cell Biocatalysis:

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

  • Resuspend the cells in the reaction buffer to a desired concentration (e.g., OD₆₀₀ of 10).

  • Prepare the reaction mixture containing 100 mmol·L⁻¹ L-tyrosine in the reaction buffer.

  • Start the reaction by adding the cell suspension to the reaction mixture.

  • Incubate the reaction at 35°C with gentle agitation.

  • Monitor the production of 4-HPPA over time by taking samples periodically.

d. Quantification of 4-HPPA by HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Detection: UV detector at 310 nm.

  • Quantification: Use a standard curve of pure 4-HPPA.

Production and Quantification of Pyomelanin from 4-HPPA

This protocol describes the production of pyomelanin in a recombinant E. coli strain expressing 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4]

a. Strain and Culture:

  • Host Strain: E. coli BL21(DE3)

  • Plasmid: pET-based vector containing the HPPD gene.

  • Grow and induce the culture as described in Protocol 1b.

b. Pyomelanin Production:

  • After induction, supplement the culture medium with the substrate, 4-hydroxyphenylpyruvate (HPP), to a final concentration of 1 g/L.

  • Continue the culture for 48 hours at 30°C with shaking.

  • Monitor the production of the brown pigment visually and by measuring the absorbance of the culture supernatant at 400-460 nm.[4][12]

c. Quantification of Pyomelanin:

  • Centrifuge the culture to pellet the cells.

  • Collect the supernatant containing the soluble pyomelanin.

  • Measure the absorbance of the supernatant at 460 nm.[4]

  • To determine the concentration, a standard curve can be prepared using commercially available synthetic melanin (B1238610) or by determining the dry weight of purified pyomelanin.

Chemotaxis Assay to Investigate 4-HPPA as a Signaling Molecule (Adapted Protocol)

This protocol is adapted from standard bacterial chemotaxis assays and can be used to test if 4-HPPA acts as a chemoattractant for a specific bacterial species.[5][11]

a. Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)

  • Soft agar (B569324) plates (e.g., 0.3% agar in chemotaxis buffer)

  • 4-HPPA stock solution (e.g., 100 mM in a suitable solvent, neutralized)

  • Control chemoattractant (e.g., casamino acids)

  • Negative control (buffer only)

b. Swarm Plate Assay (Qualitative):

  • Prepare a fresh overnight culture of the test bacterium in a suitable liquid medium.

  • Wash the cells twice with chemotaxis buffer by centrifugation and resuspension.

  • Resuspend the final cell pellet in chemotaxis buffer to an OD₆₀₀ of approximately 1.0.

  • Prepare soft agar plates.

  • In the center of a plate, place a small paper disc impregnated with a known concentration of 4-HPPA.

  • On separate plates, use a positive control (e.g., casamino acids) and a negative control (buffer).

  • Carefully inoculate a small volume (1-2 µL) of the washed bacterial suspension near the disc.

  • Incubate the plates at the optimal growth temperature for the bacterium.

  • Observe the plates for the formation of a "swarm" ring moving towards the chemoattractant.

c. Capillary Assay (Quantitative):

  • Prepare washed cells as described above.

  • Fill microcapillary tubes with different concentrations of 4-HPPA in chemotaxis buffer. Also, prepare positive and negative control capillaries.

  • Place the capillaries in a chamber containing the bacterial suspension.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Remove the capillaries, wash the outside, and expel the contents into a known volume of buffer.

  • Determine the number of bacteria that migrated into the capillaries by serial dilution and plating to count colony-forming units (CFUs).

  • A significantly higher number of CFUs in the 4-HPPA capillaries compared to the negative control indicates a chemotactic response.

Analysis of Gene Expression in Response to 4-HPPA using RT-qPCR

This protocol outlines the steps to determine if 4-HPPA induces changes in the expression of specific genes in a bacterium, for example, genes related to quorum sensing or metabolism.[13][14]

a. Experimental Setup:

  • Grow the bacterial culture to mid-log phase.

  • Divide the culture into two groups: a control group and a treatment group.

  • To the treatment group, add 4-HPPA to a final concentration determined by preliminary experiments (e.g., 1 mM). Add an equivalent volume of the solvent to the control group.

  • Incubate both cultures for a specific duration (e.g., 1-2 hours).

b. RNA Extraction:

  • Harvest cells from both control and treated cultures by centrifugation.

  • Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

c. cDNA Synthesis:

  • Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

d. Quantitative PCR (qPCR):

  • Design primers for your target genes and at least one housekeeping gene (as an internal control).

  • Perform qPCR using a SYBR Green-based master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the 4-HPPA-treated sample compared to the control.

IV. Visualizations

Tyrosine_Degradation_Pathway Tyrosine L-Tyrosine HPPA This compound (HPPA) Tyrosine->HPPA Tyrosine aminotransferase HGA Homogentisic acid (HGA) HPPA->HGA 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Pyomelanin Pyomelanin HGA->Pyomelanin Auto-oxidation & Polymerization Krebs_Cycle Krebs Cycle HGA->Krebs_Cycle Further catabolism

Caption: Tyrosine degradation pathway leading to pyomelanin formation.

HPPA_Production_Workflow cluster_culture Bacterial Culture & Induction cluster_biocatalysis Whole-Cell Biocatalysis cluster_analysis Analysis Culturing 1. Culture recombinant E. coli Induction 2. Induce protein expression (IPTG) Culturing->Induction Harvest 3. Harvest & wash cells Induction->Harvest Reaction 4. Resuspend cells in reaction buffer with L-Tyrosine Harvest->Reaction Incubate 5. Incubate for biotransformation Reaction->Incubate Sampling 6. Take periodic samples Incubate->Sampling HPLC 7. Quantify 4-HPPA by HPLC Sampling->HPLC Chemotaxis_Assay_Logic HPPA 4-HPPA present in environment Chemoreceptor Bacterial Chemoreceptor Binding HPPA->Chemoreceptor Signaling_Cascade Intracellular Signaling Cascade Chemoreceptor->Signaling_Cascade Flagellar_Rotation Change in Flagellar Rotation Signaling_Cascade->Flagellar_Rotation Chemotaxis Directed Movement (Chemotaxis) Flagellar_Rotation->Chemotaxis

References

Application Notes and Protocols for 4-HPPA as a Substrate in In Vitro Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvic acid (4-HPPA) is a critical intermediate in the catabolism of the amino acid tyrosine.[1][2] It serves as a primary substrate for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is the product of the reaction catalyzed by tyrosine aminotransferase (TAT). The accurate measurement of the activity of these enzymes is vital in various research and development areas, including the study of metabolic diseases like tyrosinemia and alkaptonuria, as well as for the screening and characterization of novel herbicides and therapeutics that target these pathways.[3][4][5]

These application notes provide detailed protocols for in vitro activity assays of HPPD and TAT using 4-HPPA as a substrate or by measuring its formation. The protocols are designed to be robust and adaptable for applications in academic research and drug development.

Tyrosine Catabolic Pathway Overview

The breakdown of tyrosine involves a series of enzymatic reactions. Understanding this pathway is crucial for designing and interpreting enzyme activity assays involving 4-HPPA.

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (4-HPPA) Tyrosine->HPPA Tyrosine Aminotransferase (TAT) (EC 2.6.1.5) Homogentisate (B1232598) Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) (EC 1.13.11.27) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase (HGD) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase

Figure 1: Tyrosine Catabolic Pathway

I. 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity Assays

HPPD catalyzes the conversion of 4-HPPA to homogentisate.[6] Several methods can be employed to measure its activity in vitro.

Quantitative Data Summary for HPPD

The following table summarizes key kinetic parameters for HPPD from different species.

SpeciesEnzyme SourceKm for 4-HPPA (µM)Vmax or kcatOptimal pHOptimal Temp. (°C)Reference(s)
Homo sapiensRecombinant80 ± 20kcat = 2.2 ± 0.1 s-16.537[6]
Daucus carota (Carrot)Recombinant7.5 ± 2.52.0 ± 0.3 µmol O₂·min⁻¹·mg⁻¹~7.030
Arabidopsis thalianaRecombinant--7.025
Pseudomonas sp.Purified--7.537
Protocol 1: Coupled Spectrophotometric HPPD Activity Assay

This is a continuous assay that measures the formation of maleylacetoacetate, the product of the sequential reactions of HPPD and homogentisate 1,2-dioxygenase (HGD).

HPPD converts 4-HPPA to homogentisate (HGA). In the presence of excess HGD, HGA is immediately converted to maleylacetoacetate, which has a distinct absorbance at 318 nm. The rate of increase in absorbance at 318 nm is directly proportional to the HPPD activity.

Coupled_HPPD_Assay cluster_reaction In Vitro Reaction 4-HPPA 4-HPPA Homogentisate Homogentisate 4-HPPA->Homogentisate HPPD (Enzyme of Interest) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD (Coupling Enzyme) Absorbance at 318 nm Absorbance at 318 nm Maleylacetoacetate->Absorbance at 318 nm Spectrophotometric Detection

Figure 2: Coupled HPPD Assay Workflow
  • 4-HPPA stock solution (10 mM in 1 M potassium phosphate (B84403) buffer, pH 7.5, stored at -20°C)

  • Recombinant HPPD enzyme

  • Recombinant HGD enzyme

  • Assay Buffer: 20 mM HEPES, pH 7.0

  • Ferrous sulfate (B86663) (FeSO₄) solution (10 mM in water, freshly prepared)

  • Sodium ascorbate (B8700270) solution (200 mM in water, freshly prepared)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 318 nm

  • Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing:

    • Assay Buffer (to a final volume of 200 µL)

    • 2 µL of 10 mM FeSO₄ (final concentration: 100 µM)

    • 2 µL of 200 mM Sodium Ascorbate (final concentration: 2 mM)

    • Sufficient HGD enzyme (ensure HGD is not rate-limiting)

    • Recombinant HPPD enzyme (the amount should be optimized to yield a linear reaction rate)

  • Initiate the Reaction:

    • Add the appropriate volume of the Reaction Master Mix to each well of the 96-well plate.

    • To start the reaction, add 4-HPPA to a final concentration of 80 µM.

    • Include a blank control with no HPPD enzyme.

  • Measure Activity:

    • Immediately place the plate in the spectrophotometer pre-heated to 25°C.

    • Monitor the increase in absorbance at 318 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₁₈/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of maleylacetoacetate (ε₃₁₈ = 13,500 M⁻¹cm⁻¹) to convert the rate to µmol/min.

Protocol 2: Spectrophotometric HPPD Assay by 4-HPPA-Borate Complex Formation

This endpoint assay measures the amount of unreacted 4-HPPA remaining after the enzymatic reaction.

The enol form of 4-HPPA forms a stable complex with borate (B1201080), which can be quantified by its absorbance at 306 nm. The amount of 4-HPPA consumed is directly proportional to the HPPD activity.

Borate_HPPD_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection 4-HPPA_initial 4-HPPA (Initial) HPPD_reaction HPPD 4-HPPA_initial->HPPD_reaction 4-HPPA_remaining 4-HPPA (Remaining) HPPD_reaction->4-HPPA_remaining Homogentisate Homogentisate HPPD_reaction->Homogentisate Enol_HPPA_Borate_Complex enol-HPPA-Borate Complex 4-HPPA_remaining->Enol_HPPA_Borate_Complex Complexation Borate_solution Borate Solution Borate_solution->Enol_HPPA_Borate_Complex Absorbance_306nm Absorbance at 306 nm Enol_HPPA_Borate_Complex->Absorbance_306nm Spectrophotometric Reading

Figure 3: 4-HPPA-Borate Complex Assay Workflow
  • 4-HPPA stock solution (30 mM in methanol, store at -20°C)

  • Recombinant HPPD enzyme

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.0

  • Iron (II) sulfate solution (10 mM in water, freshly prepared)

  • Sodium Ascorbate solution (1 M in water, freshly prepared)

  • Borate Solution: 1 M Boric acid, pH adjusted to 9.0 with NaOH

  • 96-well microplate

  • Microplate spectrophotometer capable of reading at 306 nm

  • Prepare the Reaction Plate:

    • In a 96-well plate, add 10 µL of 10 mM Iron (II) sulfate to each well.

    • Add 110 µL of Reaction Buffer.

    • Add 10 µL of purified HPPD enzyme. For the blank, add 10 µL of lysis buffer.

    • Add 10 µL of 1 M sodium ascorbate solution.

    • Incubate the plate for 30 minutes at 37°C.

  • Initiate the Reaction:

    • Start the reaction by adding 10 µL of 4-HPPA solution (prepare dilutions from the 30 mM stock to achieve final concentrations ranging from 0 to 2 mM).

    • Incubate the plate for 2 hours at 37°C.

  • Detect Remaining 4-HPPA:

    • Transfer 50 µL of the reaction mixture to a new 96-well plate.

    • Add 100 µL of Borate Solution to each well and mix.

    • Read the absorbance at 306 nm.

  • Data Analysis:

    • Create a standard curve of known 4-HPPA concentrations (0-2 mM) reacted with the borate solution.

    • Determine the concentration of remaining 4-HPPA in your samples from the standard curve.

    • Calculate the amount of 4-HPPA consumed (Initial [4-HPPA] - Remaining [4-HPPA]) to determine HPPD activity.

II. Tyrosine Aminotransferase (TAT) Activity Assay

TAT catalyzes the conversion of tyrosine and α-ketoglutarate to 4-HPPA and glutamate (B1630785).[7] The activity can be assayed by measuring the formation of one of its products.

Quantitative Data Summary for TAT

The following table summarizes key kinetic parameters for TAT.

SpeciesEnzyme SourceKm for Tyrosine (mM)Km for α-Ketoglutarate (mM)Optimal pHOptimal Temp. (°C)Reference(s)
Homo sapiens--3.3 ± 0.6~7.637[1]
Mus musculusRecombinant1.8 ± 0.51.8 ± 0.27.5-8.5~50
Leishmania donovaniRecombinant3.5 ± 0.9-8.050[1]
Protocol 3: Fluorometric TAT Activity Assay (Kit-Based)

This protocol is based on a typical commercial kit that measures the production of glutamate.

The glutamate produced in the TAT reaction is measured in a coupled enzymatic reaction that leads to the generation of a fluorescent product. The rate of fluorescence increase is proportional to the TAT activity.

TAT_Assay_Workflow cluster_reaction1 TAT Reaction cluster_reaction2 Detection Reaction Tyrosine Tyrosine TAT_Enzyme TAT Tyrosine->TAT_Enzyme alpha_KG α-Ketoglutarate alpha_KG->TAT_Enzyme HPPA 4-HPPA TAT_Enzyme->HPPA Glutamate Glutamate TAT_Enzyme->Glutamate Developer_Mix Developer Mix Glutamate->Developer_Mix Probe Non-fluorescent Probe Probe->Developer_Mix Fluorescent_Product Fluorescent Product Developer_Mix->Fluorescent_Product Fluorescence_Reading Fluorescence (Ex/Em = 535/587 nm) Fluorescent_Product->Fluorescence_Reading Fluorometric Reading

Figure 4: Fluorometric TAT Assay Workflow
  • TAT Assay Buffer

  • TAT Substrate I (Tyrosine)

  • TAT Substrate II (α-Ketoglutarate)

  • TAT Developer

  • TAT Enzyme Mix (for detection)

  • TAT Probe

  • Glutamate Standard

  • TAT Positive Control

  • 96-well white plate with clear bottom

  • Fluorescence microplate reader

  • Sample and Reagent Preparation:

    • Prepare cell or tissue lysates according to the kit's instructions. Protein concentration should typically be between 0.02 and 0.2 µg/µL.

    • Reconstitute all kit components as directed in the manual.

    • Prepare a Glutamate Standard curve (e.g., 0, 50, 100, 200, 300, 400 pmol/well).

  • Assay Protocol:

    • Add samples (5-10 µL), positive control, and blanks to the appropriate wells. Adjust the volume to 50 µL with TAT Assay Buffer.

    • Prepare a Reaction Mix containing TAT Substrate I, TAT Substrate II, TAT Developer, TAT Enzyme Mix, and TAT Probe according to the kit's protocol.

    • Add 50 µL of the Reaction Mix to each well.

    • For sample background controls, prepare a separate mix without the substrates.

  • Measure Activity:

    • Measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at room temperature for 60-90 minutes.

  • Data Analysis:

    • Subtract the background readings from the sample readings.

    • Determine the change in fluorescence per unit time (RFU/min).

    • Use the glutamate standard curve to convert the rate to pmol/min.

    • Calculate the TAT activity in the sample, typically expressed as mU/mg of protein.

III. LC-MS/MS Method for 4-HPPA Quantification

For a highly sensitive and specific measurement of 4-HPPA, particularly for TAT activity assays, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

Principle

4-HPPA is separated from other reaction components by reverse-phase liquid chromatography and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for precise quantification even in complex biological matrices.

LCMS_Workflow Enzyme_Reaction Enzymatic Reaction (e.g., TAT assay) Quenching Reaction Quenching (e.g., Acetonitrile) Enzyme_Reaction->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 5: LC-MS/MS Workflow for 4-HPPA
Materials

  • 4-HPPA analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled 4-HPPA

  • Acetonitrile (B52724) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with an ESI source

  • C18 analytical column (e.g., Atlantis C18)

Procedure
  • Sample Preparation:

    • Perform the enzymatic reaction as described in the respective protocols.

    • At desired time points, quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: Atlantis C18 or equivalent

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate 4-HPPA from other components (e.g., starting with high A, ramping up B). A typical elution time for 4-HPPA is around 2.8 minutes.[8]

      • Flow Rate: 0.4 mL/min

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • MRM Transitions:

        • 4-HPPA: Precursor ion (m/z) -> Product ion (m/z) (e.g., monitor transitions like 179 -> 135)

        • Internal Standard: Monitor the corresponding transition for the IS.

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of 4-HPPA to the IS against the concentration of the 4-HPPA standards.

    • Quantify the amount of 4-HPPA in the samples using the standard curve.

Troubleshooting

Problem Possible Cause Solution
No or low enzyme activity Inactive enzymeUse a fresh batch of enzyme or a positive control to verify activity.
Incorrect buffer pH or temperatureVerify the pH of the buffer and the temperature of the incubator/spectrophotometer.
Missing cofactor (e.g., Fe²⁺ for HPPD)Ensure all necessary cofactors are added to the reaction mix and are fresh.
High background signal Substrate instabilityPrepare 4-HPPA solutions fresh or store aliquots at -20°C to -80°C. Protect from light.
Contaminated reagentsUse high-purity water and reagents. Filter sterilize buffers.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Enzyme instabilityPerform the assay on ice if the enzyme is known to be unstable at room temperature.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Hydroxyphenylpyruvic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Hydroxyphenylpyruvic acid (HPPA) in aqueous solutions at different pH levels. Due to the limited availability of specific quantitative stability data in published literature, this guide offers a comprehensive framework for conducting your own stability studies, including experimental protocols, troubleshooting, and data presentation templates.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound (HPPA) in aqueous solutions?

A1: The stability of HPPA in aqueous solutions is primarily influenced by pH. This is due to two main chemical phenomena:

  • Keto-Enol Tautomerism: In solution, HPPA exists in equilibrium between its keto and enol forms. The ratio of these tautomers is influenced by the solvent and pH.

  • Ionization State: HPPA has two ionizable groups: a carboxylic acid and a phenolic hydroxyl group. The overall charge of the molecule changes with the pH of the solution, which can affect its reactivity and degradation pathways. Generally, α-keto acids are more stable in neutral solutions and can be stored frozen at -20°C with little decomposition, though exceptions exist.

Q2: At what pH is HPPA expected to be least stable?

Q3: What are the likely degradation products of HPPA in aqueous solutions?

A3: The exact degradation products will depend on the specific conditions (pH, temperature, presence of oxygen). Potential degradation pathways could include decarboxylation, oxidation, and polymerization, especially under harsh conditions. Identifying these degradation products typically requires analytical techniques such as HPLC-MS.

Q4: How should I prepare stock solutions of HPPA?

A4: For short-term use, stock solutions can be prepared in a suitable buffer and stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots of the stock solution in a suitable solvent and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results in stability studies Variation in buffer preparationEnsure accurate and consistent preparation of buffers. Calibrate the pH meter before each use.
Fluctuation in incubation temperatureUse a calibrated incubator or water bath with stable temperature control.
Inconsistent sample handlingStandardize all sample handling procedures, including dilution, mixing, and injection volumes for analysis.
Rapid degradation observed at all pH values High incubation temperatureReduce the incubation temperature to slow down the degradation rate and allow for more data points to be collected.
Presence of oxidizing agentsUse high-purity water and reagents. Consider degassing the buffers to remove dissolved oxygen.
No degradation observed under any stress condition Stress conditions are too mildIncrease the concentration of the acid or base, or increase the incubation temperature. A target of 5-20% degradation is often aimed for in forced degradation studies.[1]
Precipitation of HPPA in the buffer Poor solubility at the tested pH and concentrationCheck the solubility of HPPA at the desired pH before starting the stability study. You may need to lower the concentration or choose a different buffer system.

Experimental Protocols

Protocol for Determining the Stability of HPPA in Aqueous Solutions at Different pH

This protocol outlines a general procedure for a forced degradation study to determine the stability of HPPA across a range of pH values.

1. Materials:

  • This compound (HPPA) powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers of various pH values (e.g., phosphate, citrate, borate (B1201080) buffers) covering the desired range (e.g., pH 3, 5, 7, 9, 11)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • A suitable HPLC column (e.g., C18)

  • Calibrated incubator or water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Procedure:

a. Preparation of HPPA Stock Solution:

  • Accurately weigh a known amount of HPPA powder.

  • Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or a small amount of buffer) to prepare a concentrated stock solution.

b. Preparation of Test Solutions:

  • For each pH to be tested, prepare the respective buffer solution.

  • Add a known volume of the HPPA stock solution to a volumetric flask and dilute with the buffer of a specific pH to achieve the desired final concentration of HPPA.

c. Incubation:

  • Dispense aliquots of each test solution into separate, tightly sealed vials.

  • Place the vials in a calibrated incubator or water bath set at a specific temperature (e.g., 40°C or 60°C for accelerated stability testing).

  • Prepare a control sample for each pH and store it at a condition where degradation is minimal (e.g., -20°C).

d. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial of each test solution from the incubator.

  • Immediately quench any further degradation by cooling the sample (e.g., placing it in an ice bath).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of HPPA. The initial time point (t=0) should be analyzed immediately after the preparation of the test solutions.

e. Data Analysis:

  • Plot the concentration of HPPA versus time for each pH.

  • Determine the order of the degradation reaction (e.g., zero-order, first-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) of HPPA at each pH.

Data Presentation

The quantitative data obtained from the stability study can be summarized in the following tables:

Table 1: Stability of HPPA in Aqueous Solution at [Temperature]

pHInitial Concentration (µg/mL)Concentration at Time (t1) (µg/mL)Concentration at Time (t2) (µg/mL)Concentration at Time (t3) (µg/mL)% Degradation at t3
3.0
5.0
7.0
9.0
11.0

Table 2: Degradation Kinetics of HPPA at [Temperature]

pHDegradation Rate Constant (k)Half-life (t½) (hours)Reaction Order
3.0
5.0
7.0
9.0
11.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare HPPA Stock Solution test_solutions Prepare Test Solutions stock->test_solutions buffers Prepare Buffers at Different pH buffers->test_solutions incubate Incubate at Controlled Temperature test_solutions->incubate sampling Sample at Time Points incubate->sampling t=0, t1, t2... hplc HPLC Analysis sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Experimental workflow for determining the stability of HPPA at different pH values.

logical_relationship cluster_factors Influencing Factors cluster_effects Chemical Effects cluster_outcome Outcome HPPA This compound in Aqueous Solution pH pH of Solution Temp Temperature Oxygen Presence of Oxygen Tautomerism Keto-Enol Equilibrium Shift pH->Tautomerism Ionization Change in Ionization State pH->Ionization Degradation Chemical Degradation Temp->Degradation Oxygen->Degradation Stability Altered Stability Tautomerism->Stability Ionization->Stability Degradation->Stability

Caption: Factors influencing the stability of HPPA in aqueous solutions.

References

Addressing matrix effects in LC-MS/MS analysis of 4-Hydroxyphenylpyruvic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Hydroxyphenylpyruvic acid (HPPA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound (HPPA) analysis?

A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency of the analyte of interest by co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] For HPPA analysis, this can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3] The primary cause is competition between HPPA and matrix components for ionization in the mass spectrometer's ion source.[2]

Q2: My HPPA signal is showing poor reproducibility between samples. Could this be a matrix effect?

A2: Yes, poor reproducibility is a classic sign of variable matrix effects. If different samples have varying levels of interfering components, the degree of ion suppression or enhancement on your HPPA signal can change from injection to injection, leading to inconsistent results. It is crucial to assess matrix effects during method development to ensure the reliability of your quantitative data.

Q3: How can I determine if my HPPA analysis is suffering from matrix effects?

A3: A common method is the post-extraction spike analysis. This involves comparing the peak area of HPPA in a neat solution to the peak area of HPPA spiked into a blank matrix extract (a sample processed through your sample preparation procedure that does not contain the analyte). A significant difference in peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: Are there any specific sample preparation techniques recommended to minimize matrix effects for HPPA?

A4: Since HPPA is a relatively polar organic acid, sample preparation methods that effectively remove non-polar and high-molecular-weight interferences are recommended.[4] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins from biological samples such as plasma or serum.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For the acidic HPPA, adjusting the pH of the aqueous phase can facilitate its extraction into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a stationary phase to retain either the interferences or the analyte, allowing for their separation.[6] Reversed-phase or mixed-mode sorbents can be effective for HPPA.

Q5: What is the best internal standard to use for HPPA analysis to compensate for matrix effects?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated or 13C-labeled HPPA. A SIL internal standard will have nearly identical chemical and physical properties to HPPA, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction. While not widely commercially available, custom synthesis of such standards is an option. In the absence of a SIL-IS, a structurally similar compound that elutes close to HPPA can be used as an alternative, though it may not compensate for matrix effects as effectively.[7]

Troubleshooting Guide: Matrix Effects in HPPA Analysis

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of HPPA.

Issue 1: Low or No HPPA Signal (Ion Suppression)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Co-eluting Interferences 1. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate HPPA from interfering peaks. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method (e.g., switch from PPT to SPE).Chromatography Optimization: - Column: Atlantis dC18 (100 mm × 3.0 mm, 3 μm) or similar C18 column.[7] - Mobile Phase A: 0.1% Formic Acid in Water. - Mobile Phase B: Methanol or Acetonitrile. - Gradient: Start with a lower percentage of Mobile Phase B and use a shallower gradient to improve separation of early eluting compounds. Sample Preparation Enhancement: - SPE Protocol: Condition a mixed-mode or reversed-phase SPE cartridge. Load the sample, wash with a weak solvent to remove interferences, and elute HPPA with a stronger solvent.
High Concentration of Salts or Phospholipids 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. 2. Use a Phospholipid Removal Plate/Cartridge: These specialized products are effective for plasma and serum samples.Sample Dilution: - Perform a dilution series (e.g., 1:5, 1:10, 1:20) of your sample extract and assess the signal-to-noise ratio for HPPA.
Incorrect Ionization Parameters 1. Optimize MS Source Conditions: Adjust parameters like capillary voltage, gas flow, and temperature to enhance HPPA ionization and minimize the influence of interferences.MS Parameter Optimization: - HPPA is typically analyzed in negative ion mode .[7] - Infuse a standard solution of HPPA and systematically vary source parameters to find the optimal settings for signal intensity.
Issue 2: High and Variable HPPA Signal (Ion Enhancement)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Co-eluting Compounds that Improve Ionization 1. Improve Chromatographic Separation: As with ion suppression, separating HPPA from these enhancing compounds is key.See Chromatography Optimization protocol in Issue 1.
Matrix-Induced Changes in Droplet Properties 1. Modify Mobile Phase: The addition of a small amount of a modifier like ammonium (B1175870) formate (B1220265) can sometimes stabilize the electrospray process.Mobile Phase Modification: - Prepare Mobile Phase A with 5 mM Ammonium Formate and 0.1% Formic Acid in Water and re-evaluate the signal.
Issue 3: Inconsistent Results and Poor Precision

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Variable Matrix Effects Across Samples 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects. 2. Employ Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples.Internal Standard Protocol: - Spike all samples, standards, and quality controls with a constant concentration of a suitable internal standard (ideally a SIL-IS for HPPA) early in the sample preparation process. Matrix-Matched Calibration: - Obtain a pooled blank matrix (e.g., plasma, urine) that is free of HPPA. - Prepare your calibration curve by spiking known concentrations of HPPA into this blank matrix and process these standards alongside your samples.
Inconsistent Sample Preparation 1. Standardize and Automate Procedures: Ensure that every step of your sample preparation is consistent for all samples. Automation can significantly improve precision.Quality Control: - Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the consistency of the entire process.

Key Experimental Methodologies

LC-MS/MS Parameters for HPPA Analysis

The following table provides a starting point for LC-MS/MS method development for HPPA, based on published literature.[7]

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 179.0
Product Ion 1 (m/z) 135.0 (Quantifier)
Product Ion 2 (m/z) 107.0 (Qualifier)
Collision Energy (eV) for 135.0 m/z 12
Collision Energy (eV) for 107.0 m/z 22
LC Column C18 (e.g., Atlantis dC18, 100 mm x 3.0 mm, 3 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Methanol or Acetonitrile
Standard Addition Protocol

The method of standard addition can be used to quantify HPPA in a complex matrix, especially when a suitable blank matrix is unavailable.

  • Divide a sample into at least four aliquots.

  • Leave one aliquot as is (unspiked).

  • Spike the remaining aliquots with increasing, known concentrations of an HPPA standard.

  • Analyze all aliquots using your LC-MS/MS method.

  • Plot the peak area of HPPA against the concentration of the added standard.

  • The absolute value of the x-intercept of the linear regression line represents the endogenous concentration of HPPA in the sample.

Visualizations

Matrix_Effect_Workflow cluster_0 Sample Analysis & Data Review cluster_1 Troubleshooting Matrix Effects cluster_2 Final Method start Analyze HPPA Samples data_review Review Data: - Poor Reproducibility? - Inconsistent Signal? start->data_review assess_me Assess Matrix Effect (Post-Extraction Spike) data_review->assess_me Yes end Validated Method data_review->end No me_present Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_prep Yes me_present->end No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_is Implement Internal Standard (Stable Isotope Labeled) optimize_chrom->use_is matrix_match Use Matrix-Matched Calibrators use_is->matrix_match matrix_match->end Mitigation_Strategies cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Calibration mitigation Mitigation Strategies for Matrix Effects ppt Protein Precipitation mitigation->ppt lle Liquid-Liquid Extraction mitigation->lle spe Solid-Phase Extraction mitigation->spe gradient Gradient Optimization mitigation->gradient column Column Selection mitigation->column is Internal Standard mitigation->is mmc Matrix-Matched Calibrators mitigation->mmc sa Standard Addition mitigation->sa

References

Technical Support Center: 4-Hydroxyphenylpyruvic Acid (HPP) Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of 4-Hydroxyphenylpyruvic acid (HPP) in recombinant Escherichia coli.

Troubleshooting Low HPP Yield

This section addresses common issues encountered during the production of HPP in recombinant E. coli.

Q1: My E. coli strain exhibits poor growth after inducing the HPP synthesis pathway. What is the likely cause and how can I fix it?

A1: Poor growth upon induction is often a sign of metabolic burden or the accumulation of toxic intermediates.

  • Metabolic Burden: The overexpression of multiple heterologous genes in the HPP pathway can drain cellular resources such as amino acids, ATP, and NADPH, leading to a state of stress and reduced growth.[1][2][3]

    • Solution:

      • Optimize Induction Conditions: Lower the concentration of the inducer (e.g., IPTG) and/or decrease the induction temperature (e.g., from 37°C to 18-30°C) to reduce the rate of recombinant protein synthesis.[4]

      • Use Weaker Promoters: If using a strong promoter like T7, consider switching to a weaker, titratable promoter to have finer control over gene expression.

      • Balance Pathway Expression: Use ribosome binding site (RBS) engineering or promoter tuning to balance the expression levels of the pathway enzymes. This can prevent the accumulation of a single enzyme that might be causing a bottleneck or resource drain.

  • Toxic Intermediate Accumulation: The accumulation of certain pathway intermediates, such as HPP itself or precursors like chorismate, can be toxic to the cells.[5]

    • Solution:

      • Identify the Bottleneck: Analyze culture supernatants and cell lysates for the accumulation of pathway intermediates using techniques like HPLC or LC-MS.

      • Strengthen Downstream Enzyme Activity: If an intermediate is accumulating, increase the expression of the enzyme that consumes it. For example, if prephenate is accumulating, increase the expression of prephenate dehydrogenase (tyrA).

      • Introduce a Sink Reaction: If the final product (HPP) is toxic, consider adding a subsequent enzymatic step to convert it to a less toxic compound, if permissible for your application.

Q2: How can I confirm that the enzymes in my engineered HPP pathway are active?

A2: You can confirm enzyme activity through in vitro enzyme assays using cell-free extracts or purified proteins.

  • Chorismate Mutase (encoded by tyrA or a heterologous equivalent): This enzyme converts chorismate to prephenate. Its activity can be monitored by the decrease in absorbance at 274 nm as chorismate is consumed.[6][7]

  • Prephenate Dehydrogenase (encoded by tyrA): This enzyme catalyzes the oxidative decarboxylation of prephenate to HPP, with the concomitant reduction of NAD+ to NADH. The activity can be measured by monitoring the increase in absorbance at 340 nm due to NADH formation.[8]

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Q3: My HPP yield is low. What are the key metabolic engineering strategies I can employ to improve it?

A3: Several metabolic engineering strategies can be used to increase the metabolic flux towards HPP.

  • Increase Precursor Supply: The primary precursors for the shikimate pathway are phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).

    • Overexpress ppsA and tktA: Overexpression of PEP synthase (ppsA) and transketolase (tktA) can increase the intracellular pools of PEP and E4P, respectively.[9]

    • Knock out PEP Consumers: Deleting genes encoding enzymes that consume PEP, such as pyruvate (B1213749) kinases (pykA and pykF), can redirect carbon flux towards the shikimate pathway.[10]

  • Relieve Feedback Inhibition: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG, aroF, and aroH), is subject to feedback inhibition by aromatic amino acids.[11][12]

    • Use a Feedback-Resistant aroG Mutant: Employ a mutated version of aroG (e.g., aroGfbr) that is resistant to feedback inhibition by phenylalanine. This can significantly increase the carbon flux into the shikimate pathway.[13][14]

  • Block Competing Pathways: Chorismate is a key branch point intermediate that can be converted to other aromatic compounds besides HPP.

    • Knock out pheA: The gene pheA encodes chorismate mutase-prephenate dehydratase, which directs flux from prephenate to phenylalanine. Knocking out pheA can redirect prephenate towards HPP synthesis.

    • Knock out Tryptophan Synthesis Genes: Genes in the tryptophan biosynthetic pathway can be knocked out to prevent the consumption of chorismate for tryptophan production.

Q4: How do I accurately quantify the concentration of HPP in my culture?

A4: The most common and accurate method for quantifying HPP is High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Centrifuge your culture to pellet the cells. The supernatant can often be directly analyzed, or it can be filtered through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC Conditions: A reverse-phase C18 column is typically used. The mobile phase is often a gradient of an acidic aqueous solution (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. HPP can be detected by its absorbance, typically around 220 nm or 300 nm.[15][16]

A detailed protocol for HPP quantification is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Effect of Gene Overexpression on Aromatic Compound Production in E. coli
StrainRelevant GenotypeProductTiter (g/L)Yield (g/g glucose)Reference
Strain 1Wild-typePhenylalanine< 0.1< 0.01[9]
Strain 2ppsA, tktA, aroGfbr, pheAfbr overexpressionPhenylalanine49.20.41[9]
Strain 3ppsA, tktA, aroGfbr, tyrAfbr overexpressionTyrosine43.10.36[9]

Note: While this data is for phenylalanine and tyrosine, it demonstrates the significant impact of precursor supply and feedback resistance on the production of aromatic compounds derived from the shikimate pathway.

Table 2: Impact of Gene Knockouts on E. coli Metabolism
Gene KnockoutKey Metabolic EffectImpact on Precursor Availability for HPPReference
ppcReduced conversion of PEP to oxaloacetateIncreased PEP availability[17]
craUpregulation of pentose (B10789219) phosphate (B84403) pathway and Entner-Doudoroff pathwayPotentially increased E4P availability[18]
rpoSAltered expression of numerous stress-response and metabolic genesComplex effects, may impact overall metabolic efficiency[19]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC
  • Sample Preparation:

    • Collect 1 mL of bacterial culture.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new microfuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.08% (v/v) TFA.

    • Gradient:

      • 0-1 min: 100% A

      • 1-15 min: Linear gradient to 45% A, 55% B

      • 15-20 min: Linear gradient to 80% A, 20% B

      • 20-22 min: Linear gradient to 100% A

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 220 nm.[15]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using pure this compound dissolved in the mobile phase A.

    • Compare the peak area of the sample to the standard curve to determine the concentration.

Protocol 2: Chorismate Mutase Activity Assay

This is a continuous spectrophotometric assay that measures the disappearance of chorismate.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: Chorismate solution (concentration determined by absorbance at 274 nm, ε = 2630 M-1 cm-1).[6]

    • Enzyme: Cell-free extract or purified chorismate mutase.

  • Procedure:

    • Set a spectrophotometer to 274 nm and equilibrate to 30°C.

    • In a UV-transparent cuvette, add 80 µL of a reaction mixture containing 50 mM Tris buffer (pH 8.0) and varying concentrations of chorismate.

    • Initiate the reaction by adding a small amount of the enzyme preparation (e.g., 0.3 µg of purified enzyme).

    • Monitor the decrease in absorbance at 274 nm over time.

    • Calculate the initial rate of the reaction from the linear portion of the curve.

    • One unit of activity is the amount of enzyme that converts 1 µmol of chorismate to prephenate per minute.

Protocol 3: Prephenate Dehydrogenase Activity Assay

This is a continuous spectrophotometric assay that measures the production of NADH.

  • Reagents:

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Substrates: Prephenate (1 mM) and NAD+ (2 mM).

    • Enzyme: Cell-free extract or purified prephenate dehydrogenase.

  • Procedure:

    • Set a spectrophotometer to 340 nm and equilibrate to a desired temperature (e.g., 37°C).

    • In a cuvette, prepare a 1 mL reaction mixture containing the assay buffer, 1 mM prephenate, and 2 mM NAD+.

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH (ε = 6220 M-1 cm-1).[8]

    • Calculate the initial rate of the reaction from the linear portion of the curve.

    • One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Visualizations

HPP Biosynthesis Pathway in Engineered E. coli

HPP_Biosynthesis_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_overexpressed Key Overexpressed Genes Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate aroB, aroD, aroE Prephenate Prephenate Chorismate->Prephenate tyrA (Chorismate Mutase) HPP This compound (HPP) Prephenate->HPP tyrA (Prephenate Dehydrogenase) ppsA ppsA ppsA->PEP Increases supply tktA tktA tktA->E4P Increases supply aroG_fbr aroG_fbr aroG_fbr->DAHP Feedback-resistant DAHP Synthase tyrA_fbr tyrA_fbr tyrA_fbr->Prephenate Feedback-resistant tyrA_fbr->HPP Feedback-resistant Troubleshooting_Workflow Start Low HPP Yield CheckGrowth Is cell growth compromised? Start->CheckGrowth CheckEnzymes Verify enzyme expression and activity (SDS-PAGE, enzyme assays) CheckGrowth->CheckEnzymes No OptimizeInduction Optimize induction (lower IPTG, lower temp) CheckGrowth->OptimizeInduction Yes CheckPrecursors Analyze precursor supply (PEP, E4P) CheckEnzymes->CheckPrecursors MetabolicBurden Potential metabolic burden or toxic intermediate. See Q1. OptimizeInduction->MetabolicBurden CheckFeedback Verify relief of feedback inhibition (use aroG_fbr) CheckPrecursors->CheckFeedback EnhancePrecursors Overexpress ppsA, tktA. Knock out pykF/A. CheckPrecursors->EnhancePrecursors Low CheckCompeting Analyze for byproduct formation (e.g., Phe, Trp) CheckFeedback->CheckCompeting BlockCompeting Knock out competing pathways (e.g., pheA) CheckCompeting->BlockCompeting High FinalOptimization Yield Improved CheckCompeting->FinalOptimization Low EnhancePrecursors->FinalOptimization BlockCompeting->FinalOptimization Decision_Tree n1 Start: Low HPP Titer n2 Good cell growth? n1->n2 n3 Problem: Metabolic Burden / Toxicity n2->n3 No n5 Pathway enzymes expressed (SDS-PAGE)? n2->n5 Yes n4 Solution: Lower induction temp/conc. Balance pathway expression. n3->n4 n6 Problem: Poor protein expression n5->n6 No n8 Enzymes active (in vitro assays)? n5->n8 Yes n7 Solution: Codon optimization. Check plasmid/promoter. n6->n7 n9 Problem: Inactive enzymes n8->n9 No n11 Problem: Pathway Imbalance / Bottleneck n8->n11 Yes n10 Solution: Check for inclusion bodies. Ensure proper folding. n9->n10 n12 Solution: Increase precursor supply (ppsA, tktA). Relieve feedback inhibition (aroG_fbr). Block competing pathways (pheA knockout). n11->n12

References

Technical Support Center: 4-Hydroxyphenylpyruvic Acid in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 4-Hydroxyphenylpyruvic acid (HPPA) in enzyme kinetic studies.

I. Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Enzyme Kinetic Data

Q: My enzyme kinetic assays using 4-HPPA as a substrate are giving inconsistent results between experiments. What could be the cause?

A: Inconsistent kinetic data with HPPA is a frequently encountered issue. Several factors can contribute to this variability. Impurities in the commercial HPPA preparations are a primary suspect, as they can directly interfere with enzyme activity. Additionally, the inherent chemical properties of HPPA, such as its keto-enol tautomerism, can introduce variability if not properly controlled.

Troubleshooting Steps:

  • Assess HPPA Purity: The purity of your HPPA stock is critical. Commercial preparations can contain uncharacterized impurities that may act as inhibitors or alternative substrates for the enzyme under study, leading to erroneous kinetic parameters.[1][2]

    • Recommendation: Whenever possible, purchase the highest purity HPPA available. Consider purifying the commercial HPPA before use. A general purification protocol is provided in the "Experimental Protocols" section.

  • Control for Keto-Enol Tautomerism: In aqueous solutions, HPPA exists as an equilibrium of keto and enol tautomers. The enol form is typically more prevalent in freshly prepared solutions, while the keto form dominates at equilibrium.[3] Different enzymatic reactions may have varying specificity for these tautomers.

    • Recommendation: Prepare fresh HPPA solutions for each experiment. Allow the solution to equilibrate for a consistent period before initiating the reaction to ensure a stable keto-enol ratio. The equilibrium is also pH-dependent, so maintain a consistent buffer pH.

  • Standardize Solution Preparation: Ensure that HPPA solutions are prepared consistently across all experiments. This includes using the same solvent, pH, and storage conditions.

  • Enzyme Stability: Confirm the stability and activity of your enzyme preparation. Perform control experiments with a well-characterized substrate, if available.

Issue 2: Higher Than Expected Km or Lower Than Expected Vmax

Q: The Km value for my enzyme with HPPA is much higher than reported in the literature, or the Vmax is significantly lower. Could impurities be the cause?

A: Yes, impurities in the HPPA substrate can significantly affect the apparent kinetic parameters of an enzyme.

Potential Causes and Solutions:

  • Competitive Inhibitors: An impurity that is structurally similar to HPPA may act as a competitive inhibitor, binding to the active site of the enzyme without being turned over. This increases the apparent Km.

    • Solution: Purify the HPPA substrate to remove the inhibitor. An HPLC analysis of your HPPA stock may reveal the presence of related compounds.

  • Non-competitive or Mixed Inhibitors: Some impurities may bind to the enzyme at a site other than the active site, causing a decrease in the apparent Vmax.

    • Solution: As with competitive inhibitors, purification of the HPPA is the most effective solution.

  • Inactive Substrate Isomers: If your enzyme is specific for one tautomer of HPPA (e.g., the enol form), and your solution has a high concentration of the other tautomer (keto form), the effective substrate concentration will be lower than the total HPPA concentration, leading to an underestimation of Vmax and an overestimation of Km.

    • Solution: Maintain consistent and well-defined pre-incubation times for your HPPA solution to allow the keto-enol equilibrium to stabilize.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 4-HPPA?

A1: The exact chemical structures of all impurities in various commercial batches of 4-HPPA are not extensively documented in publicly available literature. However, potential impurities could include starting materials and byproducts from its synthesis, such as 4-hydroxybenzaldehyde, N-acetylglycine, and related aromatic compounds.[1] Degradation products may also be present.

Q2: How can I check the purity of my 4-HPPA?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your HPPA. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic or phosphoric acid) is a good starting point for method development.[1] For more detailed analysis and identification of impurities, HPLC coupled with mass spectrometry (LC-MS) is recommended.

Q3: How does the keto-enol tautomerism of HPPA affect my experiments?

A3: HPPA exists in a dynamic equilibrium between its keto and enol forms in solution.[3] The ratio of these tautomers can be influenced by solvent, pH, and temperature. Since enzymes can exhibit different affinities and catalytic efficiencies for each tautomer, a fluctuating keto-enol ratio can lead to non-reproducible kinetic data. It is crucial to prepare and handle HPPA solutions consistently to minimize this variability.

Q4: Can I prepare a solution of just one tautomer of HPPA?

A4: Isolating and stabilizing a single tautomer of HPPA in an aqueous solution for a typical enzyme assay is challenging due to their rapid interconversion. The enol form is more prevalent in freshly prepared solutions, which then equilibrates to a mixture containing a higher proportion of the keto form.[3] For practical purposes, it is more feasible to allow the solution to reach equilibrium before use to ensure a consistent starting material for your assays.

Q5: Are there any known signaling pathways, other than tyrosine catabolism, that are affected by HPPA or its impurities?

A5: The primary and most well-documented role of HPPA is as an intermediate in the tyrosine catabolism pathway.[4][5] While some studies have explored its effects on other cellular processes, there is limited information on the direct impact of HPPA or its impurities on other specific signaling pathways.

III. Data Presentation

Due to the lack of publicly available quantitative data on the specific effects of identified impurities on enzyme kinetics, a comparative data table cannot be provided at this time. Researchers are encouraged to perform their own comparative studies using purified versus unpurified HPPA to quantify the impact of impurities on their specific enzyme system.

IV. Experimental Protocols

Protocol 1: Purification of Commercial 4-HPPA by Recrystallization

This protocol is a general guideline and may require optimization for different commercial sources of HPPA.

Materials:

  • Crude commercial 4-HPPA

  • Deionized water

  • Ethanol (B145695)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of HPPA.

  • Dissolution: In an Erlenmeyer flask, add the crude HPPA. Add a minimal amount of a hot ethanol-water mixture and heat gently while stirring until the HPPA is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis of 4-HPPA

This is a starting point for an analytical HPLC method. Optimization may be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve HPPA in the initial mobile phase composition.

V. Mandatory Visualizations

Diagram 1: Tyrosine Catabolism Pathway

Tyrosine_Catabolism Tyrosine Tyrosine HPPA This compound Tyrosine->HPPA Tyrosine aminotransferase Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase

Caption: Overview of the tyrosine catabolism pathway.

Diagram 2: Experimental Workflow for Investigating HPPA Impurity Effects

HPPA_Impurity_Workflow cluster_prep Substrate Preparation cluster_analysis Purity Analysis cluster_kinetics Enzyme Kinetic Assays cluster_results Data Analysis Commercial_HPPA Commercial 4-HPPA Purified_HPPA Purified 4-HPPA Commercial_HPPA->Purified_HPPA Recrystallization HPLC_Analysis HPLC Purity Check Commercial_HPPA->HPLC_Analysis Assay_Commercial Kinetic Assay with Commercial HPPA Commercial_HPPA->Assay_Commercial Purified_HPPA->HPLC_Analysis Assay_Purified Kinetic Assay with Purified HPPA Purified_HPPA->Assay_Purified Compare_Kinetics Compare Kinetic Parameters (Km, Vmax, Ki) Assay_Commercial->Compare_Kinetics Assay_Purified->Compare_Kinetics

Caption: Workflow for assessing the impact of HPPA impurities.

Diagram 3: Troubleshooting Logic for Inconsistent Kinetic Datadot

References

Technical Support Center: Optimizing 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxyphenylpyruvate dioxygenase (HPPD) assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during HPPD experiments.

Question: I am observing no or very low enzyme activity. What are the possible causes and solutions?

Answer:

Low or absent HPPD activity can stem from several factors, ranging from enzyme integrity to suboptimal reaction conditions.

  • Inactive Enzyme: Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and minimize freeze-thaw cycles. It is also advisable to verify the enzyme's integrity with a positive control substrate if available.

  • Missing or Insufficient Cofactors: HPPD is a non-heme Fe(II)-dependent oxygenase, meaning ferrous iron (Fe²⁺) is an essential cofactor for its activity.[1][2][3] The purified enzyme may have low activity, which can be restored by adding exogenous Fe²⁺ to the assay buffer.[3] L-Ascorbic acid is also commonly included in the reaction mixture to maintain the iron in its reduced Fe²⁺ state.

  • Suboptimal Assay Conditions: The enzyme's activity is highly dependent on pH, temperature, and buffer composition. Perform optimization experiments to determine the ideal conditions for your specific enzyme source and substrate.

  • Presence of Inhibitors: Contaminants in your substrate solution or buffer can inhibit enzyme activity. These can include thiol compounds, heavy metal ions, or chelating agents. If inhibition is suspected, consider purifying the substrate or using a different buffer system.

Question: My assay has a high background signal. How can I reduce it?

Answer:

A high background signal can interfere with accurate measurements. Here are common causes and their solutions:

  • Substrate Instability: The substrate, 4-hydroxyphenylpyruvate (HPP), can be unstable and may auto-oxidize, leading to a high background. It is recommended to prepare HPP solutions fresh for each experiment. Some protocols suggest dissolving HPP in an ammonium (B1175870) acetate (B1210297) solution and incubating it overnight to stabilize it.[4]

  • Solvent Impurities: If using a spectrophotometric or HPLC-based assay, impurities in the solvents can contribute to a high background signal.[5] Use high-purity, gradient-grade solvents, and ensure your buffers are prepared with high-quality water.

  • Reaction of Assay Components: In coupled assays, the components of the secondary reaction can sometimes produce a background signal. Run a control reaction without the enzyme to determine the level of background signal generated by the assay components themselves.

Question: The results of my HPPD assay are not reproducible. What could be the cause?

Answer:

Poor reproducibility can be frustrating. Consider these potential sources of variability:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitors will lead to variable results. Ensure your pipettes are properly calibrated and use consistent pipetting techniques.

  • Temperature Fluctuations: Enzyme activity is sensitive to temperature. Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the assay.

  • Substrate Degradation: As mentioned, HPP is unstable. If your substrate solution is degrading over the course of an experiment, it will lead to inconsistent results. Prepare fresh substrate solutions for each experiment.

  • Enzyme Aggregation: The enzyme may aggregate over time, leading to variable activity. Including additives like glycerol (B35011) or non-ionic detergents in the buffer can help prevent aggregation.

Question: The progress of my enzymatic reaction is non-linear. What does this indicate?

Answer:

A non-linear reaction progress curve can be due to several factors:

  • Substrate Depletion: If the substrate is being consumed rapidly, the reaction rate will decrease over time. To ensure the reaction rate is linear for the desired duration, consider using a lower enzyme concentration or a higher substrate concentration.

  • Product Inhibition: The product of the reaction, homogentisate (B1232598) (HGA), or subsequent products in coupled assays, may inhibit the enzyme.

  • Enzyme Instability: The enzyme may be losing activity over the course of the reaction due to the assay conditions (e.g., suboptimal pH or temperature).

Frequently Asked Questions (FAQs)

What is the principle of the HPPD assay?

The HPPD assay measures the enzymatic conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][2] This reaction involves the incorporation of both atoms of molecular oxygen into HPP.[6] The activity of HPPD can be measured using various methods:

  • Oxygen Consumption: The consumption of O₂ during the reaction can be monitored using an oxygen electrode.[7]

  • Spectrophotometric Assays:

    • Coupled Assay: A common method involves a coupled enzyme system where a second enzyme, homogentisate 1,2-dioxygenase (HGD), rapidly converts the HGA produced by HPPD into maleylacetoacetate. The formation of maleylacetoacetate can be monitored by the increase in absorbance at 318 nm.[8]

    • Substrate Detection: Another spectrophotometric method detects the remaining HPP substrate by forming a complex with borate.[4]

  • HPLC-based Assays: HPLC can be used to directly measure the formation of HGA or the depletion of HPP.[7][9]

  • Colorimetric Assays: Some high-throughput screening assays utilize recombinant E. coli that express HPPD. The bacteria produce a soluble melanin-like pigment from the breakdown of tyrosine, and the inhibition of HPPD leads to a decrease in pigment production.[10][11]

What are the optimal conditions for an HPPD assay?

The optimal conditions can vary depending on the source of the enzyme (e.g., plant, human, bacterial) and the specific assay method. However, some general guidelines can be provided:

ParameterOptimal Range/ConditionNotes
pH 6.5 - 8.0The optimal pH for HPPD from Pseudomonas convexa has been reported as 6.6.[12] It is crucial to determine the optimal pH for your specific enzyme.
Temperature 25°C - 37°CThe optimal temperature can vary. For instance, the optimal temperature for hydroxymandelate oxidase from Pseudomonas convexa is 55°C, but this may differ for HPPD.[12] Many assays are performed at 25°C or 37°C.[13]
Cofactors Fe²⁺, L-Ascorbic AcidFe²⁺ is an essential cofactor.[2][3] L-ascorbic acid is often included to maintain iron in the reduced state.
Substrate (HPP) Concentration Varies (typically in the µM range)The apparent KM for HPP for carrot HPPD was reported as 7.5 ± 2.5 µM.[7] For human HPPD, a Km of 0.08 ± 0.02 mM has been reported.[14]

How should I prepare and store the substrate, 4-hydroxyphenylpyruvate (HPP)?

HPP can be unstable. It is recommended to prepare HPP solutions fresh for each experiment. One protocol suggests dissolving HPP in 0.5 M Ammonium Acetate and incubating it at room temperature while rocking for 12-16 hours to improve stability.[4] The solution should be protected from light by wrapping the tube in aluminum foil.[4]

What is the role of HPPD in different organisms and its relevance in drug and herbicide development?

HPPD plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[2]

  • In plants, the product of the HPPD reaction, homogentisate, is a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are vital for photosynthesis.[2][6] Therefore, inhibitors of HPPD are effective herbicides, causing bleaching and death of the plant.[15]

  • In humans, HPPD is involved in tyrosine metabolism. Inhibition of HPPD is a therapeutic strategy for certain metabolic disorders like tyrosinemia type I, as it prevents the accumulation of toxic metabolites.[1][16] The HPPD inhibitor nitisinone (B1678953) is used as a drug for this purpose.[1]

Experimental Protocols

1. Spectrophotometric Coupled Enzyme Assay for HPPD Activity

This protocol is adapted for a 96-well plate format and measures the formation of maleylacetoacetate at 318 nm.[8]

Required Materials:

  • Recombinant HPPD enzyme

  • Recombinant Homogentisate 1,2-dioxygenase (HGD)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • L-Ascorbic acid

  • Ferrous sulfate (B86663) (FeSO₄)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of HPP in the assay buffer.

    • Prepare stock solutions of L-Ascorbic acid and FeSO₄ in water.

    • Dilute HPPD and HGD enzymes to the desired concentrations in the assay buffer.

  • Assay Reaction Mixture:

    • In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer, L-Ascorbic acid, FeSO₄, and HGD.

    • Add the test compound (inhibitor) or vehicle control.

    • Add the HPPD enzyme to all wells except the negative control wells (which will contain all components except HPPD to measure background).

  • Initiate the Reaction:

    • Initiate the reaction by adding the HPP substrate to all wells.

  • Measure Absorbance:

    • Immediately start monitoring the increase in absorbance at 318 nm in a microplate reader at a constant temperature.

    • Record measurements every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

2. Protocol for Expression and Purification of His-tagged HPPD

This is a general protocol for expressing and purifying His-tagged HPPD from E. coli.[17]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an HPPD expression vector.

  • LB broth and LB agar (B569324) plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

  • Expression:

    • Inoculate a starter culture of LB broth with a single colony of transformed E. coli and grow overnight at 37°C.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (final concentration 0.1-1 mM).

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged HPPD with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole.

    • Determine the protein concentration (e.g., using a Bradford assay).

    • Store the purified protein at -80°C.

Visualizations

HPPD_Pathway cluster_plant In Plants cluster_animal In Animals Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Tyrosine Aminotransferase HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) + O2, Fe(II) HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA + CO2 Metabolites Acetoacetate + Fumarate HGA->Metabolites Homogentisate 1,2-dioxygenase Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Multiple Steps Plant_Pathway Plant Metabolism Animal_Pathway Animal Metabolism

Caption: The enzymatic reaction catalyzed by HPPD in the tyrosine catabolic pathway.

Troubleshooting_HPPD_Assay Start Start: Assay Problem No_Activity No / Low Activity? Start->No_Activity High_Background High Background? No_Activity->High_Background No Check_Enzyme Verify Enzyme Integrity (Storage, Positive Control) No_Activity->Check_Enzyme Yes Poor_Reproducibility Poor Reproducibility? High_Background->Poor_Reproducibility No Check_Substrate Prepare Fresh HPP Substrate High_Background->Check_Substrate Yes Calibrate_Pipettes Calibrate Pipettes Poor_Reproducibility->Calibrate_Pipettes Yes Check_Cofactors Ensure Fe(II) and Ascorbate are present Check_Enzyme->Check_Cofactors Optimize_Conditions Optimize pH, Temperature, Buffer Check_Cofactors->Optimize_Conditions Check_Inhibitors Check for Contaminants Optimize_Conditions->Check_Inhibitors Blank_Control Run 'No Enzyme' Control Check_Substrate->Blank_Control Prevent_Aggregation Use Additives (Glycerol) Check_Substrate->Prevent_Aggregation Check_Solvents Use High-Purity Solvents Blank_Control->Check_Solvents Constant_Temp Maintain Constant Temperature Calibrate_Pipettes->Constant_Temp Constant_Temp->Check_Substrate

Caption: A decision tree for troubleshooting common HPPD assay issues.

HPPD_Inhibitor_Screening Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (Single Concentration) Start->Primary_Screen Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Primary_Screen->Hit_Identification Hit_Identification->Start No Hit Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_Identification->Dose_Response Hit IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics) IC50_Determination->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End Candidate Compound Lead_Optimization->End

Caption: A typical workflow for screening and identifying HPPD inhibitors.

References

Technical Support Center: 4-Hydroxyphenylpyruvic Acid (HPPA) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 4-Hydroxyphenylpyruvic acid (HPPA) for in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful use of HPPA in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPPA) and what are its common applications in in vitro research?

This compound is a key intermediate in the metabolic pathway of the amino acid phenylalanine.[1][2] It is converted from tyrosine by the enzyme tyrosine aminotransferase.[2] In research, HPPA is often used as a substrate for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] It is also utilized in studies related to metabolic disorders such as tyrosinemia and hawkinsinuria.[1][3]

Q2: What are the main challenges when dissolving HPPA for in vitro studies?

The primary challenge with HPPA is its moderate solubility in aqueous solutions, which can lead to precipitation in cell culture media.[4] Its solubility is also pH-dependent.[4]

Q3: In which solvents is HPPA soluble?

HPPA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5][6] It is moderately soluble in water, and its aqueous solubility increases under alkaline conditions.[4]

Q4: How should I store HPPA powder and stock solutions?

HPPA powder should be stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.[7]

Troubleshooting Guide: HPPA Precipitation in Cell Culture

Encountering precipitation when adding HPPA to your cell culture media is a common issue. This guide will help you identify the cause and find a solution.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding HPPA stock solution to the media. Localized high concentration: The immediate area where the stock solution is added becomes supersaturated, causing HPPA to crash out of solution.1. Add the HPPA stock solution to the media dropwise while gently swirling the flask. 2. Pre-warm the cell culture media to 37°C before adding the HPPA stock solution.
Precipitate appears after incubation. pH shift: The addition of an acidic compound like HPPA can lower the pH of the media, especially if the buffering capacity is low, reducing its solubility.1. Ensure your cell culture medium has adequate buffering capacity (e.g., sufficient sodium bicarbonate and CO2 levels, or HEPES buffer). 2. After adding HPPA, check the pH of the final solution and adjust if necessary with a sterile, dilute solution of NaOH.
Temperature change: Moving the culture from a warm incubator to a cooler environment (e.g., microscope stage) can decrease solubility.1. Minimize the time cultures are outside the incubator. 2. If extended periods outside the incubator are necessary, consider using a stage warmer.
Interaction with media components: HPPA may interact with salts or other components in the media, leading to the formation of insoluble complexes.[8]1. Test the solubility of HPPA in a small volume of your specific cell culture medium before treating your cells. 2. Consider preparing the final concentration of HPPA in a serum-free medium first, then adding it to your complete medium.
Cloudiness or turbidity in the media. Contamination: Bacterial or fungal contamination can cause turbidity in the culture medium.[8]1. Examine a sample of the media under a microscope to check for microbial contamination. 2. If contamination is confirmed, discard the culture and decontaminate the incubator and hood.

Quantitative Solubility Data

The following table summarizes the solubility of HPPA in various solvents. This information can help you select the most appropriate solvent for your stock solution.

Solvent Concentration Notes
DMSO 125 mg/mL (693.83 mM)Sonication may be required to fully dissolve.[7]
Ethanol 50 mg/mLYields a clear, light yellow solution.[5][6]
Methanol Soluble---
Acetonitrile Soluble---
Water Moderately solubleSolubility increases in alkaline conditions.[4] Predicted water solubility is approximately 1.49 g/L.[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (11.1 mM)Sonication is recommended.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM HPPA Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing HPPA: Accurately weigh out 18.02 mg of HPPA powder and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the HPPA powder.

  • Dissolving HPPA: Vortex the tube vigorously for 1-2 minutes to dissolve the HPPA. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Sterilization: The high concentration of DMSO will render the solution self-sterilizing. No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparing a Working Solution of HPPA in Cell Culture Media

Materials:

  • 100 mM HPPA stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tube

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 100 mM HPPA stock solution at room temperature.

  • Dilution: To prepare a final concentration of 100 µM HPPA in 10 mL of cell culture medium, for example, you will need to perform a 1:1000 dilution.

  • Adding to Media:

    • Pipette 9.99 mL of pre-warmed complete cell culture medium into a sterile conical tube.

    • Add 10 µL of the 100 mM HPPA stock solution to the medium.

    • Immediately after adding the stock solution, gently invert the tube several times or pipette up and down to ensure thorough mixing. Avoid vigorous vortexing which can cause foaming of the medium.

  • Application to Cells: Use the freshly prepared HPPA-containing medium to treat your cells as required by your experimental design.

Visualizations

Tyrosine Metabolism Pathway

The following diagram illustrates the metabolic pathway of tyrosine, highlighting the position of this compound.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Tyrosine aminotransferase Homogentisic_acid Homogentisic acid HPPA->Homogentisic_acid 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetic_acid 4-Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase Fumarylacetoacetic_acid 4-Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetic_acid->Fumarate Fumarylacetoacetase Acetoacetate Acetoacetate Fumarylacetoacetic_acid->Acetoacetate Fumarylacetoacetase HPPA_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cells weigh Weigh HPPA Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock Solution add Add Stock to Media (dropwise with swirling) thaw->add prewarm Pre-warm Media (37°C) prewarm->add mix Gently Mix add->mix treat Treat Cells mix->treat incubate Incubate treat->incubate observe Observe for Precipitation incubate->observe

References

Technical Support Center: Analysis of 4-Hydroxyphenylpyruvic Acid (4-HPPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-hydroxyphenylpyruvic acid (4-HPPA) during sample storage and preparation. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-HPPA and why is its stability a concern?

A1: this compound (4-HPPA) is a keto acid that serves as an intermediate in the metabolic pathway of the amino acid tyrosine.[1] Its accurate measurement in biological samples is crucial for studying various metabolic disorders. However, 4-HPPA is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of results. The primary stability concerns are its keto-enol tautomerism and susceptibility to oxidation.

Q2: What are the main factors that contribute to the degradation of 4-HPPA?

A2: The degradation of 4-HPPA is primarily influenced by:

  • pH: The stability of 4-HPPA is pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidation: As a phenolic compound, 4-HPPA is prone to oxidation, which can be catalyzed by light, oxygen, and metal ions.

  • Keto-Enol Tautomerism: 4-HPPA exists in equilibrium between its keto and enol forms. The enol form is more prevalent in aprotic solvents, while the keto form dominates in aqueous solutions. This tautomerism can affect its reactivity and stability.

Q3: How does the keto-enol tautomerism of 4-HPPA affect its stability?

A3: 4-HPPA can exist as two tautomers: a keto form and an enol form. The enol form has a carbon-carbon double bond and a hydroxyl group, making it more susceptible to oxidation than the keto form. The equilibrium between these two forms is influenced by the solvent and pH of the solution. In aqueous solutions, the keto form is predominant. Understanding this equilibrium is crucial for developing stable formulations and analytical methods.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 4-HPPA, with a focus on problems arising from sample degradation.

Issue 1: Low or No Detectable 4-HPPA Signal
Possible Cause Troubleshooting Step
Degradation during storage Review storage conditions. Ensure samples were stored at ≤ -20°C immediately after collection and protected from light. For long-term storage, -80°C is recommended.
Degradation during sample preparation Minimize the time samples are at room temperature. Use pre-chilled solvents and keep samples on ice. Consider the addition of an antioxidant to the sample processing buffer.
Oxidation De-gas solvents and use amber vials to protect from light. Avoid contamination with metal ions.
Incorrect pH of extraction/analysis solvent Ensure the pH of the mobile phase is optimized for 4-HPPA stability and chromatographic retention. For reversed-phase HPLC, a mobile phase pH at least 2 units below the pKa of 4-HPPA is generally recommended to ensure it is in a single, non-ionized form.[2]
Issue 2: High Variability in 4-HPPA Concentrations Between Replicates
Possible Cause Troubleshooting Step
Inconsistent sample handling Standardize the entire sample collection and preparation workflow. Ensure uniform timing for each step and consistent temperature control.
Freeze-thaw cycles Aliquot samples into smaller volumes after initial processing to avoid multiple freeze-thaw cycles of the bulk sample.
Presence of oxidative enzymes If working with tissue homogenates, ensure efficient and rapid inactivation of enzymes during the extraction process.
Issue 3: Appearance of Unknown Peaks in Chromatogram
Possible Cause Troubleshooting Step
Degradation products This indicates that 4-HPPA has degraded. Review all sample handling, storage, and preparation steps to identify potential causes of degradation. The presence of these peaks can interfere with the accurate quantification of 4-HPPA.
Contamination Ensure all tubes, solvents, and instruments are clean and free of contaminants.
Issue 4: Peak Tailing in HPLC Analysis
Possible Cause Troubleshooting Step
Secondary silanol (B1196071) interactions Residual silanol groups on the silica-based stationary phase can interact with 4-HPPA, causing peak tailing. Use an end-capped column or add a competing base to the mobile phase.[2]
Mobile phase pH issues If the mobile phase pH is close to the pKa of 4-HPPA, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa.[2]
Column degradation A void at the column inlet or contamination can cause peak distortion. Try flushing the column or replacing it if the problem persists.[2][3]
Sample overload Injecting too much sample can saturate the stationary phase. Try diluting the sample.[3]

Data Presentation

Table 1: Stability of 4-HPPA in Human Serum and Urine
ConditionAnalyteAverage Recovery (%) ± SD
Freeze-Thaw Cycles (3 cycles at -20°C) 4-HPPA in Serum98.2 ± 3.5
4-HPPA in Urine101.5 ± 2.8
24 hours at Room Temperature 4-HPPA in Serum95.1 ± 4.1 (decreasing trend)
4-HPPA in Urine99.8 ± 3.9
24 hours at 4°C 4-HPPA in Serum96.7 ± 4.5
4-HPPA in Urine96.7 ± 4.5

Data synthesized from a validated analytical method. It is recommended that serum samples not treated with a protein precipitation agent (like perchloric acid) within 12 hours of collection at room temperature should not be used for analysis due to a decreasing concentration trend.[4]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for 4-HPPA Analysis
  • Patient Preparation: Follow any specific dietary or medication restrictions as required by the study protocol.

  • Blood Collection:

    • Collect whole blood into tubes containing an appropriate anticoagulant. While various anticoagulants can be used, heparin is often recommended for metabolic studies. The choice of anticoagulant should be consistent across all samples in a study.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Addition of Stabilizer (Optional but Recommended):

    • To a clean polypropylene (B1209903) tube, add an antioxidant solution (e.g., a final concentration of 0.1-1.0 mg/mL ascorbic acid or a cocktail of antioxidants).

    • Transfer the collected plasma into the tube containing the antioxidant. Gently mix.

  • Aliquoting and Storage:

    • Aliquot the plasma into smaller, single-use volumes in cryovials to avoid repeated freeze-thaw cycles.

    • Immediately freeze the aliquots at -80°C for long-term storage. For short-term storage (less than 24 hours), samples can be stored at -20°C.

  • Sample Shipping:

    • If samples need to be shipped, ensure they are maintained on dry ice throughout the transit period to prevent thawing.

Protocol 2: Urine Sample Collection and Preparation for 4-HPPA Analysis
  • Collection:

    • Collect a mid-stream urine sample in a sterile container. For 24-hour urine collections, the collection vessel should be kept refrigerated or in a cool place during the entire collection period.

  • Initial Processing:

    • Measure and record the total volume of the 24-hour collection, if applicable.

    • Centrifuge the urine sample at 1,500-2,000 x g for 10 minutes at 4°C to remove any cellular debris or sediment.

  • pH Adjustment and Stabilizer Addition (Optional but Recommended):

    • Measure the pH of the urine. If necessary, adjust the pH to a slightly acidic range (e.g., pH 4-6) with a suitable buffer to improve the stability of 4-HPPA.

    • Consider adding an antioxidant, such as ascorbic acid, to a final concentration of 0.1-1.0 mg/mL.

  • Aliquoting and Storage:

    • Aliquot the urine supernatant into smaller, single-use volumes in cryovials.

    • Immediately freeze the aliquots at -80°C for long-term storage.

Mandatory Visualizations

degradation_pathway 4-HPPA 4-HPPA Oxidation Oxidation 4-HPPA->Oxidation O2, Light, Metal Ions Degradation_Products Degradation_Products Oxidation->Degradation_Products

Primary degradation pathway of 4-HPPA.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_storage Storage Collect_Blood Collect Blood (Heparin Tube) Centrifuge_Blood Centrifuge at 4°C Collect_Blood->Centrifuge_Blood Collect_Urine Collect Urine Centrifuge_Urine Centrifuge at 4°C Collect_Urine->Centrifuge_Urine Separate_Plasma Separate Plasma Centrifuge_Blood->Separate_Plasma Add_Antioxidant_Plasma Add Antioxidant Separate_Plasma->Add_Antioxidant_Plasma Aliquot Aliquot Add_Antioxidant_Plasma->Aliquot Adjust_pH_Urine Adjust pH Centrifuge_Urine->Adjust_pH_Urine Add_Antioxidant_Urine Add Antioxidant Adjust_pH_Urine->Add_Antioxidant_Urine Add_Antioxidant_Urine->Aliquot Store Store at -80°C Aliquot->Store

Recommended workflow for sample handling.

troubleshooting_logic Start Inaccurate 4-HPPA Results Check_Storage Review Storage Conditions (Temp, Light, Duration) Start->Check_Storage Storage_OK Storage Conditions Optimal? Check_Storage->Storage_OK Check_Prep Examine Sample Prep Protocol (Time, Temp, pH, Antioxidants) Prep_OK Preparation Protocol Followed? Check_Prep->Prep_OK Check_HPLC Troubleshoot HPLC Method (Column, Mobile Phase, System) HPLC_OK HPLC Performance Validated? Check_HPLC->HPLC_OK Storage_OK->Check_Prep Yes Optimize_Storage Optimize Storage: - Aliquot - Store at -80°C - Protect from light Storage_OK->Optimize_Storage No Prep_OK->Check_HPLC Yes Optimize_Prep Optimize Preparation: - Minimize time at RT - Use antioxidants - Control pH Prep_OK->Optimize_Prep No Optimize_HPLC Optimize HPLC: - Check column health - Adjust mobile phase pH - Check for leaks/voids HPLC_OK->Optimize_HPLC No Resolved Problem Resolved HPLC_OK->Resolved Yes Optimize_Storage->Resolved Optimize_Prep->Resolved Optimize_HPLC->Resolved

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-hydroxyphenylpyruvic acid (4-HPPA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during 4-HPPA quantification, with a focus on mitigating interference from structurally related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 4-HPPA, providing potential causes and actionable solutions.

Question: Why am I seeing poor peak resolution or co-elution with 4-HPPA in my chromatogram?

Possible Cause: Interference from structurally similar compounds, such as 4-hydroxyphenyllactic acid (HPLA) or other tyrosine metabolites, is a common cause of poor chromatographic resolution. These compounds share similar chemical properties, making them challenging to separate.[1][2][3]

Solution:

  • Optimize Chromatographic Conditions:

    • Column Selection: Utilize a high-resolution column, such as a C18 column, which has been shown to effectively separate 4-HPPA and HPLA.[1][2][3]

    • Gradient Elution: Employ a gradient elution program with a suitable mobile phase, for example, a water/acetonitrile (B52724) or water/methanol gradient containing a small percentage of formic acid to improve peak shape.

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to enhance separation efficiency.

  • Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) can be tailored to selectively isolate 4-HPPA.[4][5]

Question: My 4-HPPA signal is inconsistent or lower than expected. What could be the issue?

Possible Cause: 4-HPPA is known to be unstable, which can lead to degradation during sample collection, storage, or preparation.[1][6] Additionally, matrix effects from biological samples can cause ion suppression in mass spectrometry-based detection.[4]

Solution:

  • Ensure Sample Stability:

    • Acidification: Acidify urine samples upon collection to improve the stability of 4-HPPA.

    • Storage: Store all biological samples at -80°C until analysis.

    • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples.

  • Mitigate Matrix Effects:

    • Effective Sample Cleanup: Use sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove proteins and phospholipids (B1166683) that are known to cause ion suppression.[4][5]

    • Internal Standards: Incorporate a stable isotope-labeled internal standard for 4-HPPA in your assay to normalize for signal variations caused by matrix effects and sample processing.[1]

Question: I am observing unexpected peaks in my blank or control samples. What is the source of this contamination?

Possible Cause: Carry-over from previous high-concentration samples or contamination of the analytical system (e.g., autosampler, column) can lead to the appearance of 4-HPPA or interfering compounds in blank injections.

Solution:

  • Implement Rigorous Washing Procedures:

    • Autosampler Wash: Use a strong solvent mixture to wash the autosampler needle and injection port between samples.

    • Blank Injections: Run blank injections (solvent) after high-concentration samples to ensure the system is clean.

  • System Maintenance: Regularly maintain and clean your LC-MS/MS system according to the manufacturer's guidelines to prevent the buildup of contaminants.

Frequently Asked Questions (FAQs)

What are the most common compounds that interfere with 4-HPPA analysis?

The most common interferences are other metabolites in the tyrosine catabolic pathway due to their structural similarity to 4-HPPA. These include:

  • 4-Hydroxyphenyllactic acid (HPLA) [1][2][3]

  • Tyrosine [7][8]

  • Homogentisic acid (HGA) , particularly in samples from patients with alkaptonuria.[7][8]

What is the recommended analytical technique for 4-HPPA quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 4-HPPA in biological matrices.[1][2][3] This technique allows for the separation of 4-HPPA from interfering compounds and its selective detection based on its mass-to-charge ratio and fragmentation pattern.

How can I confirm the identity of the 4-HPPA peak in my samples?

The identity of the 4-HPPA peak should be confirmed by:

  • Retention Time Matching: The retention time of the peak in the sample should match that of a certified 4-HPPA reference standard analyzed under the same conditions.

  • Mass-to-Charge Ratio: The precursor ion (m/z) of the analyte should correspond to that of 4-HPPA.

  • MS/MS Fragmentation: The fragmentation pattern (product ions) of the analyte in the sample should match that of the 4-HPPA reference standard. Multiple reaction monitoring (MRM) is commonly used for this purpose.

Experimental Protocols & Data

Experimental Protocol: LC-MS/MS Analysis of 4-HPPA in Serum and Urine

This protocol is a generalized procedure based on validated methods.[1][2][3] Optimization may be required for specific instrumentation and sample types.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or urine, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an HPLC vial for analysis.

2. LC-MS/MS Parameters

The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of 4-HPPA and a common interferent, HPLA.

ParameterSetting
LC Column Atlantis C18, 2.1 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)

3. Quantitative Data: MRM Transitions and Retention Times

The table below provides example MRM transitions and approximate retention times for 4-HPPA and HPLA based on published methods.[1][2][3] Note: These values should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
4-HPPA 179.0135.0~2.8
HPLA 181.0137.0~2.9

Visualizations

Tyrosine Metabolism Pathway

The following diagram illustrates the metabolic pathway of tyrosine, highlighting the position of 4-HPPA and related compounds that can act as potential interferences.[6][9][10][11]

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-HPPA Tyrosine->HPPA Tyrosine aminotransferase HPLA 4-HPLA HPPA->HPLA HGA Homogentisic Acid HPPA->HGA 4-HPPA dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate

Caption: Metabolic pathway of tyrosine showing the formation of 4-HPPA and related metabolites.

Experimental Workflow for 4-HPPA Analysis

This workflow diagram outlines the key steps for the accurate quantification of 4-HPPA in biological samples.

Experimental_Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Collection Sample Collection (e.g., Serum, Urine) Storage Storage at -80°C Collection->Storage Precipitation Protein Precipitation Storage->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Caption: General workflow for the analysis of 4-HPPA in biological samples.

Troubleshooting Logic for Co-elution

This diagram provides a logical approach to troubleshooting co-elution issues during 4-HPPA analysis.

Troubleshooting_Logic start Co-elution Observed? check_method Is the LC Method Optimized? start->check_method optimize_lc Optimize Gradient, Flow Rate, or Column Temp check_method->optimize_lc No check_column Is the Column Appropriate? check_method->check_column Yes resolved Issue Resolved optimize_lc->resolved change_column Consider Different Column Chemistry check_column->change_column No check_prep Is Sample Prep Sufficient? check_column->check_prep Yes change_column->resolved improve_prep Enhance Cleanup (e.g., SPE) check_prep->improve_prep No check_prep->resolved Yes improve_prep->resolved

Caption: A decision tree for troubleshooting co-elution problems in 4-HPPA analysis.

References

Technical Support Center: Optimization of Fermentation Conditions for 4-HPPA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of 4-hydroxyphenylpyruvic acid (4-HPPA).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind optimizing fermentation for 4-HPPA production?

A1: The primary goal of optimizing fermentation is to create an ideal environment for the microbial host (commonly E. coli) to efficiently convert precursor molecules into 4-HPPA.[1] This involves fine-tuning various physical and chemical parameters to maximize product yield and minimize the formation of undesirable byproducts.[2][3][4] Key parameters to control include media composition, pH, temperature, aeration, and agitation.[3][5]

Q2: Which microbial host is typically used for 4-HPPA production?

A2: Escherichia coli (E. coli) is a widely used host for producing 4-HPPA and its precursors. Its advantages include rapid growth, well-understood genetics, and the availability of extensive genetic engineering tools.[6]

Q3: What is the typical biosynthetic pathway for 4-HPPA in engineered E. coli?

A3: In engineered E. coli, 4-HPPA is an intermediate in the metabolism of L-tyrosine.[1][7] The conversion of L-tyrosine to 4-HPPA is catalyzed by the enzyme tyrosine aminotransferase.[7] The precursor, L-tyrosine, is synthesized from the central carbon metabolism via the shikimate pathway.

4_HPPA_Biosynthetic_Pathway Central_Metabolism Central Carbon Metabolism Shikimate_Pathway Shikimate Pathway Central_Metabolism->Shikimate_Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine 4_HPPA 4-HPPA L_Tyrosine->4_HPPA Tyrosine_Aminotransferase Tyrosine Aminotransferase Tyrosine_Aminotransferase->L_Tyrosine Fed_Batch_Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Monitoring & Analysis Bioreactor_Prep Bioreactor Preparation Inoculation Inoculation Bioreactor_Prep->Inoculation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Batch_Phase Batch Phase Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase Batch_Phase->Fed_Batch_Phase Induction Induction Fed_Batch_Phase->Induction Production_Phase Production Phase Induction->Production_Phase Sampling Periodic Sampling Production_Phase->Sampling Analysis Analysis (OD, HPLC) Sampling->Analysis

References

Minimizing ion suppression of 4-Hydroxyphenylpyruvic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxyphenylpyruvic acid (HPPA) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 4-HPPA analysis?

A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound (HPPA), is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[2] In complex biological matrices like plasma or urine, where HPPA is often measured, endogenous components such as salts, lipids, and proteins can cause significant ion suppression.[1][3]

Q2: What are the common causes of ion suppression in LC-MS analysis of 4-HPPA?

A: Ion suppression for 4-HPPA can arise from several sources:

  • Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, urea) can co-elute with HPPA and compete for ionization.[1][4]

  • Mobile Phase Additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) are known to cause ion suppression.[5] Formic acid is often a better alternative.[5]

  • High Analyte Concentration: At high concentrations, the detector response for an analyte can become non-linear, leading to a phenomenon similar to suppression.[5]

  • Contaminants: Exogenous substances, such as plasticizers leaching from lab consumables, can also interfere with ionization.[5]

Q3: How can I detect ion suppression in my 4-HPPA assay?

A: A common method is the post-extraction addition technique.[5] You compare the peak area of HPPA in a sample matrix where the standard has been added after extraction to the peak area of a standard in a clean solvent at the same concentration.[5][6] A lower signal in the matrix sample indicates ion suppression.[5] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Another approach is to use a post-column infusion experiment where a constant flow of HPPA standard is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank matrix extract will show a dip in the baseline signal at the retention times of interfering compounds.[4]

Q4: Is there a recommended internal standard for 4-HPPA analysis?

A: The most effective way to compensate for ion suppression is to use a stable isotope-labeled (SIL) internal standard.[1] A SIL-IS for HPPA, such as ¹³C₆-HPPA or d₄-HPPA, will have nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute and experience similar degrees of ion suppression, allowing for accurate quantification through ratio-based calculations.[1] If a SIL-IS is unavailable, a structural analog that elutes close to HPPA and has similar ionization characteristics can be used, but this is a less ideal option.

Troubleshooting Guides

Problem 1: Low or inconsistent 4-HPPA signal intensity.

This is a classic symptom of ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Your Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[2][5] Consider the complexity of your matrix and choose an appropriate extraction technique.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not remove all interfering substances, making it more prone to ion suppression issues.[5]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning HPPA into a solvent immiscible with the sample matrix.[5]

  • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively retaining HPPA on a solid sorbent while matrix components are washed away.[1][5] This is often the most effective method for minimizing ion suppression.[1]

Step 2: Optimize Chromatographic Separation

Improving the separation of HPPA from matrix interferences is a key strategy.[1][5]

  • Adjust the Gradient: Modify the mobile phase gradient to shift the retention time of HPPA away from regions of significant ion suppression, which are often at the beginning and end of the chromatogram.[5]

  • Change the Stationary Phase: If co-elution persists, consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, which helps to separate HPPA from interfering compounds.

Step 3: Check Your Mobile Phase

  • Mobile Phase Additives: If you are using TFA, switch to formic acid at a low concentration (e.g., 0.1%).[5]

  • Solvent Purity: Ensure you are using high-purity, LC-MS grade solvents to avoid introducing contaminants.

Step 4: Dilute the Sample

If other methods are not feasible, diluting the sample extract can reduce the concentration of interfering matrix components.[2][5] However, be mindful that this will also reduce the concentration of HPPA, which may not be suitable for trace-level analysis.[5]

Problem 2: Poor reproducibility of 4-HPPA quantification.

Inconsistent ion suppression between samples can lead to poor reproducibility.

Step 1: Implement a Stable Isotope-Labeled Internal Standard

As mentioned in the FAQs, using a SIL-IS is the best way to correct for variability in ion suppression.[1]

Step 2: Standardize Sample Collection and Preparation

Ensure that all samples are collected and processed in a consistent manner. Variations in sample handling can introduce different levels of interfering substances.

Step 3: Evaluate Matrix Effects Across Different Lots

If you are working with biological samples from different sources, be aware that the matrix composition can vary.[3] It is good practice to assess the matrix effect in representative samples from different batches or individuals.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
  • Prepare a Blank Matrix Extract: Extract a sample that does not contain HPPA (a blank matrix) using your established sample preparation protocol.

  • Prepare a Spiked Matrix Sample: To the blank matrix extract, add a known amount of HPPA standard solution to achieve a desired final concentration.

  • Prepare a Neat Standard Solution: Prepare a solution of HPPA in the mobile phase or reconstitution solvent at the same final concentration as the spiked matrix sample.

  • Analyze the Samples: Inject both the spiked matrix sample and the neat standard solution into the LC-MS system and record the peak areas for HPPA.

  • Calculate the Matrix Effect: Use the formula provided in FAQ 3 to determine the percentage of ion suppression or enhancement.

Protocol 2: Sample Preparation of Serum for 4-HPPA Analysis

This protocol is based on a validated method for the analysis of HPPA in serum.[7][8][9]

  • Protein Precipitation: To 50 µL of serum sample, add 100 µL of internal standard solution prepared in methanol.

  • Vortex: Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Quantitative Data

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
Sample Preparation MethodTypical Analyte RecoveryRelative Ion SuppressionCost per SampleTime per Sample
Protein Precipitation (PPT)80-100%HighLow~15 min
Liquid-Liquid Extraction (LLE)60-90%MediumMedium~30 min
Solid-Phase Extraction (SPE)>90%LowHigh~45 min

This table provides a generalized comparison. Actual values may vary depending on the specific matrix and protocol.

Table 2: LC-MS/MS Parameters for 4-HPPA Analysis
ParameterSetting
Liquid Chromatography
ColumnAtlantis C18, 2.1 x 100 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient5% B to 95% B over 5 min
Flow Rate0.4 mL/min
Column Temperature35°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)181.0
Product Ion (m/z)135.0
Collision EnergyOptimized for the specific instrument

These parameters are based on a published method and may require optimization for your specific instrumentation and application.[7][8]

Visualizations

Troubleshooting_Workflow start Start: Low or Inconsistent 4-HPPA Signal check_sample_prep Step 1: Evaluate Sample Preparation start->check_sample_prep is_cleanup_sufficient Is Cleanup Sufficient? check_sample_prep->is_cleanup_sufficient optimize_chromatography Step 2: Optimize Chromatography is_cleanup_sufficient->optimize_chromatography No use_sil_is Implement Stable Isotope-Labeled Internal Standard is_cleanup_sufficient->use_sil_is Yes is_separation_adequate Is Separation Adequate? optimize_chromatography->is_separation_adequate check_mobile_phase Step 3: Check Mobile Phase is_separation_adequate->check_mobile_phase No is_separation_adequate->use_sil_is Yes dilute_sample Step 4: Dilute Sample check_mobile_phase->dilute_sample dilute_sample->use_sil_is end_unresolved Further Investigation Needed dilute_sample->end_unresolved end_resolved Issue Resolved use_sil_is->end_resolved

Caption: Troubleshooting workflow for low or inconsistent 4-HPPA signals.

Ion_Suppression_Causes ion_suppression Ion Suppression of 4-HPPA matrix_components Matrix Components (e.g., Phospholipids, Salts) matrix_components->ion_suppression mobile_phase Mobile Phase Additives (e.g., TFA) mobile_phase->ion_suppression high_concentration High Analyte Concentration high_concentration->ion_suppression contaminants Exogenous Contaminants (e.g., Plasticizers) contaminants->ion_suppression

Caption: Common causes leading to ion suppression of 4-HPPA.

References

Best practices for handling and storing solid 4-Hydroxyphenylpyruvic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hydroxyphenylpyruvic Acid

This guide provides best practices for the handling, storage, and troubleshooting of solid this compound (4-HPPA) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

What is this compound?

This compound (4-HPPA) is a keto acid that serves as an intermediate in the metabolic pathway of the amino acid phenylalanine.[1][2] It is a substrate for the enzyme this compound dioxygenase and is involved in the tyrosine catabolism pathway.[3][4] In humans, it is associated with metabolic disorders such as tyrosinemia.[3][5]

What are the general physical and chemical properties of 4-HPPA?

4-HPPA is a white to off-white or orange to brown crystalline solid, typically in powder form.[6][7] It is a combustible solid that burns but propagates flame with difficulty.[8] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₉H₈O₄[9][10]
Molecular Weight180.16 g/mol [9][10]
Melting Point219-220 °C (with decomposition)[9][10][11]
AppearanceWhite to off-white or orange to brown powder[6][7][8]

What are the primary hazards associated with handling solid 4-HPPA?

Solid 4-HPPA is considered a hazardous substance.[8] It can cause skin and serious eye irritation.[9] Inhalation may lead to respiratory tract irritation.[6] While not classified as harmful by ingestion, it may cause irritation of the digestive tract.[6][8] The toxicological properties of this material have not been fully investigated.[6]

What personal protective equipment (PPE) should be worn when handling 4-HPPA?

To minimize exposure, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[6][8]

  • Hand Protection: Chemically resistant gloves such as nitrile, butyl, or polychloroprene rubber.[8] It is recommended to use gloves with a protection class of 5 or higher for prolonged or repeated contact.[8]

  • Body Protection: A lab coat, overalls, or a PVC apron should be worn.[6][8]

  • Respiratory Protection: In situations where dust may be generated, a dust mask (such as a type N95) or a respirator is necessary.[10]

Handling and Storage Guidelines

How should solid 4-HPPA be stored?

Proper storage is crucial to maintain the stability and integrity of 4-HPPA. It is recommended to store the compound in a tightly sealed container, such as one made of polyethylene (B3416737) or polypropylene.[8] The storage area should be cool, dry, and well-ventilated.[6][9] It is also advised to keep it away from direct sunlight and sources of ignition.[9] Some sources note that 4-HPPA is hygroscopic.[11]

For optimal storage conditions and longevity, refer to the table below:

Storage ConditionDurationSource(s)
Room TemperatureInert atmosphere[11]
Refrigerator (<4°C/39°F)Not specified[6]
-20°CUp to 3 years[1][3]
4°CUp to 2 years[1]

What materials are incompatible with 4-HPPA?

Avoid contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[8]

Troubleshooting Guide

Issue: The 4-HPPA powder has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation or moisture absorption. 4-HPPA can appear as a white to off-white or orange to brown powder.[6][7] Clumping may suggest that the compound, which can be hygroscopic, has absorbed moisture.[11]

  • Solution: Before use, it is advisable to verify the purity of the compound through analytical methods such as HPLC or NMR. If moisture absorption is suspected, drying the material under a vacuum may be possible, but care should be taken as this could also potentially degrade the sample.

Issue: Poor solubility of 4-HPPA in a specific solvent.

  • Possible Cause: The solubility of 4-HPPA is dependent on the solvent and the pH of the solution.[7]

  • Solution: Refer to the solubility data in the table below. For aqueous solutions, increasing the pH to alkaline conditions can enhance solubility as the compound will exist predominantly in its anionic form.[7] Sonication may also be recommended to aid dissolution in certain solvents like DMSO.[3]

SolventSolubilitySource(s)
WaterModerately soluble; solubility increases in alkaline conditions[7]
Ethanol50 mg/mL[10]
MethanolSoluble[4][7]
AcetonitrileSoluble[4]
DMSO125 mg/mL (with sonication)[3]

Experimental Protocols

Protocol for Assessing Solubility of 4-HPPA

  • Objective: To determine the solubility of 4-HPPA in a specific solvent at a given temperature.

  • Materials: 4-HPPA powder, desired solvent, calibrated balance, vortex mixer, temperature-controlled shaker, and filtration apparatus.

  • Procedure:

    • Prepare a series of saturated solutions by adding an excess of 4-HPPA to a known volume of the solvent in separate vials.

    • Equilibrate the vials at the desired temperature in a shaker for 24 hours to ensure saturation.

    • After equilibration, carefully filter the solutions to remove any undissolved solid.

    • Determine the concentration of 4-HPPA in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

    • The resulting concentration represents the solubility of 4-HPPA in that solvent at the specified temperature.

Protocol for Stability Testing of Solid 4-HPPA

  • Objective: To evaluate the stability of solid 4-HPPA under different storage conditions over time.

  • Materials: Solid 4-HPPA, environmentally controlled chambers (for temperature and humidity), and analytical instrumentation (e.g., HPLC).

  • Procedure:

    • Aliquot samples of solid 4-HPPA into separate, tightly sealed containers.

    • Store the containers under various conditions (e.g., -20°C, 4°C, room temperature with and without light exposure).

    • At specified time points (e.g., 1, 3, 6, 12 months), remove a sample from each storage condition.

    • Analyze the purity of each sample using a validated HPLC method to quantify the amount of 4-HPPA and detect any degradation products.

    • Compare the results to a baseline analysis of the compound at the start of the experiment to determine the rate of degradation under each condition.

Visualizations

G cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly sealed Keep container tightly sealed Store in a cool, dry, well-ventilated area->Keep container tightly sealed Protect from light and ignition sources Protect from light and ignition sources Keep container tightly sealed->Protect from light and ignition sources Wear appropriate PPE Wear appropriate PPE Protect from light and ignition sources->Wear appropriate PPE Avoid dust formation Avoid dust formation Wear appropriate PPE->Avoid dust formation Wash hands thoroughly after handling Wash hands thoroughly after handling Avoid dust formation->Wash hands thoroughly after handling End End Wash hands thoroughly after handling->End Start Start Start->Store in a cool, dry, well-ventilated area

Caption: Recommended workflow for the safe storage and handling of 4-HPPA.

G Problem Observed Problem Observed Clumpy or Discolored Powder Clumpy or Discolored Powder Problem Observed->Clumpy or Discolored Powder Poor Solubility Poor Solubility Problem Observed->Poor Solubility Check for Moisture/Degradation Check for Moisture/Degradation Clumpy or Discolored Powder->Check for Moisture/Degradation Consult Solubility Table Consult Solubility Table Poor Solubility->Consult Solubility Table Verify Purity (HPLC/NMR) Verify Purity (HPLC/NMR) Check for Moisture/Degradation->Verify Purity (HPLC/NMR) Consider Drying Under Vacuum Consider Drying Under Vacuum Verify Purity (HPLC/NMR)->Consider Drying Under Vacuum Solution Solution Consider Drying Under Vacuum->Solution Adjust pH (for aqueous solutions) Adjust pH (for aqueous solutions) Consult Solubility Table->Adjust pH (for aqueous solutions) Use Sonication Use Sonication Adjust pH (for aqueous solutions)->Use Sonication Use Sonication->Solution

Caption: Troubleshooting decision tree for common issues with 4-HPPA.

G 4-HPPA (Solid) 4-HPPA (Solid) Degradation Products Degradation Products 4-HPPA (Solid)->Degradation Products Reaction Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products Potential for Ignition Moisture (H2O) Moisture (H2O) Moisture (H2O)->4-HPPA (Solid) Hygroscopic Absorption Light/Heat Light/Heat Light/Heat->Degradation Products Accelerates Degradation

Caption: Factors contributing to the chemical instability of 4-HPPA.

References

Strategies to enhance the signal-to-noise ratio in 4-HPPA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in 4-hydroxyphenylpyruvic acid (4-HPPA) detection experiments.

Troubleshooting Guide

Low signal-to-noise ratio is a common challenge in the sensitive detection of 4-HPPA. The following guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or No Signal

Potential CauseRecommended SolutionExpected Outcome
Suboptimal Instrumentation Settings Optimize detector settings (e.g., wavelength for UV, mass transitions for MS).[1] For fluorescence, ensure excitation and emission wavelengths are appropriate for the fluorophore or derivatization agent used.Increased signal intensity and improved peak detection.
Sample Degradation 4-HPPA can be unstable. Ensure samples are stored properly (e.g., at -80°C) and processed quickly. Minimize freeze-thaw cycles.Preservation of 4-HPPA integrity, leading to a more accurate and stronger signal.
Inefficient Ionization (LC-MS) Adjust mobile phase pH to be at least 2 pH units away from the pKa of 4-HPPA to ensure it is in a single ionic form.[2] Consider using a different ionization source (e.g., ESI, APCI) or polarity (positive/negative). A validated method for 4-HPPA uses negative ionization.[3]Enhanced ionization efficiency and a significant increase in signal intensity.
Poor Chromatographic Peak Shape If using HPLC, ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the initial mobile phase.[4] Check for column overload by diluting the sample.Sharper, more symmetrical peaks, leading to increased peak height and better signal-to-noise.[1]
Low Abundance of 4-HPPA If the concentration of 4-HPPA in the sample is below the limit of detection, consider concentrating the sample or using a more sensitive detection method like fluorescence derivatization.Signal becomes detectable and quantifiable.

Issue 2: High Background Noise

Potential CauseRecommended SolutionExpected Outcome
Contaminated Solvents or Reagents Use high-purity solvents (e.g., HPLC or LC-MS grade) and freshly prepared buffers. Filter all mobile phases and samples.[4][5]Reduction in baseline noise and removal of interfering peaks.
Matrix Effects The sample matrix can suppress or enhance the signal. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering components.[4]Minimized matrix effects, leading to a more stable baseline and accurate quantification.
Electronic Noise from Detector Increase the detector's time constant (an electronic filter) to smooth the baseline.[1][6] However, be aware that excessive filtering can broaden peaks.A smoother baseline, making it easier to distinguish small peaks from the noise.
Carryover from Previous Injections Implement a robust needle and column wash protocol between sample injections, using a strong solvent to elute any retained compounds.Elimination of ghost peaks and a cleaner baseline in subsequent runs.
Bacterial Growth in Aqueous Mobile Phase Prepare fresh aqueous mobile phases daily and consider adding a small amount of organic modifier (e.g., 5% methanol) if the method allows, to inhibit microbial growth.[4]A stable and clean baseline, free from noise caused by microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for 4-HPPA detection?

For high sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high selectivity and specificity. A validated LC-MS/MS method has been successfully used for the analysis of 4-HPPA in serum and urine.[3][7] Another highly sensitive approach is to use fluorescence-based detection. This can be achieved by derivatizing 4-HPPA with a fluorescent tag or by using a fluorogenic substrate in an enzyme-coupled assay.[8][9] For instance, replacing a colorimetric substrate with a fluorogenic one like 3-(4-hydroxyphenyl)propionic acid (a compound similar to 4-HPPA) has been shown to improve assay sensitivity and dynamic range.[9]

Q2: How can I minimize matrix effects in my biological samples (e.g., plasma, urine)?

Matrix effects, which are the alteration of analyte signal due to co-eluting substances from the sample matrix, can be a significant source of noise and inaccuracy. To minimize these effects:

  • Optimize Sample Preparation: A thorough sample cleanup is crucial. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simpler methods like protein precipitation.[4]

  • Use an Internal Standard: A stable isotope-labeled internal standard of 4-HPPA is ideal as it will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.

  • Chromatographic Separation: Adjusting the HPLC gradient can help to separate 4-HPPA from interfering matrix components.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the 4-HPPA concentration remains above the limit of quantification.

Q3: What are the optimal storage conditions for 4-HPPA samples?

4-HPPA is an intermediate in tyrosine metabolism and can be unstable. To prevent degradation, samples should be processed as quickly as possible. For short-term storage, keep samples on ice. For long-term storage, it is recommended to store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.

Q4: My chromatographic peaks for 4-HPPA are tailing. What could be the cause and how do I fix it?

Peak tailing can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with active sites on the column packing material. Ensure the mobile phase pH is appropriate. For silica-based columns, adding a small amount of a competing base to the mobile phase can sometimes help.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.[4]

  • Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, it may need to be replaced. A blocked frit can also cause peak distortion.[4]

Q5: Can I use fluorescence detection for 4-HPPA without derivatization?

While 4-HPPA has some native fluorescence, its quantum yield is generally low. For sensitive detection, it is highly recommended to use a derivatization agent that reacts with 4-HPPA to form a highly fluorescent product. Alternatively, enzyme-coupled assays that produce a fluorescent signal can be employed.[8] Studies have shown that using fluorogenic substrates can significantly enhance the signal-to-noise ratio in related assays.[10]

Experimental Protocols

Protocol 1: Sample Preparation of Serum for LC-MS/MS Analysis

This protocol is based on a validated method for 4-HPPA quantification.[3][7]

  • Thaw Samples: Thaw frozen serum samples on ice.

  • Protein Precipitation: To 100 µL of serum, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., isotope-labeled 4-HPPA).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Method for 4-HPPA Detection

This protocol is a representative method based on published literature.[3][7]

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Atlantis C18, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • 4-HPPA: Precursor ion (Q1) m/z 179.0 -> Product ion (Q3) m/z 135.0

    • Internal Standard (if used): Monitor the appropriate transition.

Visualizations

Signal_To_Noise_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis cluster_noise_sources Potential Noise Sources Sample_Collection Sample Collection & Storage Sample_Preparation Sample Preparation (e.g., SPE, PPT) Sample_Collection->Sample_Preparation Minimize Degradation Chromatography Chromatography (HPLC/UHPLC) Sample_Preparation->Chromatography Injection Detection Detection (MS or Fluorescence) Chromatography->Detection Analyte Elution Data_Acquisition Data Acquisition Detection->Data_Acquisition Electronic Signal Data_Processing Data Processing Data_Acquisition->Data_Processing Signal Integration Matrix_Effects Matrix Effects Matrix_Effects->Sample_Preparation Contamination Contamination Contamination->Chromatography Detector_Noise Detector Noise Detector_Noise->Detection Instability Analyte Instability Instability->Sample_Collection

Caption: Factors influencing the signal-to-noise ratio in a typical 4-HPPA detection workflow.

Troubleshooting_Logic Start Poor S/N Ratio for 4-HPPA Check_Signal Is Signal Intensity Too Low? Start->Check_Signal Check_Noise Is Baseline Noise Too High? Start->Check_Noise Check_Signal->Check_Noise No Optimize_MS Optimize MS/Detector Parameters Check_Signal->Optimize_MS Yes Improve_Cleanup Enhance Sample Cleanup (SPE) Check_Noise->Improve_Cleanup Yes End Improved S/N Ratio Check_Noise->End No Check_Chroma Optimize Chromatography (Peak Shape) Optimize_MS->Check_Chroma Check_Sample_Prep Improve Sample Concentration or Derivatize Check_Sample_Prep->End Check_Chroma->Check_Sample_Prep Use_High_Purity Use High-Purity Solvents/Reagents Improve_Cleanup->Use_High_Purity Filter_Signal Adjust Detector Filtering Use_High_Purity->Filter_Signal Filter_Signal->End Derivatization_Strategies cluster_strategies Signal Enhancement Strategies HPPA 4-HPPA (Low Native Signal) Derivatization Chemical Derivatization HPPA->Derivatization + Derivatizing Agent Enzyme_Coupling Enzyme-Coupled Assay HPPA->Enzyme_Coupling Reacts in presence of Fluorescent_Tag Highly Fluorescent Product Derivatization->Fluorescent_Tag Forms Fluorogenic_Substrate Fluorogenic Substrate (e.g., HPPA analog) Enzyme_Coupling->Fluorogenic_Substrate Converts High_Signal Enhanced Signal-to-Noise Ratio Fluorescent_Tag->High_Signal Fluorogenic_Substrate->High_Signal

References

Validation & Comparative

Navigating the Analysis of 4-Hydroxyphenylpyruvic Acid in Clinical Samples: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-Hydroxyphenylpyruvic acid (HPPA) in clinical samples is crucial for the diagnosis and monitoring of metabolic disorders such as tyrosinemia and for assessing the effectiveness of treatments. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of HPPA in human serum and urine against the alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been a traditional method for such analyses, current research highlights the superior sensitivity and specificity of mass spectrometry-based techniques for this particular analyte.

Method Comparison: LC-MS/MS vs. GC-MS for HPPA Analysis

The choice of analytical methodology is critical for achieving reliable and accurate results in a clinical setting. Below is a comparative summary of a validated LC-MS/MS method and the commonly used GC-MS technique for the determination of HPPA.

ParameterLC-MS/MSGC-MS
Sample Type Serum, UrineUrine
Sample Preparation Protein precipitation, dilutionExtraction, derivatization
Instrumentation Liquid Chromatograph coupled to a Tandem Mass SpectrometerGas Chromatograph coupled to a Mass Spectrometer
Analysis Time ~5 minutes per sample15 - 60 minutes per sample[1]
Sensitivity HighModerate to High
Specificity High (utilizes precursor and product ion transitions)High (relies on mass spectral fragmentation patterns)
Throughput HighLower

In-Depth Look at a Validated LC-MS/MS Method for HPPA

A robust and validated LC-MS/MS method for the simultaneous analysis of HPPA and other related metabolites in serum and urine has been described, providing a sensitive and specific approach for clinical monitoring.[2]

Experimental Protocol: LC-MS/MS

Sample Preparation (Urine): Urine samples are diluted 1 in 1000 with an internal standard solution containing 0.1% formic acid.[2]

Sample Preparation (Serum): Serum samples are also diluted 1 in 1000 with an internal standard solution containing 0.1% formic acid.[2]

Chromatographic Conditions:

  • Column: Atlantis dC18 (100 mm × 3.0 mm, 3 μm)[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. The organic phase is increased from 20% to 90% over 2.5 minutes.[2]

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 35°C[2]

  • Injection Volume: Not specified.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for HPPA[2]

  • Detection: Multiple Reaction Monitoring (MRM)[2]

Validation Data: LC-MS/MS

The following table summarizes the key validation parameters for the described LC-MS/MS method for HPPA analysis in serum and urine.[2]

Validation ParameterSerumUrine
Linearity Range 10–540 μmol/L50–22,000 μmol/L
Intra-assay Precision (%CV) <11.0%<7.2%
Inter-assay Precision (%CV) <10%<10%
Accuracy (% Recovery) 95.0% to 107.8%95.0% to 107.8%
Stability (3 Freeze-Thaw Cycles) 97.4 ± 3.3% recovery96.8 ± 3.0% recovery
Stability (24h at Room Temp) Stable, though a decreasing trend was observedStable

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of organic acids in urine and has historically been considered a gold standard.[1]

Experimental Protocol: GC-MS (General)

Sample Preparation: A multi-step process is typically required, involving:

  • Extraction: Liquid-liquid extraction or solid-phase extraction to isolate the organic acids from the urine matrix.

  • Derivatization: Chemical modification (e.g., silylation) to increase the volatility and thermal stability of the analytes for gas chromatography.

Chromatographic Conditions:

  • Column: A capillary column suitable for organic acid analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is used to separate the various organic acids.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Detection: Full scan or selected ion monitoring (SIM).

Visualizing the Workflow and Method Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

HPLC_Validation_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample_Collection Clinical Sample Collection (Serum or Urine) Sample_Preparation Sample Preparation (Dilution with Internal Standard) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Validation_Parameters Validation Parameter Assessment (Linearity, Precision, Accuracy, etc.) Data_Acquisition->Validation_Parameters Report Report Validation_Parameters->Report Validation Report

Caption: Workflow for the validation of an LC-MS/MS method for HPPA analysis.

Method_Comparison cluster_lcmsms LC-MS/MS cluster_gcms GC-MS LCMSMS_Node High Sensitivity High Specificity High Throughput Minimal Sample Prep HPPA_Analysis HPPA Analysis LCMSMS_Node->HPPA_Analysis Preferred for High-Volume Clinical Labs GCMS_Node Good Sensitivity Good Specificity Lower Throughput Requires Derivatization GCMS_Node->HPPA_Analysis Established Method for Broad Organic Acid Screening

Caption: Key performance characteristics of LC-MS/MS versus GC-MS for HPPA analysis.

Conclusion

For the specific and sensitive quantification of this compound in clinical samples, the validated LC-MS/MS method offers significant advantages in terms of throughput, reduced sample preparation complexity, and excellent analytical performance. While GC-MS remains a valuable tool for broader organic acid profiling, the targeted and efficient nature of the described LC-MS/MS method makes it a superior choice for routine clinical monitoring of HPPA. The detailed validation data presented provides researchers, scientists, and drug development professionals with the necessary information to assess the suitability of this method for their specific applications.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4-Hydroxyphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-hydroxyphenylpyruvic acid (4-HPPA) is critical in various fields, including the study of metabolic disorders like alkaptonuria and tyrosinemia.[1] The choice of analytical methodology is a pivotal decision that directly influences the reliability and validity of experimental data. This guide presents an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4-HPPA.

This comparison is supported by representative experimental data and detailed methodologies to assist in method selection, development, and cross-validation. While both techniques are capable of accurately quantifying 4-HPPA, they possess distinct advantages and disadvantages depending on the specific analytical requirements, such as sensitivity, sample matrix complexity, and throughput.

Quantitative Performance Comparison

The selection of an analytical method is heavily dependent on its performance characteristics. The following table summarizes typical validation parameters for the quantification of 4-HPPA using HPLC and GC-MS. The data for HPLC is based on a validated LC-MS/MS method, a common and advanced form of HPLC.[2][3] The GC-MS data is representative of typical performance for this type of analysis.

Validation ParameterHigh-Performance Liquid Chromatography (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998≥ 0.998
Limit of Detection (LOD) ~0.5 - 5 µg/L~1 - 10 µg/L
Limit of Quantification (LOQ) ~1 - 15 µg/L~2 - 20 µg/L
Accuracy (% Recovery) 95.0 - 107.8%[2][3]90 - 110%
Precision (%RSD) < 10%[3]< 15%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for a cross-validation study and the individual analytical workflows for HPLC and GC-MS methods.

cluster_0 Cross-Validation Workflow Define Define Analytical Requirements Develop_HPLC Develop & Optimize HPLC Method Define->Develop_HPLC Develop_GCMS Develop & Optimize GC-MS Method Define->Develop_GCMS Validate_HPLC Validate HPLC Method Develop_HPLC->Validate_HPLC Validate_GCMS Validate GC-MS Method Develop_GCMS->Validate_GCMS Analyze_Samples Analyze Same Set of Samples by Both Methods Validate_HPLC->Analyze_Samples Validate_GCMS->Analyze_Samples Compare_Results Statistically Compare Results Analyze_Samples->Compare_Results Conclusion Draw Conclusion on Method Comparability Compare_Results->Conclusion

A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

cluster_1 HPLC Analytical Workflow cluster_2 GC-MS Analytical Workflow Sample_Prep_HPLC Sample Preparation (e.g., Protein Precipitation, Dilution) HPLC_Separation HPLC Separation (Reversed-Phase) Sample_Prep_HPLC->HPLC_Separation MS_Detection Mass Spectrometric Detection HPLC_Separation->MS_Detection Data_Analysis_HPLC Data Analysis & Quantification MS_Detection->Data_Analysis_HPLC Sample_Prep_GCMS Sample Preparation (e.g., LLE, SPE) Derivatization Derivatization (e.g., Silylation) Sample_Prep_GCMS->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection_GC Mass Spectrometric Detection GC_Separation->MS_Detection_GC Data_Analysis_GCMS Data Analysis & Quantification MS_Detection_GC->Data_Analysis_GCMS

A comparison of the analytical workflows for HPLC and GC-MS methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative protocols for the analysis of 4-HPPA by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is well-suited for the analysis of polar, non-volatile compounds like 4-HPPA. The following protocol is based on a reversed-phase LC-MS/MS method.[2]

  • Sample Preparation:

    • For serum or urine samples, perform a protein precipitation step by adding a threefold volume of ice-cold methanol.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and dilute it 1:1000 with an internal standard solution prepared in deionized water with 0.1% formic acid.[2]

  • HPLC-MS/MS Conditions:

    • Column: A C18 column (e.g., Atlantis dC18, 100 mm x 3.0 mm, 3 µm) is suitable for separation.[2]

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: Water with 0.1% formic acid.[2]

      • Mobile Phase B: Methanol with 0.1% formic acid.[2]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[2]

    • Gradient Program:

      • Start with 20% B for 0.5 minutes.

      • Increase linearly to 90% B over 2 minutes.

      • Hold at 90% B for 1 minute.

      • Return to initial conditions and re-equilibrate for 2 minutes.[2]

    • Detection: Mass spectrometric detection in negative ionization mode is effective for 4-HPPA.[2][3]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of 4-HPPA to the internal standard against the concentration of the standards.

    • Calculate the concentration of 4-HPPA in the samples based on this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-HPPA, a derivatization step is necessary to increase its volatility.[4]

  • Sample Preparation:

    • An extraction step, such as liquid-liquid extraction (LLE) with a solvent like ethyl acetate, is often required to isolate 4-HPPA from the sample matrix.

    • Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.[5]

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert 4-HPPA into its more volatile trimethylsilyl (B98337) (TMS) derivative.[6]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., DB-5ms), is commonly used.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of a characteristic ion of the derivatized 4-HPPA against the concentration of the standards.

    • Determine the concentration of 4-HPPA in the samples from the calibration curve.

Conclusion

Both HPLC and GC-MS are suitable and powerful techniques for the quantification of 4-HPPA. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC (specifically LC-MS/MS) offers high specificity and is ideal for analyzing the polar and thermally labile 4-HPPA directly from complex biological matrices with minimal sample preparation (protein precipitation and dilution).[2] It is often preferred for high-throughput clinical and research applications.

  • GC-MS provides excellent sensitivity and selectivity but requires a derivatization step to analyze the non-volatile 4-HPPA.[4] This additional sample preparation step can increase the analysis time and potential for variability. However, GC-MS can be a very robust and cost-effective option, especially when the highest sensitivity is required and the sample throughput is lower.

A thorough cross-validation is essential when transitioning between these methods or when comparing data from different laboratories. This ensures data integrity and confirms that both methods provide comparable and reliable results for the quantification of 4-HPPA.

References

The Definitive Guide to Alkaptonuria Biomarkers: 4-Hydroxyphenylpyruvic Acid vs. Homogentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Alkaptonuria (AKU) is a rare, autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD). This enzymatic block leads to the accumulation of homogentisic acid (HGA), a key metabolite in the tyrosine degradation pathway. The deposition of HGA in connective tissues results in a condition known as ochronosis, characterized by debilitating osteoarthropathy, darkening of urine, and pigmentation of cartilage and other tissues. Accurate and reliable biomarkers are crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for AKU. This guide provides a comprehensive comparison of two key metabolites in the tyrosine pathway, 4-Hydroxyphenylpyruvic acid (HPPA) and homogentisic acid (HGA), as biomarkers for alkaptonuria, supported by experimental data and detailed methodologies.

Executive Summary

Homogentisic acid (HGA) is the established and gold-standard biomarker for the diagnosis of alkaptonuria. Its accumulation is the direct consequence of the enzymatic defect in AKU, leading to significantly elevated levels in the urine and blood of affected individuals. In contrast, this compound (HPPA), an upstream metabolite of HGA, is not significantly elevated in untreated alkaptonuria. However, HPPA levels become clinically relevant in monitoring patients undergoing treatment with nitisinone (B1678953), a 4-hydroxyphenylpyruvate dioxygenase inhibitor.

Performance Comparison: HPPA vs. HGA in Untreated Alkaptonuria

The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between affected individuals and healthy controls. In the context of untreated alkaptonuria, HGA demonstrates superior performance as a diagnostic marker compared to HPPA.

BiomarkerPathophysiological Relevance in Untreated AKUTypical Levels in Untreated AKU Patients (Urine)Typical Levels in Healthy Individuals (Urine)Diagnostic Utility
Homogentisic Acid (HGA) Directly accumulates due to the deficiency of homogentisate 1,2-dioxygenase.[1]1 to 8 grams per day.[2]20-30 mg per 24-hour urine sample.Gold Standard for diagnosis. High sensitivity and specificity.
This compound (HPPA) As an upstream metabolite, it is efficiently converted to HGA and does not significantly accumulate.Largely undetectable or within the normal range.Variable, but generally low.Poor as a primary diagnostic marker for untreated AKU.

The Role of HPPA in Monitoring Nitisinone Therapy

Nitisinone is a therapeutic agent used in the management of alkaptonuria. It works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of HGD in the tyrosine metabolism pathway. This inhibition effectively reduces the production of HGA. Consequently, this leads to an accumulation of the substrate of HPPD, which is HPPA. Therefore, monitoring HPPA levels, along with HGA, is crucial for assessing the efficacy and metabolic effects of nitisinone treatment.

Metabolic Pathway in Alkaptonuria

The following diagram illustrates the tyrosine metabolism pathway and the enzymatic block in alkaptonuria.

Tyrosine_Metabolism cluster_krebs Krebs Cycle Tyrosine Tyrosine HPPA This compound (HPPA) Tyrosine->HPPA Tyrosine aminotransferase HGA Homogentisic acid (HGA) HPPA->HGA 4-Hydroxyphenylpyruvate dioxygenase (HPPD) (Inhibited by Nitisinone) Maleylacetoacetic_acid Maleylacetoacetic acid HGA->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase (HGD) (Deficient in Alkaptonuria) Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetic_acid->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase

Tyrosine metabolism pathway in alkaptonuria.

Experimental Protocols

Accurate quantification of HPPA and HGA is essential for their use as biomarkers. The following are summaries of established experimental protocols for their measurement in urine.

Quantification of HGA and HPPA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous, sensitive, and specific quantification of HGA, HPPA, and other metabolites in the tyrosine pathway.

Sample Preparation:

  • Urine samples are centrifuged to remove particulate matter.

  • Aliquots of the supernatant are diluted with an internal standard solution containing isotopically labeled analogues of the target analytes (e.g., ¹³C₆-HGA).

Chromatographic Separation:

  • Column: A reverse-phase C18 column (e.g., Atlantis dC18, 100 mm × 3.0 mm, 3 µm) is typically used.

  • Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) with 0.1% formic acid).

  • Flow Rate: A constant flow rate of approximately 0.4 mL/min is maintained.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for the acidic analytes HPPA and HGA.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Quantification of HGA by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard method for the diagnosis of alkaptonuria through HGA quantification.[2]

Sample Preparation and Derivatization:

  • An internal standard (e.g., a non-endogenous organic acid) is added to the urine sample.

  • The organic acids, including HGA, are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).

  • The extracted acids are then derivatized to make them volatile for GC analysis. A common derivatization procedure involves oximation followed by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Gas Chromatographic Separation:

  • Column: A non-polar capillary column (e.g., DB-1MS) is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to separate the different derivatized organic acids based on their boiling points.

Mass Spectrometric Detection:

  • Ionization: Electron ionization (EI) is used to fragment the derivatized molecules.

  • Detection Mode: The mass spectrometer can be operated in either full scan mode to identify all present compounds or in selected ion monitoring (SIM) mode for targeted quantification of HGA, which offers higher sensitivity.

Data Analysis:

  • HGA is identified by its characteristic retention time and mass spectrum.

  • Quantification is performed by comparing the peak area of the derivatized HGA to that of the internal standard, using a calibration curve.

Logical Workflow for Biomarker Analysis in Alkaptonuria Diagnosis

The following diagram illustrates a logical workflow for the use of biomarkers in the diagnosis of alkaptonuria.

Alkaptonuria_Diagnosis_Workflow Clinical_Suspicion Clinical Suspicion of Alkaptonuria (e.g., dark urine, arthropathy) Urine_Sample Collect Urine Sample Clinical_Suspicion->Urine_Sample HGA_Analysis Quantitative Analysis of Homogentisic Acid (HGA) (GC-MS or LC-MS/MS) Urine_Sample->HGA_Analysis HGA_Elevated Significantly Elevated HGA Levels? HGA_Analysis->HGA_Elevated AKU_Confirmed Diagnosis of Alkaptonuria Confirmed HGA_Elevated->AKU_Confirmed Yes AKU_Ruled_Out Alkaptonuria Unlikely HGA_Elevated->AKU_Ruled_Out No

Diagnostic workflow for alkaptonuria.

Conclusion

In the diagnostic landscape of untreated alkaptonuria, homogentisic acid (HGA) stands as the unequivocal and superior biomarker. Its direct link to the underlying pathophysiology of the disease ensures high diagnostic accuracy. While this compound (HPPA) is a crucial metabolite in the tyrosine pathway, its clinical utility as a biomarker for AKU is primarily confined to the therapeutic monitoring of patients on nitisinone. For researchers, scientists, and drug development professionals, a clear understanding of the distinct roles of these two biomarkers is essential for accurate diagnosis, effective clinical trial design, and the development of novel therapeutic strategies for alkaptonuria.

References

A Comparative Analysis of 4-HPPA and Phenylpyruvic Acid in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic profiling, the analysis of organic acids provides a critical window into the functional state of cellular metabolism. Among the myriad of metabolites, 4-hydroxyphenylpyruvic acid (4-HPPA) and phenylpyruvic acid stand out as key biomarkers for distinct inborn errors of metabolism. This guide offers a comparative analysis of these two keto acids, delving into their metabolic origins, pathological significance, and the analytical methodologies employed for their quantification. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these metabolites in their studies.

At a Glance: 4-HPPA vs. Phenylpyruvic Acid

FeatureThis compound (4-HPPA)Phenylpyruvic Acid
Metabolic Pathway Tyrosine CatabolismPhenylalanine Catabolism (alternative pathway)
Precursor Amino Acid TyrosinePhenylalanine
Key Associated Enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD)Phenylalanine hydroxylase (PAH)
Associated Inborn Error of Metabolism Tyrosinemia (esp. Type III)[1][2][3][4][5]Phenylketonuria (PKU)[6]
Pathological Significance Elevated levels are indicative of a blockage in tyrosine degradation.Elevated levels signify the shunting of phenylalanine metabolism due to PAH deficiency.[7][6]

Quantitative Comparison of 4-HPPA and Phenylpyruvic Acid in Biological Fluids

The concentrations of 4-HPPA and phenylpyruvic acid in biological fluids are pivotal for the diagnosis and monitoring of their associated metabolic disorders. The following table summarizes their typical concentrations in healthy individuals and in pathological states.

AnalyteMatrixHealthy IndividualsPathological State (Disorder)Pathological Concentration
This compound (4-HPPA) Serum<10 µmol/L[8]Tyrosinemia Type IIIMarkedly elevated, though specific serum ranges are not well-defined in literature.
Urine<50 µmol/L[8]Tyrosinemia Type III"Massive excretion"[3]; specific quantitative ranges vary but are significantly above the reference.
Phenylpyruvic Acid SerumVery low/undetectablePhenylketonuria (PKU)Elevated, contributing to the overall phenylketone pool. Specific ranges are not consistently reported.
UrineTypically undetectable or present at very low levels.Phenylketonuria (PKU)Significantly elevated.[7][9]

Metabolic Pathways and their Perturbation

The metabolic fates of phenylalanine and tyrosine are intrinsically linked. Phenylalanine is an essential amino acid that is hydroxylated to form tyrosine by the enzyme phenylalanine hydroxylase (PAH). Tyrosine is then further catabolized through a series of enzymatic steps. 4-HPPA and phenylpyruvic acid are intermediates in these pathways, and their accumulation is a direct consequence of specific enzyme deficiencies.

MetabolicPathways Phe Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Tyr Tyrosine Phe->Tyr Normal Pathway HPPA This compound (4-HPPA) Tyr->HPPA Homogentisate Homogentisic Acid HPPA->Homogentisate Maleylacetoacetate Maleylacetoacetic Acid Homogentisate->Maleylacetoacetate PAH Phenylalanine Hydroxylase (PAH) PAH->Tyr PKU_block Deficient in Phenylketonuria (PKU) TAT Tyrosine Aminotransferase TAT->HPPA HPD 4-Hydroxyphenylpyruvate Dioxygenase (HPD) HPD->Homogentisate TyrIII_block Deficient in Tyrosinemia Type III ExperimentalWorkflow start Urine Sample Collection extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) start->extraction derivatization Derivatization (e.g., oximation followed by silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data

References

A Comparative Guide to the Inhibitory Effects of Various Compounds on 4-Hydroxyphenylpyruvate Dioxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various chemical compounds on the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolism pathway and a key target for the development of herbicides and therapeutics. This document presents quantitative data on inhibitor potency, detailed experimental protocols for assessing inhibition, and visual representations of the relevant biochemical pathways and experimental workflows.

Quantitative Comparison of HPPD Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a range of HPPD inhibitors from various chemical classes. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions such as the source of the HPPD enzyme and assay conditions can vary.

CompoundChemical ClassTarget Organism/EnzymeIC50 ValueReference
Nitisinone (NTBC)TriketoneRat Liver HPPD~40 nM
MesotrioneTriketoneArabidopsis thaliana HPPD0.28 µM
SulcotrioneTriketoneArabidopsis thaliana HPPD250 ± 21 nM
LeptospermoneTriketoneNot Specified~13.3 µM
TembotrioneTriketoneRecombinant E. coli expressing plant HPPD0.051 µM (Limit of Detection)
BenzobicyclonTriketoneNot SpecifiedPotent Inhibition
FenquinotrioneTriketoneRice HPPD27.2 nM
FenquinotrioneTriketoneArabidopsis thaliana HPPD44.7 nM
HPPD-IN-1PyrazoleArabidopsis thaliana HPPD0.248 µM
AtHPPD-IN-1PyrazoleArabidopsis thaliana HPPD12 nM
Compound 73Cinnamoyl-based TriketoneArabidopsis thaliana HPPD2.5 µM

Experimental Protocols

Accurate and reproducible assessment of HPPD inhibition is crucial for the discovery and development of new inhibitors. The following are detailed methodologies for commonly used assays.

In Vitro Spectrophotometric HPPD Inhibition Assay

This is a widely used method to determine the in vitro potency of compounds against purified HPPD.

Principle: The activity of HPPD is determined by monitoring the formation of its product, homogentisate (B1232598) (HGA), from the substrate 4-hydroxyphenylpyruvate (HPPA). Since HGA itself does not have a strong absorbance, a coupled-enzyme system is employed. A second enzyme, homogentisate 1,2-dioxygenase (HGD), is added to the reaction, which rapidly converts HGA to maleylacetoacetate. The formation of maleylacetoacetate can be monitored spectrophotometrically by measuring the increase in absorbance at 318 nm.

Materials and Reagents:

  • Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate solution

  • Homogentisate 1,2-dioxygenase (HGD)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, purified HPPD enzyme, and HGD enzyme.

  • Add varying concentrations of the test inhibitor compounds to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Whole-Cell Colorimetric Bioassay

This high-throughput screening method allows for the evaluation of HPPD inhibitors in a cellular context.

Principle: This assay utilizes a recombinant Escherichia coli strain engineered to express a plant HPPD enzyme. In the presence of tyrosine, the recombinant E. coli can convert it to HGA via the expressed HPPD. The HGA is then auto-oxidized and polymerized to form a soluble melanin-like brown pigment. The addition of an HPPD inhibitor will block this pathway, leading to a decrease in pigment production, which can be quantified colorimetrically.

Materials and Reagents:

  • Recombinant E. coli strain expressing HPPD

  • Growth medium (e.g., Luria-Bertani broth)

  • Inducer for protein expression (e.g., IPTG)

  • Tyrosine solution

  • Test compounds (inhibitors)

  • 96-well microplate

  • Microplate reader for measuring optical density (e.g., at 405 nm or 600 nm)

Procedure:

  • Grow the recombinant E. coli culture to a suitable density.

  • Induce the expression of the HPPD enzyme by adding an inducer like IPTG.

  • In a 96-well plate, add the induced bacterial culture, tyrosine, and varying concentrations of the test inhibitor compounds.

  • Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours) to allow for cell growth and pigment production.

  • Measure the optical density of the culture in each well using a microplate reader. The decrease in color intensity corresponds to the inhibition of HPPD.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizing the Biochemical and Experimental Landscape

Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental designs. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of HPPD inhibition.

HPPD_Signaling_Pathway cluster_tyrosine Tyrosine Catabolism cluster_downstream Downstream Pathways Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Phytoene desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Plant Bleaching & Death Inhibitor HPPD Inhibitor Inhibitor->HPPA Blocks conversion

Caption: The signaling pathway of HPPD inhibition in plants.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified HPPD Enzyme Reaction Enzymatic Reaction (HPPD + HPPA + Inhibitor) Enzyme->Reaction Substrate HPPA Substrate Substrate->Reaction Inhibitors Test Inhibitors Inhibitors->Reaction Measurement Spectrophotometric Measurement (318 nm) Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates IC50 Determine IC50 Value Rates->IC50

Caption: Workflow for the in vitro spectrophotometric HPPD inhibition assay.

Comparison_Logic cluster_compounds Compounds cluster_assays Inhibition Assays cluster_data Performance Data cluster_comparison Comparative Analysis CompoundA Compound A InVitro In Vitro Assay CompoundA->InVitro InVivo In Vivo/Cell-based Assay CompoundA->InVivo CompoundB Compound B CompoundB->InVitro CompoundB->InVivo CompoundC Compound C CompoundC->InVitro CompoundC->InVivo IC50_A IC50 (A) InVitro->IC50_A IC50_B IC50 (B) InVitro->IC50_B IC50_C IC50 (C) InVitro->IC50_C Selectivity Selectivity InVivo->Selectivity Efficacy Relative Efficacy IC50_A->Efficacy IC50_B->Efficacy IC50_C->Efficacy

Caption: Logical flow for comparing the inhibitory effects of different compounds.

Validating a Novel 4-HPPA Immunoassay for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating tyrosine metabolism, inborn errors of metabolism, and related drug development, the accurate quantification of 4-hydroxyphenylpyruvic acid (4-HPPA) is paramount. While high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely accepted method, the immunoassay presents a higher-throughput and more accessible alternative. This guide provides a framework for the validation of a novel 4-HPPA immunoassay for research purposes, comparing its performance benchmarks against a validated LC-MS/MS method.

Introduction to 4-HPPA and its Significance

This compound is a key intermediate in the metabolic pathway of the amino acid tyrosine.[1] The conversion of tyrosine to 4-HPPA is catalyzed by the enzyme tyrosine aminotransferase.[1][2] Subsequently, 4-HPPA is converted to homogentisic acid by this compound dioxygenase (HPD). Deficiencies in this pathway can lead to metabolic disorders such as tyrosinemia type III, making 4-HPPA a critical biomarker for disease diagnosis and monitoring.[2][3]

Tyrosine Metabolism Pathway

The diagram below illustrates the position of 4-HPPA within the tyrosine catabolism pathway, highlighting the enzymatic steps and related metabolites.

Tyrosine_Metabolism cluster_pathway Tyrosine Catabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase HPPA 4-HPPA Tyrosine->HPPA Tyrosine Aminotransferase Homogisic_Acid Homogisic_Acid HPPA->Homogisic_Acid 4-HPPA Dioxygenase (HPD) Homogentisic_Acid Homogentisic Acid Maleylacetoacetic_Acid Maleylacetoacetic Acid Fumarylacetoacetic_Acid Fumarylacetoacetic Acid Maleylacetoacetic_Acid->Fumarylacetoacetic_Acid Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetic_Acid->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase Homogisic_Acid->Maleylacetoacetic_Acid Homogentisate 1,2-Dioxygenase

Caption: Tyrosine metabolism pathway highlighting 4-HPPA.

Performance Comparison: Immunoassay vs. LC-MS/MS

The validation of a new immunoassay requires a rigorous assessment of its performance characteristics against an established method.[4][5] The following table summarizes key validation parameters, presenting published data for a validated LC-MS/MS method for 4-HPPA analysis in serum and urine, alongside the target acceptance criteria for a research-use immunoassay.[6][7]

Validation Parameter LC-MS/MS (Validated Method) [6][7][8]Immunoassay (Target Acceptance Criteria) Purpose
Precision (CV%) Measures the closeness of agreement between independent test results.[4]
Intra-AssaySerum: <11.0% Urine: <7.2%<15%Repeatability within the same assay run.
Inter-AssaySerum: <10.0% Urine: <10.0%<20%Reproducibility between different assay runs.
Accuracy (% Recovery) Serum: 95.0% - 107.8% Urine: 95.0% - 107.8%80% - 120%The closeness of the measured value to the true value.[4][9]
Linearity of Dilution Not explicitly reported, but implied by accuracy across range.R² > 0.98Ensures that sample dilutions produce results proportional to the concentration.
Lower Limit of Quantification (LLOQ) Serum: 30 µmol/L Urine: 58 µmol/LTo be determinedThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[5]
Upper Limit of Quantification (ULOQ) Serum: 533 µmol/L Urine: 22,000 µmol/LTo be determinedThe highest concentration that can be quantitatively determined with acceptable precision and accuracy.[5]
Specificity / Selectivity High (based on mass-to-charge ratio)Minimal cross-reactivity with related metabolites (e.g., Tyrosine, HPLA)The ability of the assay to detect only the target analyte.[10]
Sample Stability (Freeze/Thaw) Serum & Urine: Average recovery >96.8% after 3 cycles.>85% recoveryEnsures sample integrity after freezing and thawing.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of a 4-HPPA immunoassay. Below are outlines for key validation experiments.

Immunoassay Principle: Competitive ELISA Workflow

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for quantifying small molecules like 4-HPPA. In this setup, 4-HPPA in the sample competes with a known amount of enzyme-labeled 4-HPPA for binding to a limited number of capture antibodies coated on a microplate. The resulting signal is inversely proportional to the amount of 4-HPPA in the sample.

Competitive_ELISA cluster_workflow Competitive ELISA Workflow Start Start: Antibody-Coated Plate Add_Sample Add Sample (containing 4-HPPA) and Enzyme-Labeled 4-HPPA Start->Add_Sample Incubate Incubate: Competition for Antibody Binding Add_Sample->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Develop_Signal Signal Development (Color Change) Add_Substrate->Develop_Signal Read_Plate Read Absorbance (Spectrophotometer) Develop_Signal->Read_Plate Calculate Calculate 4-HPPA Concentration (Signal is inversely proportional to concentration) Read_Plate->Calculate End End: Results Calculate->End

Caption: Workflow for a typical competitive ELISA.

Validation Workflow

The validation process ensures that the immunoassay is fit for its intended purpose.[4][10] It involves a series of experiments to determine the assay's performance characteristics.

Validation_Workflow cluster_validation Immunoassay Validation Logical Flow Assay_Dev Assay Development & Optimization Precision Precision Assessment (Intra- & Inter-Assay) Assay_Dev->Precision Accuracy Accuracy Assessment (Spike/Recovery & Linearity) Assay_Dev->Accuracy Sensitivity Sensitivity Determination (LLOQ & ULOQ) Assay_Dev->Sensitivity Specificity Specificity Testing (Cross-Reactivity) Assay_Dev->Specificity Stability Sample Stability (Freeze/Thaw, Room Temp) Assay_Dev->Stability Fit_For_Purpose Assay is Fit for Purpose? Precision->Fit_For_Purpose Accuracy->Fit_For_Purpose Sensitivity->Fit_For_Purpose Specificity->Fit_For_Purpose Stability->Fit_For_Purpose Report Validation Report Generation Fit_For_Purpose->Assay_Dev No Implement Implement for Sample Analysis Fit_For_Purpose->Implement Yes Implement->Report

Caption: Logical workflow for immunoassay validation.

Protocol for Precision (Intra- and Inter-Assay CV)
  • Prepare Samples: Create at least three quality control (QC) samples with low, medium, and high concentrations of 4-HPPA, spanning the expected assay range.

  • Intra-Assay Precision: Analyze five replicates of each QC sample in a single assay run. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each concentration level. The %CV should be within the predefined acceptance criteria (e.g., <15%).

  • Inter-Assay Precision: Analyze five replicates of each QC sample across five different days, using different reagent lots if possible. Calculate the mean, SD, and %CV for each QC level across all runs. The %CV should meet the acceptance criteria (e.g., <20%).[9]

Protocol for Accuracy (Spike and Recovery)
  • Select Samples: Obtain at least five different blank matrix samples (e.g., serum, urine) from individual donors.

  • Spike Samples: Divide each sample into two aliquots. Spike one aliquot with a known concentration of 4-HPPA (the other remains as the neat sample). Use low, medium, and high spike concentrations across the different samples.

  • Analysis: Analyze both the neat and spiked samples in the same assay run.

  • Calculate Recovery: Determine the concentration of the neat and spiked samples from the standard curve. Calculate the percent recovery using the formula: % Recovery = (Concentration of Spiked Sample - Concentration of Neat Sample) / Spike Concentration * 100

  • Acceptance: The mean recovery should fall within 80-120%.[9]

Conclusion

While LC-MS/MS remains a benchmark for the quantification of 4-HPPA, a validated immunoassay can offer a valuable, high-throughput alternative for research applications. The validation process is critical to ensure that the data generated is accurate, precise, and reproducible. By systematically evaluating parameters such as precision, accuracy, and specificity against established methods and predefined acceptance criteria, researchers can confidently implement a 4-HPPA immunoassay for screening, drug development, and metabolic research. The protocols and comparative data presented in this guide provide a robust framework for this validation process.

References

A Comparative Guide to the Biological Activity of 4-Hydroxyphenylpyruvic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Hydroxyphenylpyruvic acid (HPPA), an intermediate in the metabolism of aromatic amino acids, and its derivatives. While direct comparative studies are limited, this document synthesizes available data on their antioxidant, anti-inflammatory, and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitory activities to inform further research and drug development.

Overview of this compound (HPPA)

This compound is a keto acid involved in the metabolic pathway of tyrosine. It is a precursor to homogentisic acid, a key molecule in the biosynthesis of vital compounds such as plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[1] Beyond its metabolic role, HPPA has demonstrated intrinsic biological activities, notably anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity of HPPA

In vitro studies have shown that HPPA can inhibit the production of key inflammatory mediators. Specifically, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HPPA has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6), with IC50 values of 0.5 mM and 2 mM, respectively.[2]

Antioxidant Activity of HPPA

The phenolic structure of HPPA suggests inherent antioxidant potential, a common feature of compounds with hydroxyl groups attached to an aromatic ring. While extensive quantitative data directly comparing its antioxidant activity to derivatives is scarce, its ability to mitigate oxidative stress has been noted. For instance, it has been shown to decrease mitochondrial superoxide (B77818) production under conditions of serum starvation.[2]

Biological Activities of HPPA Derivatives

The majority of research on HPPA derivatives has been concentrated on their potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), primarily for the development of herbicides.[3] However, other biological activities, including antioxidant and anticancer effects, have been explored in various synthetic derivatives.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD inhibitors are a significant class of herbicides that function by blocking the conversion of HPPA to homogentisic acid, which is crucial for photosynthesis.[1] This inhibition leads to a bleaching effect in plants. Several HPPA derivatives have been developed as potent HPPD inhibitors.

dot

HPPD_Inhibition cluster_pathway Tyrosine Catabolism Pathway cluster_inhibitors HPPD Inhibitors Tyrosine Tyrosine HPPA This compound (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid HPPA->HGA HPPD Plastoquinone_Tocopherol Plastoquinone & Tocopherol Biosynthesis HGA->Plastoquinone_Tocopherol Nitisinone Nitisinone Nitisinone->HPPA Inhibit Mesotrione Mesotrione Mesotrione->HPPA Inhibit Sulcotrione Sulcotrione Sulcotrione->HPPA Inhibit

Caption: Inhibition of the tyrosine catabolism pathway by HPPD inhibitor derivatives.

Antioxidant and Anticancer Activities of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their antioxidant and anticancer properties. Several of these compounds demonstrated strong antioxidant activity in the DPPH radical scavenging assay.[4] Notably, some derivatives also exhibited promising anticancer activity against A549 lung cancer cells, with some showing favorable cytotoxicity profiles towards noncancerous Vero cells.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of HPPA and its derivatives. It is important to note that the data for the parent compound and its derivatives are often from different studies, and therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anti-inflammatory Activity of this compound

CompoundCell LineAssayIC50 (mM)
This compoundRAW 264.7Nitric Oxide (NO) Inhibition0.5[2]
This compoundRAW 264.7Interleukin-6 (IL-6) Inhibition2[2]

Table 2: HPPD Inhibitory Activity of Selected Derivatives

CompoundSource Organism of HPPDKi (nmol/L)
NitisinoneArabidopsis thaliana6.43
SulcotrioneArabidopsis thaliana5.79

Note: Data for Ki values of HPPD inhibitors is extensive in patent and agricultural science literature but is not the primary focus of this guide on broader biological activities.

Table 3: Antioxidant and Anticancer Activities of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Compound IDAntioxidant Activity (% DPPH Inhibition)Anticancer Activity (A549 cell viability %)
16 61.2-
20 High17.2
21 -~20
22 -~25
29 54.431.2
33 60.6-
BHT (Control)22.0-

Data extracted from a study on a series of 36 derivatives.[4] The parent HPPA was not included in this comparative study.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

dot

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix Test Compound/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Test Compound and Standard (e.g., Ascorbic Acid) Serial Dilutions prep_sample->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound dilutions to the DPPH solution. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

dot

NO_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells in 96-well plate incubate_adhere Incubate for 24h to allow adherence seed_cells->incubate_adhere add_compound Treat cells with Test Compound incubate_adhere->add_compound add_lps Stimulate with LPS (e.g., 1 µg/mL) add_compound->add_lps incubate_treatment Incubate for 24h add_lps->incubate_treatment collect_supernatant Collect Cell Supernatant incubate_treatment->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance (e.g., at 540 nm) griess_reaction->measure_absorbance calc_inhibition Calculate % NO Inhibition measure_absorbance->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and measuring the absorbance at 540 nm.

  • Calculation: A standard curve is prepared using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Conclusion

This compound exhibits notable anti-inflammatory and antioxidant properties. While the majority of research on its derivatives has focused on HPPD inhibition for agricultural applications, preliminary studies on other classes of derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acids, suggest a potential for enhanced or varied biological activities, including antioxidant and anticancer effects.

A significant gap in the literature is the lack of direct, side-by-side comparative studies of HPPA and its derivatives for a range of biological activities under uniform experimental conditions. Such studies are crucial for establishing clear structure-activity relationships and guiding the rational design of novel therapeutic agents based on the HPPA scaffold. Future research should aim to synthesize a focused library of HPPA derivatives and perform comprehensive in vitro and in vivo testing to elucidate their full therapeutic potential.

References

Comparative Guide to Cross-Reactivity Assessment in Immunoassays Targeting 4-Hydroxyphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Hydroxyphenylpyruvic Acid and Immunoassay Specificity

This compound is a key intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine.[1][2][3] Accurate measurement of HPPA is crucial in the study of metabolic disorders such as tyrosinemia and phenylketonuria. Immunoassays offer a high-throughput and sensitive method for such quantification. However, a critical aspect of immunoassay development is the assessment of cross-reactivity, which defines the extent to which the assay's antibodies bind to molecules structurally similar to the target analyte.[4][5] High cross-reactivity with related metabolites can lead to inaccurate measurements and misinterpretation of results.

Identifying Potential Cross-Reactants

A thorough cross-reactivity assessment begins with the identification of compounds that are structurally and chemically similar to HPPA. These are primarily other intermediates in the phenylalanine and tyrosine metabolic pathways.

Key Potential Cross-Reactants for an HPPA Immunoassay:

  • L-Tyrosine: The direct precursor to HPPA.[1][6]

  • L-Phenylalanine: The essential amino acid from which tyrosine is synthesized.[1][6][7]

  • Homogentisic Acid: The downstream metabolite of HPPA.[2]

  • Phenylpyruvic Acid: A structurally similar keto acid.

  • 4-Hydroxyphenyllactic Acid: A related metabolite in the tyrosine pathway.

  • 3-Hydroxyphenylpyruvic Acid: An isomer of HPPA.

  • Dopamine, Adrenaline, Noradrenaline: Catecholamines synthesized from tyrosine.[8]

Data Presentation: A Template for Cross-Reactivity Analysis

Quantitative cross-reactivity data should be summarized in a clear, tabular format. The performance of a hypothetical anti-HPPA antibody is presented below as an example. Cross-reactivity is typically calculated based on the concentration of the competing compound required to cause a 50% inhibition of the maximum signal (IC50) relative to the IC50 of HPPA.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of HPPA / IC50 of Test Compound) x 100[9]

Table 1: Hypothetical Cross-Reactivity of a Competitive Immunoassay for this compound

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compoundC9H8O410100%
L-TyrosineC9H11NO3>10,000<0.1%
L-PhenylalanineC9H11NO2>10,000<0.1%
Homogentisic AcidC8H8O48,5000.12%
Phenylpyruvic AcidC9H8O35,0000.2%
4-Hydroxyphenyllactic AcidC9H10O47,2000.14%
3-Hydroxyphenylpyruvic AcidC9H8O41,5000.67%

Experimental Protocols

The following is a detailed protocol for a competitive ELISA, a suitable format for the detection of a small molecule like HPPA.[10][11][12][13]

1. Preparation of HPPA-Protein Conjugate and Coating of Microplate:

  • Covalently conjugate HPPA to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to create an immunogen for antibody production and a coating antigen for the ELISA plate.

  • Dilute the HPPA-protein conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

2. Competitive Immunoassay Procedure:

  • Prepare serial dilutions of HPPA standards and the potential cross-reacting compounds in assay buffer.

  • In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the anti-HPPA antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.

  • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature. During this step, free HPPA (from the standard or sample) and the test compounds will compete with the plate-bound HPPA-protein conjugate for binding to the limited amount of anti-HPPA antibody.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color development.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[13]

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the HPPA standard curve and for each of the test compounds.

  • Determine the IC50 value for HPPA and for each potential cross-reactant from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each test compound using the formula provided above.

Mandatory Visualizations

The following diagrams illustrate the key principles and workflows discussed in this guide.

Competitive_Immunoassay_Principle cluster_0 High HPPA Concentration in Sample cluster_1 Low HPPA Concentration in Sample HPPA_Sample_High HPPA (Sample) Antibody_High Anti-HPPA Antibody HPPA_Sample_High->Antibody_High Binds Coated_HPPA_High Coated HPPA Antibody_High->Coated_HPPA_High Less Binding Result_High Low Signal HPPA_Sample_Low HPPA (Sample) Antibody_Low Anti-HPPA Antibody HPPA_Sample_Low->Antibody_Low Less Binding Coated_HPPA_Low Coated HPPA Antibody_Low->Coated_HPPA_Low Binds Result_Low High Signal

Caption: Principle of a competitive immunoassay for HPPA detection.

Cross_Reactivity_Workflow cluster_planning Planning cluster_experiment Experimental cluster_analysis Data Analysis A Identify Target Analyte (this compound) B Identify Potential Cross-Reactants (e.g., Tyrosine, Phenylalanine) A->B C Develop Competitive Immunoassay B->C D Prepare Standard Curves for HPPA and Test Compounds C->D E Run ELISA with all Compounds D->E F Generate Dose-Response Curves E->F G Determine IC50 Values F->G H Calculate % Cross-Reactivity G->H I Summarize in Data Table H->I

Caption: Logical workflow for assessing immunoassay cross-reactivity.

References

A Comparative Guide to Analytical Methods for 4-Hydroxyphenylpyruvic Acid (4-HPPA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity and sensitivity of various analytical methods for the quantification of 4-hydroxyphenylpyruvic acid (4-HPPA), a critical intermediate in tyrosine metabolism. Understanding the nuances of these analytical techniques is paramount for accurate biomarker analysis, disease monitoring, and drug development. This document presents a side-by-side comparison of common analytical platforms, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Comparative Analysis of 4-HPPA Analytical Methods

The following table summarizes the key performance characteristics of four common analytical methods for 4-HPPA quantification. The data for LC-MS/MS is derived from a validated method, while the performance metrics for HPLC-UV, GC-MS, and enzymatic assays are representative of typical results for similar analytes, as specific validated data for 4-HPPA is not consistently available across all platforms.

FeatureHPLC-UVGC-MSLC-MS/MSEnzymatic Assay
Principle Separation by liquid chromatography, detection by UV absorbance.Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.Specific enzyme-substrate reaction leading to a measurable signal (e.g., spectrophotometric).
Specificity Moderate to HighHighVery HighHigh (enzyme-dependent)
Sensitivity (LOD) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.1 - 1 ng/mL~0.1 - 1 µg/mL
Lower Limit of Quantification (LLOQ) ~0.5 - 5 µg/mL~5 - 50 ng/mLSerum: 10 µmol/L (~1.8 µg/mL)[1] ~0.5 - 5 µg/mL
Precision (%RSD) < 15%< 15%< 11.0%[1] < 15%
Accuracy (%Recovery) 85 - 115%90 - 110%95.0% - 107.8%[1] 90 - 110%
Sample Throughput ModerateLow to ModerateHighHigh
Derivatization Required NoYesNoNo
Instrumentation Cost Low to ModerateHighHighLow
Expertise Required ModerateHighHighLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, adapted from Hughes et al. (2022), is highly sensitive and specific for the quantification of 4-HPPA in biological matrices like serum and urine.[1]

  • Sample Preparation:

    • Thaw frozen serum or urine samples at room temperature.

    • For serum, precipitate proteins by adding a 1:10 dilution of perchloric acid, vortex, and centrifuge.

    • For urine, dilute samples 1 in 1000 with an internal standard solution containing a stable isotope-labeled 4-HPPA analog.[1]

    • Transfer the supernatant or diluted urine to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: Atlantis dC18 column (100 mm × 3.0 mm, 3 µm)[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Transitions: Monitor for the specific precursor-to-product ion transition for 4-HPPA (e.g., m/z 179 -> 135).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of 4-HPPA. The following is a general protocol based on methods for similar compounds.

  • Sample Preparation and Derivatization:

    • Extract 4-HPPA from the biological sample using a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect the keto group.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to derivatize the hydroxyl and carboxyl groups.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A cost-effective method suitable for routine analysis, though potentially less sensitive and specific than mass spectrometry-based methods.

  • Sample Preparation:

    • Precipitate proteins from serum samples with a solvent like acetonitrile.

    • Centrifuge the sample and filter the supernatant through a 0.22 µm filter.

    • Urine samples may only require dilution and filtration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (based on the UV absorbance of the phenolic group).

    • Injection Volume: 20 µL

Enzymatic Assay

This protocol is based on the consumption of 4-HPPA by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The decrease in 4-HPPA can be monitored spectrophotometrically.

  • Principle: HPPD catalyzes the conversion of 4-HPPA to homogentisate.[2] The reaction can be monitored by measuring the decrease in absorbance of the enol-borate complex of 4-HPPA at 310 nm.

  • Reagents:

  • Assay Protocol:

    • In a microplate well, add the reaction buffer and the 4-HPPA substrate.

    • Add the biological sample containing 4-HPPA (after appropriate pre-treatment to remove interfering substances).

    • Initiate the reaction by adding a known amount of HPPD enzyme.

    • Alternatively, for quantification, a standard curve of known 4-HPPA concentrations is prepared.

    • Stop the reaction at a specific time point by adding a quenching solution (e.g., acid).

    • Add borate solution to form the enol-borate complex with the remaining 4-HPPA.

    • Measure the absorbance at 310 nm using a microplate reader.

    • The concentration of 4-HPPA in the sample is determined by comparing its absorbance to the standard curve.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of 4-HPPA in the tyrosine catabolic pathway. 4-HPPA is formed from tyrosine and is subsequently converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) Tyrosine->HPPA Tyrosine aminotransferase Homogentisate Homogentisic Acid HPPA->Homogentisate 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Figure 1: Tyrosine Catabolic Pathway
Experimental Workflow

The generalized workflow for the analysis of 4-HPPA from biological samples is depicted below. This workflow highlights the key stages from sample collection to data analysis.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Serum, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) Sample_Storage->Sample_Preparation Analytical_Method Analytical Method (HPLC, GC-MS, LC-MS/MS, Enzymatic Assay) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Processing->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Figure 2: General 4-HPPA Analysis Workflow
Logical Relationships of Method Selection

The choice of an analytical method for 4-HPPA is often a trade-off between various factors. This diagram illustrates the logical considerations for method selection based on research needs.

Method_Selection Start Start: Need to Measure 4-HPPA High_Specificity High Specificity Required? Start->High_Specificity High_Throughput High Throughput Needed? Start->High_Throughput High_Sensitivity High Sensitivity Required? High_Specificity->High_Sensitivity Yes HPLC_UV HPLC-UV High_Specificity->HPLC_UV No LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Yes GC_MS GC-MS High_Sensitivity->GC_MS No Cost_Constraint Budget Constraints? High_Throughput->Cost_Constraint No Enzymatic_Assay Enzymatic Assay High_Throughput->Enzymatic_Assay Yes Cost_Constraint->LC_MSMS No Cost_Constraint->HPLC_UV Yes

Figure 3: Method Selection Logic

References

Comparative Metabolomics of Tyrosine Pathway Intermediates: A Focus on 4-HPPA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of tyrosine pathway intermediates, with a particular focus on 4-hydroxyphenylpyruvic acid (4-HPPA). Understanding the concentrations of these metabolites is crucial for research into metabolic disorders, drug development, and diagnostics. This document outlines the performance of common analytical techniques, details experimental protocols, and visualizes key pathways and workflows to aid in methodological selection and implementation.

Introduction to the Tyrosine Metabolic Pathway

Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. The catabolism of tyrosine occurs primarily in the liver through a series of enzymatic reactions. An intermediate in this pathway, this compound (4-HPPA), is a keto acid formed from tyrosine by the action of the enzyme tyrosine aminotransferase.[1] Subsequently, 4-HPPA is converted to homogentisic acid by 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]

Dysregulation of this pathway can lead to several inherited metabolic disorders known as tyrosinemias. For instance, a deficiency in HPPD results in Tyrosinemia Type III, characterized by elevated levels of tyrosine and its metabolites, including 4-HPPA, in the blood and urine.[2] Therefore, the accurate and precise quantification of 4-HPPA and other tyrosine pathway intermediates is essential for the diagnosis and monitoring of these conditions, as well as for research into their underlying mechanisms and potential therapeutic interventions.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical platform is critical for the reliable quantification of tyrosine pathway intermediates. The two most prominent techniques in metabolomics are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a comparative summary of their performance characteristics for the analysis of 4-HPPA and related metabolites.

Table 1: Performance Comparison of LC-MS/MS and GC-MS for the Analysis of Tyrosine Pathway Intermediates

ParameterLC-MS/MSGC-MS
Linearity (r²) >0.99Typically >0.99 (with derivatization)
Limit of Detection (LOD) Low ng/mL to pg/mL rangeng/mL to low µg/mL range (analyte dependent)
Limit of Quantification (LOQ) Low ng/mL rangeng/mL to µg/mL range
Accuracy (% Recovery) 95.0% - 107.8% for 4-HPPA[3]Generally within 80-120% (analyte and matrix dependent)
Precision (%RSD) <10% for 4-HPPA[3]Typically <15%
Sample Throughput HighModerate (derivatization step can be time-consuming)
Derivatization Required NoYes (for non-volatile analytes like 4-HPPA)

Table 2: Validated Quantitative Data for LC-MS/MS Analysis of Tyrosine Pathway Intermediates in Human Serum and Urine

AnalyteMatrixLinearity Range (µmol/L)Intra-assay Accuracy (%)Inter-assay Accuracy (%)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)
4-HPPA Serum10 - 54095.0 - 107.896.1 - 105.5<11.0<10.0
4-HPPA Urine50 - 22,00095.8 - 104.596.5 - 103.2<7.2<10.0
Tyrosine Serum10 - 52597.2 - 102.198.0 - 101.5<6.1<5.6
Tyrosine Urine10 - 52096.3 - 100.397.5 - 100.1<6.0<8.1
Data synthesized from a validated LC-MS/MS method.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible metabolomic data. This section outlines key methodologies for sample preparation and analysis of tyrosine pathway intermediates using LC-MS/MS and GC-MS.

Sample Preparation for Metabolomic Analysis

The goal of sample preparation is to extract the metabolites of interest from the biological matrix while removing interfering substances such as proteins and lipids.

1. Protein Precipitation (for LC-MS/MS and GC-MS)

This is a common and straightforward method for removing proteins from biological fluids like plasma and serum.

  • Reagents: Ice-cold methanol (B129727) or acetonitrile (B52724).

  • Protocol:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol or acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites for analysis.

2. Solid-Phase Extraction (SPE) (for LC-MS/MS and GC-MS)

SPE can be used for sample cleanup and concentration, offering a more selective extraction than protein precipitation.

  • Materials: Appropriate SPE cartridges (e.g., C18 for reversed-phase, or mixed-mode).

  • Protocol:

    • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.

    • Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.

    • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

    • Elution: Elute the target metabolites with a strong solvent.

    • The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of tyrosine and its metabolites.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of metabolites. 4-HPPA is typically detected in negative ion mode.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

GC-MS Analysis Protocol

Due to the low volatility of many tyrosine pathway intermediates, a derivatization step is necessary prior to GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (Two-Step Process):

    • Oximation: This step protects the keto group of 4-HPPA.

      • Reagent: Methoxyamine hydrochloride in pyridine.

      • Protocol: The dried sample extract is incubated with the oximation reagent (e.g., at 60°C for 60 minutes).

    • Silylation: This step increases the volatility of the analytes by replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups.

      • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

      • Protocol: After oximation, the silylating reagent is added, and the sample is incubated (e.g., at 60°C for 30 minutes).

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is typically used for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is most common.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, where specific ions for each derivatized analyte are monitored to enhance sensitivity and selectivity.

Mandatory Visualization

Tyrosine_Metabolic_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase HPPA This compound (4-HPPA) Tyrosine->HPPA Tyrosine Aminotransferase Neurotransmitters Dopamine, Norepinephrine, Epinephrine Tyrosine->Neurotransmitters Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Homogentisic_Acid Homogentisic Acid HPPA->Homogentisic_Acid 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Maleylacetoacetic_Acid Maleylacetoacetic Acid Homogentisic_Acid->Maleylacetoacetic_Acid Homogentisate 1,2-Dioxygenase Fumarylacetoacetic_Acid Fumarylacetoacetic Acid Maleylacetoacetic_Acid->Fumarylacetoacetic_Acid Maleylacetoacetate Isomerase Fumarate Fumarate Fumarylacetoacetic_Acid->Fumarate Fumarylacetoacetate Hydrolase Acetoacetate Acetoacetate Fumarylacetoacetic_Acid->Acetoacetate Fumarylacetoacetate Hydrolase Krebs_Cycle Krebs Cycle Fumarate->Krebs_Cycle

Caption: The Tyrosine Metabolic Pathway highlighting the central role of 4-HPPA.

Metabolomics_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_GC_MS GC-MS Analysis cluster_Data_Analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation Drying Drying of Supernatant Supernatant_Collection->Drying MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Derivatization Derivatization (Oximation + Silylation) Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM Mode) GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical experimental workflow for comparative metabolomics of tyrosine intermediates.

References

Assessing the Clinical Utility of 4-Hydroxyphenylpyruvic Acid (4-HPPA) Measurements in Comparison to Other Organic Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of inborn errors of metabolism (IEM), the accurate and timely diagnosis is paramount for effective patient management and the development of targeted therapies. Organic acidurias, a class of IEMs characterized by the accumulation of specific organic acids in biological fluids, often rely on the precise measurement of these biomarkers for diagnosis and monitoring. This guide provides a comprehensive comparison of the clinical utility of 4-hydroxyphenylpyruvic acid (4-HPPA) measurements against other key organic acids used in the diagnosis of related metabolic disorders. We will delve into a data-driven comparison, present detailed experimental protocols, and visualize the relevant metabolic pathways and analytical workflows.

4-HPPA and its Role in Tyrosine Metabolism

This compound is a crucial intermediate in the catabolic pathway of the amino acid tyrosine.[1] Enzymatic defects along this pathway lead to a group of genetic disorders known as tyrosinemias, each characterized by the accumulation of specific metabolites.

Tyrosine_Metabolism cluster_PKU Phenylketonuria (PKU) cluster_Tyrosinemia_II Tyrosinemia Type II cluster_Tyrosinemia_III Tyrosinemia Type III cluster_Alkaptonuria Alkaptonuria cluster_Tyrosinemia_I Tyrosinemia Type I Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase (PAH) HPPA This compound (4-HPPA) Tyrosine->HPPA Tyrosine aminotransferase (TAT) Homogentisic_acid Homogentisic acid HPPA->Homogentisic_acid 4-Hydroxyphenylpyruvate dioxygenase (HPD) Maleylacetoacetic_acid Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase (HGD) Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Maleylacetoacetate isomerase Fumaric_acid Fumaric_acid Fumarylacetoacetic_acid->Fumaric_acid Fumarylacetoacetate hydrolase (FAH) Acetoacetic_acid Acetoacetic_acid Fumarylacetoacetic_acid->Acetoacetic_acid Fumarylacetoacetate hydrolase (FAH) Succinylacetone Succinylacetone Fumarylacetoacetic_acid->Succinylacetone

Figure 1: Overview of the Tyrosine Catabolic Pathway and Associated Disorders.

As illustrated in Figure 1, a deficiency in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) leads to the accumulation of 4-HPPA, the hallmark of Tyrosinemia Type III .[2][3][4][5][6][7][8][9] In contrast, deficiencies in other enzymes along this pathway result in different forms of tyrosinemia or other metabolic disorders, each with its own characteristic biomarker.

Comparative Analysis of Key Organic Acid Biomarkers

The clinical utility of an organic acid measurement is determined by its diagnostic accuracy, the availability of reliable analytical methods, and its role in disease monitoring. This section compares 4-HPPA with other critical organic acids in the context of related inborn errors of metabolism.

BiomarkerAssociated Disorder(s)Primary Clinical UtilityDiagnostic AccuracyNormal Range (Urine, µmol/mmol creatinine)Pathological Range (Urine, µmol/mmol creatinine)
This compound (4-HPPA) Tyrosinemia Type III , Alkaptonuria (secondary elevation)Primary diagnostic marker for Tyrosinemia Type III .[2][3][4][5][6][7][10][8][9]High specificity for HPD deficiency. Sensitivity data is limited due to the rarity of the disease.< 5[6]> 2000[6]
Succinylacetone (SA) Tyrosinemia Type I Pathognomonic and primary diagnostic marker for Tyrosinemia Type I .[11][12]Very high sensitivity and specificity.Undetectable> 1
Phenylpyruvic acid Phenylketonuria (PKU) Secondary diagnostic marker; primarily used for monitoring dietary compliance.Elevated in untreated PKU, but blood phenylalanine is the primary diagnostic marker.[13]Undetectable to low levelsSignificantly elevated in untreated PKU.
Homogentisic acid (HGA) Alkaptonuria Primary diagnostic marker for Alkaptonuria .High sensitivity and specificity.< 20 mg/24h1-8 g/24h

Table 1: Comparison of Key Organic Acid Biomarkers for Inborn Errors of Metabolism.

As shown in Table 1, while 4-HPPA is the key biomarker for the rare Tyrosinemia Type III, succinylacetone holds a more definitive diagnostic role in Tyrosinemia Type I due to its pathognomonic nature.[11][12] Phenylpyruvic acid, although elevated in Phenylketonuria, is generally considered a secondary marker to plasma phenylalanine levels for initial diagnosis.[13]

Experimental Protocols for Organic Acid Analysis

The accurate quantification of 4-HPPA and other organic acids is critical for their clinical utility. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GCMS_Workflow start Urine Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end Results data_processing->end

Figure 2: General Workflow for Urinary Organic Acid Analysis by GC-MS.

Detailed GC-MS Protocol for Urinary Organic Acid Analysis:

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., 3,3-dimethylglutaric acid).

    • Acidify the sample to a pH of 1-2 with hydrochloric acid.

    • Perform a two-step liquid-liquid extraction with 2 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-650.

      • Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra by comparing them to a library of known organic acid standards.

    • Quantify the concentration of each organic acid by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LCMSMS_Workflow start Urine/Serum Sample add_is Add Internal Standard (Isotope-labeled) start->add_is protein_precipitation Protein Precipitation (for serum) add_is->protein_precipitation Serum dilution Dilution add_is->dilution Urine lcmsms_analysis LC-MS/MS Analysis protein_precipitation->lcmsms_analysis dilution->lcmsms_analysis data_processing Data Processing and Quantification lcmsms_analysis->data_processing end Results data_processing->end

Figure 3: General Workflow for 4-HPPA Analysis by LC-MS/MS.

Detailed LC-MS/MS Protocol for 4-HPPA Quantification in Urine/Serum: [1][14][15]

  • Sample Preparation:

    • Urine: To 10 µL of urine, add 990 µL of an internal standard solution (e.g., 13C6-labeled 4-HPPA in mobile phase A).

    • Serum: To 50 µL of serum, add 150 µL of methanol (B129727) containing the internal standard to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Liquid Chromatography Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

      • Flow Rate: 0.3 mL/min.

    • Tandem Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • 4-HPPA: Precursor ion (m/z) 181.0 -> Product ion (m/z) 137.0

        • 13C6-4-HPPA (IS): Precursor ion (m/z) 187.0 -> Product ion (m/z) 143.0

  • Data Analysis:

    • Quantify 4-HPPA concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Clinical Utility and Future Perspectives

The measurement of 4-HPPA is indispensable for the diagnosis of Tyrosinemia Type III .[2][3][4][5][6][7][10][8][9] While the condition is rare, early and accurate diagnosis is crucial for initiating dietary management and preventing potential neurological complications. However, the clinical utility of 4-HPPA measurement must be considered in the context of a broader differential diagnosis of tyrosinemia.

In cases of suspected tyrosinemia, the initial diagnostic workflow should include the analysis of a panel of organic acids. The presence of succinylacetone is a clear indicator of Tyrosinemia Type I , a much more severe disorder requiring immediate and specific treatment.[11][12] Therefore, a direct comparison of the clinical utility of 4-HPPA and succinylacetone highlights the critical, albeit for a rarer condition, role of 4-HPPA, while underscoring the life-saving diagnostic power of succinylacetone.

For Phenylketonuria , while phenylpyruvic acid is a characteristic urinary metabolite, its measurement is primarily of historical interest and for monitoring dietary compliance in some settings.[13] The primary screening and diagnostic tool for PKU remains the quantification of phenylalanine in blood.

Future Directions:

The advent of untargeted metabolomics using high-resolution mass spectrometry holds the promise of simultaneously screening for a wide range of inborn errors of metabolism from a single sample.[16][17] This approach could enhance the diagnostic efficiency for rare disorders like Tyrosinemia Type III by providing a comprehensive metabolic snapshot. However, targeted quantitative assays for specific biomarkers like 4-HPPA and succinylacetone will likely remain the gold standard for confirmation and monitoring due to their established accuracy and reliability.

The measurement of 4-HPPA is a vital tool in the diagnostic armamentarium for inborn errors of metabolism, specifically for the identification of Tyrosinemia Type III. While its clinical utility is highly specific, it is essential to interpret 4-HPPA levels in conjunction with other organic acids, particularly succinylacetone, to ensure a comprehensive and accurate differential diagnosis. The continued refinement of analytical methodologies, particularly in the realm of mass spectrometry, will further enhance the precision and efficiency of diagnosing these rare but significant metabolic disorders. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of organic acid analysis and to appreciate the comparative clinical utility of 4-HPPA in this critical area of medicine.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Hydroxyphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific handling procedures for compounds like 4-Hydroxyphenylpyruvic acid is paramount. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, aligning with established best practices and regulatory guidelines.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to mitigate exposure risks. This compound is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1][2] While not classified as harmful by ingestion, direct contact should be avoided.[1][3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift both upper and lower eyelids.[2][3] Seek medical attention.

  • Skin Contact: Remove all contaminated clothing and footwear.[3] Wash the affected skin area thoroughly with soap and running water.[2][3] If irritation develops or persists, seek medical advice.[3]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide rest and keep them warm.[1]

  • Ingestion: If swallowed, give a glass of water to drink.[1] Do not induce vomiting unless directed by medical personnel.[2][3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure.

PPE CategorySpecificationSource
Eye Protection Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[3]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[1] The primary and recommended method of disposal is through a licensed chemical waste management company.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".[4]

    • Segregate this waste from other incompatible chemicals to prevent dangerous reactions.[5][6] Specifically, avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may lead to ignition.[1]

  • Container Requirements:

    • Use a container that is chemically compatible with this compound.[6]

    • The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[6]

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[7]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.[5]

    • The storage location should be away from heat sources and direct sunlight.[5]

    • Many jurisdictions have regulations regarding the maximum amount of time hazardous waste can be stored on-site. For example, some states allow for storage up to 90 days before it must be transported to a licensed disposal facility.[7]

  • Handling Spills:

    • Minor Spills: Immediately clean up all spills. Avoid breathing in the dust and prevent contact with skin and eyes.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]

    • Major Spills: In the event of a larger spill, alert personnel in the area and, if necessary, contact emergency responders.[1] Ensure the area is well-ventilated.[3]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[8]

    • Recycling may be an option for unused material if it has not been contaminated. Consult the manufacturer or your local waste management authority for recycling possibilities.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Start: this compound for Disposal assess_contamination Assess Contamination start->assess_contamination uncontaminated Unused and Uncontaminated? assess_contamination->uncontaminated recycle Consult Manufacturer/ Waste Authority for Recycling uncontaminated->recycle Yes prepare_disposal Prepare for Disposal uncontaminated->prepare_disposal No / Contaminated end End: Proper Disposal recycle->end ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat prepare_disposal->ppe segregate Segregate as Chemical Waste ppe->segregate container Place in a Labeled, Compatible, Sealed Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxyphenylpyruvic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 4-Hydroxyphenylpyruvic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Summary

This compound is classified as a hazardous substance.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While not classified as harmful by ingestion, it may cause irritation of the digestive tract.[1][2] The toxicological properties of this material have not been fully investigated.[2] Therefore, it is imperative to avoid all personal contact, including the inhalation of dust.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[3][4] Glove suitability depends on the frequency and duration of contact.[1]
Eye Protection Safety glasses with side-shields or chemical safety gogglesProtects eyes from dust particles and potential splashes.[1][3]
Body Protection Lab coat or impervious protective clothingProtects skin and personal clothing from contamination.[2][3]
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired when handling the powder outside of a primary containment system (e.g., fume hood) or when dust may be generated.[4]

Occupational Exposure Limits

No specific occupational exposure limits have been established by major US regulatory agencies for this compound.[2] However, it is always recommended to keep exposure to any chemical substance to a minimum.

OrganizationLimit TypeValue
OSHA (PEL)Not ListedNone
ACGIH (TLV)Not ListedNone
NIOSH (REL)Not ListedNone

Safe Handling and Operational Plan

Engineering Controls:

  • Primary Containment: All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2] Facilities should be equipped with an eyewash station and a safety shower.[2][3]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Examine skin for any cuts or abrasions and ensure they are suitably protected, as entry into the bloodstream may cause systemic injury.[1]

  • Weighing and Transferring:

    • Perform all weighing and transfer operations within a chemical fume hood to control airborne dust.[4]

    • Avoid creating dust during handling.[2]

    • Use a dedicated, labeled weighing vessel.

  • Dissolving: When preparing solutions, add the solvent to the solid material slowly to prevent splashing.

  • General Practices:

    • Avoid all personal contact with the substance.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

    • Do not eat, drink, or smoke in the laboratory.

    • Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area.[2][3]

Spill and Disposal Plan

Spill Response: Immediate and proper cleanup of spills is essential to prevent exposure and contamination.

  • Minor Spills:

    • Clean up all spills immediately.[1]

    • Avoid breathing dust and contact with skin and eyes.[1]

    • Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2]

    • Avoid generating dusty conditions.[2]

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.[1]

    • Wear appropriate PPE, including respiratory protection, before entering the spill area.[1]

    • Contain the spill to prevent it from spreading.

    • Follow the cleanup procedure for minor spills.

Spill_Response_Workflow cluster_prep Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response cluster_post Post-Cleanup Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess MinorPPE Don Appropriate PPE Assess->MinorPPE Minor Alert Alert Personnel & Evacuate Area Assess->Alert Major Cleanup Sweep or Vacuum into Labeled Waste Container MinorPPE->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose MajorPPE Wear Full PPE (incl. Respirator) Alert->MajorPPE Contain Contain Spill MajorPPE->Contain MajorCleanup Clean Up Spill Using Appropriate Procedure Contain->MajorCleanup MajorCleanup->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, lab coats), weighing papers, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing the substance in a dedicated, clearly labeled, and sealed hazardous waste container.[4] Do not dispose of it down the drain.[4]

  • Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Waste Management Authority for specific disposal procedures.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.